Methyl margarate
Description
Methyl heptadecanoate has been reported in Magnolia officinalis, Diospyros mollis, and other organisms with data available.
Properties
IUPAC Name |
methyl heptadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h3-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEBIMLTDXKIPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061924 | |
| Record name | Methyl heptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; mp = 29.8-30.3 deg C; [Sigma-Aldrich MSDS] | |
| Record name | Methyl heptadecanoate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18770 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1731-92-6 | |
| Record name | Methyl heptadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1731-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl margarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001731926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL HEPTADECANOATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Heptadecanoic acid, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl heptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl heptadecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.505 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL MARGARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41PZK7H0KL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Pivotal Role of Methyl Margarate in Quantitative Lipidomics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of lipidomics, the precise quantification of fatty acids is paramount to understanding cellular metabolism, identifying disease biomarkers, and developing novel therapeutics. Among the arsenal of tools available to researchers, methyl margarate, the methyl ester of heptadecanoic acid (C17:0), has emerged as a cornerstone for achieving accurate and reproducible quantitative data. This technical guide provides an in-depth exploration of the role of this compound in lipidomics, complete with detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their analytical endeavors.
The Core Function of this compound: An Internal Standard
The primary and most critical role of this compound in lipidomics is its use as an internal standard (IS) .[1][2] An internal standard is a compound added to a sample in a known quantity before sample processing and analysis.[3] Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response.[4]
This compound is an ideal internal standard for fatty acid analysis for several key reasons:
-
Non-Endogenous Nature: Heptadecanoic acid (C17:0), the precursor to this compound, is an odd-chain fatty acid.[5] Odd-chain fatty acids are typically found in very low concentrations in most mammalian tissues and cells, making it unlikely to be a significant endogenous component of the samples being analyzed.[3][6] This ensures that the peak detected for the internal standard originates almost exclusively from the known amount added.
-
Chemical Similarity: As a fatty acid methyl ester, this compound closely mimics the chemical and physical properties of the fatty acid methyl esters (FAMEs) being quantified.[4] This similarity ensures that it behaves comparably during extraction, derivatization, and chromatographic separation, leading to more accurate correction.
-
Chromatographic Behavior: this compound exhibits good chromatographic properties, typically eluting in a region of the chromatogram that is well-separated from the common even-chain fatty acids, thus minimizing the risk of co-elution and interference.
Quantitative Data and Physicochemical Properties
Accurate quantification relies on the precise knowledge of the internal standard's properties and its appropriate use. The following tables summarize key quantitative and physicochemical data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Methyl heptadecanoate, Heptadecanoic acid methyl ester | [1][7] |
| Molecular Formula | C18H36O2 | [1][8] |
| Molecular Weight | 284.48 g/mol | [1][8] |
| Melting Point | 29.8-30.3 °C | [7] |
| Boiling Point | 152-153 °C at 0.05 mmHg | [7] |
| Density | 0.78 g/cm³ at 20°C | [7] |
| Solubility | Insoluble in water; Soluble in alcohol and ether | [7] |
| CAS Number | 1731-92-6 | [1][8] |
Table 2: Typical Concentrations for this compound as an Internal Standard
| Application | Concentration/Amount | Sample Matrix | Analytical Method | Reference |
| General FAME Analysis | 1 mg/10 mg of fat | Various | GC | [9] |
| Bacterial Fatty Acid Analysis | 5 µl of 10 mg/ml (for C16-C18 fatty acids) | Bacterial Culture | GC-MS | [3] |
| Milk Fatty Acid Analysis | Used as internal standard due to low endogenous levels | Milk | GC | [10] |
| Plasma Lipidomics | 10 µl from 100 pmol/µl stock in a multi-IS mix | Human Plasma | LC-MS/MS | [11] |
| Human Embryonic Stem Cells | 25 µL of 0.2 mg/mL heptadecanoic-17,17,17-d3 acid | Stem Cells | GC-MS | [12] |
Experimental Protocols for Fatty Acid Analysis Using this compound
The following sections provide detailed methodologies for the key stages of a typical lipidomics experiment where this compound is used as an internal standard.
Lipid Extraction
The first step in analyzing cellular fatty acids is to extract the lipids from the biological matrix. The Folch and Bligh & Dyer methods are classic protocols, while methods using methyl-tert-butyl ether (MTBE) are gaining popularity due to the reduced toxicity of the solvents.
Protocol: Modified Folch Extraction for Plasma
-
To 50 µL of plasma in a glass tube, add 200 µL of 0.15 M KCl in water, 400 µL of methanol, and 200 µL of dichloromethane.
-
Internal Standard Spiking: Add a known amount of this compound (or a mix of internal standards including a C17:0 lipid). For example, 10 µL of a 100 pmol/µL stock solution.[11]
-
Add 1 µL of acetic acid and mix thoroughly.[11]
-
Add an additional 200 µL of water and 200 µL of dichloromethane.[11]
-
Vortex the mixture gently and allow it to stand at room temperature for 5 minutes to allow for phase separation.[11]
-
Centrifuge at 4000 RPM for 5 minutes at room temperature.[11]
-
Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette.[11]
-
Dry the collected organic phase under a gentle stream of nitrogen.[11]
Derivatization: Transesterification to Fatty Acid Methyl Esters (FAMEs)
For analysis by Gas Chromatography (GC), the fatty acids within the extracted lipids must be converted to their more volatile methyl esters. This is typically achieved through acid- or base-catalyzed transesterification.
Protocol: Acid-Catalyzed Transesterification using Boron Trifluoride-Methanol
-
To the dried lipid extract, add 1 mL of a 14% boron trifluoride (BF3) in methanol solution.[13]
-
If the sample is rich in triacylglycerols or sterol esters, first dissolve the dried lipids in 0.75 mL of a 1:1 (v/v) chloroform/methanol mixture, then add 0.25 mL of the BF3/methanol solution.[13]
-
Flush the tube with nitrogen, cap it tightly, and heat at 100°C for 30-60 minutes.[13]
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 2 mL of water to the tube.
-
Vortex for 15 seconds and then centrifuge at 3000 rpm for 2 minutes to separate the phases.[9]
-
The upper hexane layer, containing the FAMEs, is carefully transferred to a clean vial for GC-MS analysis.
GC-MS Analysis
The final step is the separation and quantification of the FAMEs using Gas Chromatography-Mass Spectrometry.
Typical GC-MS Parameters:
-
GC Column: A polar capillary column, such as a DB-225 or a Zebron ZB-FAME, is commonly used for the separation of FAMEs.[14][15]
-
Injector Temperature: 250 °C.[15]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.1 mL/min).[15]
-
Oven Temperature Program: An initial temperature of 70-100°C, held for a few minutes, followed by a temperature ramp (e.g., 15°C/min) to a final temperature of around 230-250°C.[15][16]
-
Ionization Mode: Electron Ionization (EI) is standard for FAME analysis.[12]
-
Data Acquisition: The mass spectrometer can be operated in full scan mode for qualitative analysis or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
Visualizing Workflows and Pathways
Diagrams are essential for understanding the complex workflows in lipidomics and the metabolic context of the analytes.
References
- 1. This compound | C18H36O2 | CID 15609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Margaric acid - Wikipedia [en.wikipedia.org]
- 6. Margaric - Essential and Metabolic Fatty Acids Markers (RBCs) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. METHYL HEPTADECANOATE | 1731-92-6 [chemicalbook.com]
- 8. Heptadecanoic acid, methyl ester [webbook.nist.gov]
- 9. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.au.dk [pure.au.dk]
- 11. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 12. shimadzu.com [shimadzu.com]
- 13. FA derivatization | Cyberlipid [cyberlipid.gerli.com]
- 14. lipidmaps.org [lipidmaps.org]
- 15. A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Heptadecanoate
Introduction
Methyl heptadecanoate, also known as methyl margarate, is the methyl ester of the saturated fatty acid heptadecanoic acid (margaric acid). With the chemical formula C₁₈H₃₆O₂, it is a compound of significant interest in various scientific fields.[1][2] While not as common as even-numbered carbon chain fatty acids, methyl heptadecanoate serves as an invaluable tool in analytical chemistry, particularly as an internal standard for the quantification of fatty acids by gas chromatography-mass spectrometry (GC-MS).[3] Its unique odd-numbered carbon chain makes it rare in most biological samples, a key characteristic for an internal standard.[4] This technical guide provides a comprehensive overview of the physical and chemical properties of methyl heptadecanoate, detailed experimental protocols for its use, and a discussion of its stability and safety profile.
Physical and Chemical Properties
Methyl heptadecanoate is a white, wax-like solid at room temperature.[5] It is insoluble in water but soluble in organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).[5][6]
Tabulated Physical and Chemical Data
The following table summarizes the key quantitative physical and chemical properties of methyl heptadecanoate compiled from various sources.
| Property | Value | References |
| Molecular Formula | C₁₈H₃₆O₂ | [1][2][7] |
| Molecular Weight | 284.48 g/mol | [1][2][7] |
| CAS Number | 1731-92-6 | [1][2] |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [2] |
| Melting Point | 27 - 33 °C (80.6 - 91.4 °F) | [1][2][8][9] |
| Boiling Point | 337.1 ± 5.0 °C at 760 mmHg; 152-153 °C at 0.05 mmHg | [1][2][8] |
| Density | 0.9 ± 0.1 g/cm³; 0.78 g/cm³ at 20°C | [1][5] |
| Flash Point | >110 °C (>230 °F) | [9][10][11] |
| Solubility in Water | 0.00371 mg/L at 25 °C (estimated) | [10] |
| Solubility in Organic Solvents | Soluble in alcohol, ether, DMSO, DMF, ethanol | [5][6] |
| Vapor Pressure | 0.0 ± 0.7 mmHg at 25 °C | [1] |
| LogP | 8.15 | [1][10] |
| Stability | Stable under recommended storage conditions | [6][12] |
| Storage Temperature | 2-8°C or -20°C for long-term storage | [2][6][8][11] |
Experimental Protocols
Methyl heptadecanoate is most commonly utilized as an internal standard in the analysis of fatty acid methyl esters (FAMEs) by gas chromatography. The following are detailed protocols for the preparation of FAMEs from biological samples for GC-MS analysis, incorporating methyl heptadecanoate as an internal standard.
Acid-Catalyzed Transesterification for FAME Preparation
This protocol is suitable for the simultaneous extraction and transesterification of total fatty acids from a sample.
Materials:
-
Sample (e.g., microbial cell pellet, tissue homogenate)
-
Methyl heptadecanoate internal standard solution (e.g., 1 mg/mL in methanol)
-
Methanol
-
Toluene
-
Concentrated Hydrochloric Acid (HCl)
-
Hexane
-
Water (deionized)
-
Screw-capped glass tubes
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
Procedure:
-
To a known amount of the sample in a screw-capped glass tube, add a precise volume of the methyl heptadecanoate internal standard solution.
-
Add 0.2 mL of toluene and 1.5 mL of methanol to the sample.
-
Prepare an 8% (w/v) HCl solution in methanol/water (85:15, v/v) by diluting concentrated HCl with methanol.
-
Add 0.3 mL of the 8% HCl solution to the sample tube. The final HCl concentration will be approximately 1.2% (w/v).[1]
-
Vortex the tube to ensure thorough mixing.
-
Incubate the reaction mixture at 100°C for 1 hour for rapid methanolysis/methylation. For samples sensitive to high temperatures, incubation at 45°C overnight (14 hours or longer) can be performed.[1]
-
After incubation, allow the tube to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of water to the tube to extract the FAMEs.[1]
-
Vortex the tube vigorously and then centrifuge to separate the layers.
-
Carefully collect the upper hexane layer containing the FAMEs for GC-MS analysis.
Base-Catalyzed Transesterification for FAME Preparation
This method is generally faster and occurs under milder conditions than acid-catalyzed reactions.
Materials:
-
Lipid extract from a sample
-
Methyl heptadecanoate internal standard solution
-
0.5 M Potassium Hydroxide (KOH) in methanol
-
Hexane
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate
Procedure:
-
To the dried lipid extract, add a known amount of the methyl heptadecanoate internal standard.
-
Add 1 mL of 0.5 M methanolic KOH.
-
Vortex the mixture and incubate at 50°C for 30 minutes.
-
After cooling, add 1.5 mL of saturated NaCl solution.
-
Add 2 mL of hexane, vortex thoroughly, and centrifuge to separate the phases.
-
Transfer the upper hexane layer to a clean tube.
-
Repeat the hexane extraction (step 5 and 6) and combine the hexane layers.
-
Dry the combined hexane extract over anhydrous sodium sulfate.
-
The dried hexane solution containing the FAMEs is ready for GC-MS analysis.
Visualization of Experimental Workflow
As methyl heptadecanoate does not have a well-defined signaling pathway, the following diagram illustrates its application in a typical experimental workflow for fatty acid analysis using GC-MS.
Caption: Workflow for the quantification of fatty acids using methyl heptadecanoate as an internal standard.
Stability and Safety
Methyl heptadecanoate is a stable compound under recommended storage conditions, which are typically at 2-8°C for short-term and -20°C for long-term storage to prevent degradation.[2][6][8][11] It is a combustible solid with a high flash point, indicating a low fire hazard.[1][10][11]
Toxicological data indicates that methyl heptadecanoate is not classified as a hazardous substance.[9][13] It is not known to have any acute toxic effects, and it is not considered a carcinogen by IARC, NTP, or OSHA.[9] Standard laboratory safety precautions, such as wearing gloves and eye protection, should be observed when handling the compound.[11]
Conclusion
Methyl heptadecanoate is a fatty acid methyl ester with well-characterized physical and chemical properties. Its primary and most critical application in research and drug development is its role as an internal standard for the accurate quantification of fatty acids in complex biological matrices. The detailed protocols provided in this guide offer a starting point for researchers to incorporate this valuable tool into their analytical workflows. While its direct biological activity appears limited, its utility in lipidomics and metabolic studies is firmly established, making it an essential compound for any laboratory involved in fatty acid analysis.
References
- 1. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Internal standard for Fatty Acid EthylEster(FAEE Biodiesel) - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C18H36O2 | CID 15609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 9. dmoserv3.whoi.edu [dmoserv3.whoi.edu]
- 10. What is Fatty Acid Methyl Ester? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 11. chemimpex.com [chemimpex.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Methyl Margarate: A Potential Biomarker in the Landscape of Metabolic Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of metabolic research, the quest for reliable and sensitive biomarkers is paramount for early diagnosis, risk stratification, and the development of novel therapeutic interventions for metabolic diseases such as type 2 diabetes (T2D) and metabolic syndrome. Among the emerging candidates, odd-chain fatty acids (OCFAs) have garnered significant attention. This technical guide focuses on methyl margarate, the methyl ester of margaric acid (heptadecanoic acid, C17:0), as a key analyte representing this class of fatty acids. Evidence suggests an inverse relationship between circulating levels of C17:0 and the incidence of metabolic disorders, positioning it as a promising biomarker. This document provides a comprehensive overview of its role, detailed analytical methodologies, and the underlying biochemical pathways.
Quantitative Data Summary
The concentration of circulating heptadecanoic acid (C17:0), often measured as its methyl ester, this compound, has been observed to differ between healthy individuals and those with metabolic diseases. The following tables summarize quantitative findings from various studies.
Table 1: Circulating Heptadecanoic Acid (C17:0) Levels in Type 2 Diabetes Mellitus (T2D)
| Population/Study Cohort | T2D Patients (Mean ± SD or Median [IQR]) | Healthy Controls (Mean ± SD or Median [IQR]) | Units | Key Findings & Reference |
| Meta-analysis of 4 studies (32,784 participants, 12,666 T2D cases) | Lower levels associated with higher risk | Higher levels associated with lower risk | Relative Risk (RR) per SD increase | A per standard deviation increase in C17:0 was associated with a reduced risk of incident T2D (RR: 0.76).[1][2] |
| Ancillary study of a clinical trial | 6.4% ± 3.1% increase from baseline in high-fat dairy group | Not directly compared | % change | Increased consumption of high-fat dairy was associated with a non-significant increase in heptadecanoic acid.[3] |
Table 2: Circulating Heptadecanoic Acid (C17:0) Levels in Metabolic Syndrome
| Population/Study Cohort | Metabolic Syndrome Patients (Mean ± SD or Median [IQR]) | Healthy Controls (Mean ± SD or Median [IQR]) | Units | Key Findings & Reference |
| PREDIMED study participants | Higher levels of C14:0, C16:0, C16:1n-7 | Lower levels of these even-chain fatty acids | Relative amounts | Individuals with metabolic syndrome exhibited an altered fatty acid profile with higher levels of certain even-chain saturated and monounsaturated fatty acids.[4] |
| NHANES 2011-2014 | Inverse association with hypertension | Inverse association with hypertension | Odds Ratio (OR) | Serum C17:0 levels were significantly inversely associated with the odds of prevalent hypertension, a component of metabolic syndrome.[5] |
Experimental Protocols
The standard method for the quantification of this compound in biological samples, such as plasma or serum, is gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID). This process involves the conversion of fatty acids into their more volatile fatty acid methyl esters (FAMEs).
Protocol: Quantification of this compound in Human Plasma by GC-MS
This protocol synthesizes common steps from established methodologies for FAME analysis.[3][6][7][8][9][10][11][12]
1. Sample Preparation and Lipid Extraction:
-
Sample Collection: Collect whole blood in EDTA-containing tubes and separate plasma by centrifugation. Store plasma at -80°C until analysis.
-
Internal Standard Addition: To 100 µL of plasma, add a known amount of an internal standard not naturally present in significant amounts in plasma (e.g., heptadecanoic-d3 acid or nonadecanoic acid) to correct for extraction and derivatization variability.
-
Lipid Extraction: Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the plasma sample. Vortex vigorously for 1 minute. Add 0.5 mL of 0.9% NaCl solution, vortex again, and centrifuge to separate the phases. Carefully collect the lower organic phase containing the lipids. Repeat the extraction on the aqueous phase with an additional 2 mL of chloroform. Pool the organic extracts.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporation: Dry the pooled lipid extract under a gentle stream of nitrogen.
-
Methylation: Add 2 mL of 2% sulfuric acid in methanol to the dried lipid extract. Tightly cap the tube and heat at 80°C for 1 hour. This acid-catalyzed reaction converts both free fatty acids and those esterified in complex lipids to FAMEs.
-
Neutralization and Extraction of FAMEs: After cooling, add 1 mL of saturated sodium bicarbonate solution to neutralize the reaction. Add 2 mL of n-hexane, vortex thoroughly, and centrifuge. The FAMEs will partition into the upper hexane layer. Carefully transfer the hexane layer to a clean vial. Repeat the hexane extraction and pool the extracts.
3. GC-MS Analysis:
-
Sample Injection: Inject 1 µL of the hexane extract containing the FAMEs into the GC-MS system.
-
Gas Chromatography:
-
Column: Use a polar capillary column suitable for FAME separation (e.g., a polyethylene glycol or biscyanopropyl phase column).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to elute all FAMEs.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Scan mode to identify all FAMEs present, or Selected Ion Monitoring (SIM) for targeted quantification of this compound and the internal standard for higher sensitivity.
-
Identification: Identify this compound based on its retention time and mass spectrum compared to a pure standard.
-
Quantification: Calculate the concentration of this compound by comparing the peak area of its characteristic ion to the peak area of the internal standard's characteristic ion, using a calibration curve generated from standards of known concentrations.
-
Signaling Pathways and Metabolic Workflows
Metabolic Pathway: Synthesis of Heptadecanoic Acid (C17:0)
Odd-chain fatty acids like heptadecanoic acid are synthesized using propionyl-CoA as a primer, in contrast to even-chain fatty acids which use acetyl-CoA.[13] Propionyl-CoA itself is derived from the metabolism of certain amino acids (valine, isoleucine, methionine, threonine), the breakdown of odd-chain fatty acids, and gut microbiota metabolism.[14] Propionyl-CoA is then converted to succinyl-CoA, an intermediate of the citric acid cycle, in a vitamin B12-dependent pathway, a process known as anaplerosis.[13][15]
Caption: Synthesis and metabolic fate of heptadecanoic acid (C17:0).
Experimental Workflow: GC-MS Analysis of this compound
The following diagram illustrates the key steps in the analytical workflow for quantifying this compound from a plasma sample.
References
- 1. Circulating Saturated Fatty Acids and Incident Type 2 Diabetes: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Plasma fatty acid composition, estimated desaturase activities, and their relation with the metabolic syndrome in a population at high risk of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Associations between serum pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) levels and hypertension: a cross-sectional analysis of NHANES data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 9. devtoolsdaily.com [devtoolsdaily.com]
- 10. shimadzu.com [shimadzu.com]
- 11. Defining Blood Plasma and Serum Metabolome by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gcms.cz [gcms.cz]
- 13. pharmaxchange.info [pharmaxchange.info]
- 14. Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Fatty Acids -- Summary [library.med.utah.edu]
The Enigmatic Odd-Chain Fatty Acid: A Technical Guide to the Natural Occurrence and Biological Significance of Heptadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptadecanoic acid (C17:0), also known as margaric acid, is a saturated odd-chain fatty acid that has long been considered a minor component of biological systems. However, emerging research has shed light on its unique origins, its role as a biomarker, and its potential involvement in crucial cellular signaling pathways. This technical guide provides a comprehensive overview of the natural occurrence of heptadecanoic acid across various organisms, detailed experimental protocols for its analysis, and an exploration of its known biological functions, with a focus on its interplay with key signaling networks.
Natural Occurrence of Heptadecanoic Acid
Heptadecanoic acid is found in trace amounts in a variety of organisms, from bacteria to mammals. Its presence is often linked to specific dietary intakes or endogenous metabolic pathways.
Ruminants and Dairy Products
The primary dietary source of heptadecanoic acid for humans is the consumption of ruminant fats and dairy products.[1][2] Rumen bacteria produce odd-chain fatty acids, including heptadecanoic acid, which are then incorporated into the animal's tissues and milk.[2]
| Food Source | Heptadecanoic Acid Concentration | Reference(s) |
| Unsalted Butter | 350 mg / 100g | [3] |
| Fermented Butter | 330 mg / 100g | [3] |
| Salted Butter | 330 mg / 100g | [3] |
| Cream (milk fat) | 200 mg / 100g | [3] |
| Whipping Cream (milk fat) | 170 mg / 100g | [3] |
| Cheddar Cheese | 150 mg / 100g | [3] |
| Whole Milk Powder | 110 mg / 100g | [3] |
| Cow Milk | 0.54% of total fatty acids | [2] |
| Ruminant Meat Fat | 0.83% of total fatty acids | [4] |
| Lamb Subcutaneous Fat | 1.5 g / 100g | [5] |
Human Tissues and Fluids
In humans, the concentration of heptadecanoic acid in plasma and tissues is often used as a biomarker for dairy fat intake.[2] However, evidence also suggests the possibility of endogenous synthesis.[6] The ratio of pentadecanoic acid (C15:0) to heptadecanoic acid in human plasma is approximately 1:2, which differs from the 2:1 ratio found in dairy fat, suggesting an alternative source or metabolic regulation.[6][7]
| Human Matrix | Heptadecanoic Acid Concentration | Reference(s) |
| Plasma Phospholipids | 0.41% of total fatty acids | [2] |
| Adipose Tissue | Constituent, biomarker of long-term milk fat intake | [4] |
| Skeletal Muscle | Present | [4] |
| Prostate | Present | [4] |
| Blood | Present | [4] |
| Saliva | Present | [4] |
| Feces | Present | [4] |
| Urine | Present | [4] |
Marine Organisms
Heptadecanoic acid has been identified in various marine organisms, including microalgae and sponges. Its concentration can vary significantly depending on the species.
| Marine Organism | Heptadecanoic Acid Concentration (% of Total Fatty Acids) | Reference(s) |
| Chlorococcum amblystomatis | Present | [8] |
| Scenedesmus obliquus | Present | [8] |
| Tetraselmis chui | Present | [8] |
| Phaeodactylum tricornutum | Present | [8] |
| Nannochloropsis oceanica | Present | [8] |
| Nephroselmis sp. VAS2.5 | Present | [1] |
| Nephroselmis sp. VON5.3 | Present | [1] |
| Porphyridium purpureum | 0.5% | [9] |
| Sponge (unspecified) | 0.8 - 2.5% | [6] |
Bacteria and Fungi
Experimental Protocols
Accurate quantification and analysis of heptadecanoic acid in biological samples are crucial for understanding its physiological roles. The following sections detail established protocols for lipid extraction and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).
Lipid Extraction from Adipose Tissue (Modified Folch Method)
This protocol describes a common method for extracting total lipids from adipose tissue.
Materials:
-
Adipose tissue sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Glass tubes
-
Nitrogen gas stream
Procedure:
-
Weigh approximately 100 mg of frozen adipose tissue and place it in a glass homogenization tube.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the tube.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Transfer the homogenate to a clean glass tube.
-
Add 0.5 mL of 0.9% NaCl solution to the homogenate.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the sample at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
The dried lipid extract is now ready for derivatization and GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters (FAMEs) from Human Plasma
This protocol outlines the steps for the analysis of fatty acids in human plasma, including the derivatization to fatty acid methyl esters (FAMEs).
Materials:
-
Human plasma sample
-
Internal standard (e.g., C13:0)
-
Methanol:Methylene chloride (3:1, v/v)
-
Acetyl chloride
-
7% Potassium carbonate solution
-
Hexane
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
SP-2560 polar fused silica capillary column (or equivalent)
Procedure:
-
Sample Preparation and Derivatization:
-
In a glass tube, mix 200 µL of plasma with 10 µg of the internal standard (C13:0).[4]
-
Add 1 mL of methanol:methylene chloride (3:1, v/v).[4]
-
Add 200 µL of acetyl chloride and incubate in a 75°C water bath for 1 hour.[4]
-
After cooling, add 4 mL of 7% potassium carbonate solution and 2 mL of hexane.[4]
-
Vortex the mixture and centrifuge at 3000 rpm for 10 minutes.[4]
-
The upper hexane layer containing the FAMEs is collected for analysis.[4]
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the hexane extract into the GC-MS system in splitless mode.[11]
-
Column: Use a polar capillary column such as a SP-2560 (100 m x 0.25 mm x 0.2 µm).[4]
-
Carrier Gas: Helium at a constant flow rate.[11]
-
Oven Temperature Program:
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500.
-
Identification and Quantification: Identify FAME peaks by comparing their retention times and mass spectra with those of known standards. Quantify the amount of each fatty acid relative to the internal standard.
-
Biological Functions and Signaling Pathways
Heptadecanoic acid is not merely a passive dietary biomarker; it actively participates in cellular metabolism and signaling.
Metabolism of Heptadecanoic Acid
As an odd-chain fatty acid, the metabolism of heptadecanoic acid culminates in the production of propionyl-CoA, which can then be converted to succinyl-CoA and enter the citric acid cycle (TCA cycle) as an anaplerotic substrate.[1] This contrasts with even-chain fatty acids, which are metabolized to acetyl-CoA. This metabolic feature suggests a role for heptadecanoic acid in replenishing TCA cycle intermediates and supporting mitochondrial function.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.seafdec.org [repository.seafdec.org]
- 4. Plasma fatty acids analysis [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. schebb-web.de [schebb-web.de]
- 8. Microalgae as Sustainable Bio-Factories of Healthy Lipids: Evaluating Fatty Acid Content and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acid profiles and their distribution patterns in microalgae: a comprehensive analysis of more than 2000 strains from the SAG culture collection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heptadecanoic Acid | C17H34O2 | CID 10465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Purification of Methyl Margarate for Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of methyl margarate (methyl heptadecanoate), a saturated fatty acid methyl ester (FAME) often utilized as an internal standard in quantitative analyses and as a research chemical.[1] This document details the primary synthetic routes, purification methodologies, and analytical validation techniques, presenting quantitative data in structured tables and illustrating key processes with clear diagrams.
Introduction to this compound
This compound is the methyl ester of margaric acid (heptadecanoic acid), a 17-carbon saturated fatty acid. Its stable, well-defined chemical properties make it an excellent internal standard for the gas chromatography-mass spectrometry (GC-MS) analysis of fatty acids in various biological and industrial samples.[1] Accurate synthesis and rigorous purification are paramount to ensure its suitability for these high-precision applications.
Synthesis of this compound
The synthesis of this compound can be primarily achieved through two well-established chemical reactions: Fischer esterification of margaric acid and transesterification of a triglyceride containing margaric acid, such as triheptadecanoin.
Fischer Esterification of Margaric Acid
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3] In this case, margaric acid is reacted with methanol in the presence of a strong acid catalyst to produce this compound and water. To drive the equilibrium towards the product side, an excess of methanol is typically used, and the removal of water can also be employed.[4]
Reaction:
CH₃(CH₂)₁₅COOH + CH₃OH ⇌ CH₃(CH₂)₁₅COOCH₃ + H₂O (Margaric Acid + Methanol ⇌ this compound + Water)
Experimental Protocol: Acid-Catalyzed Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve margaric acid in an excess of methanol (e.g., a 1:10 to 1:20 molar ratio of acid to methanol).
-
Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) to the mixture. A typical catalyst concentration is 1-3% (w/w) relative to the margaric acid.
-
Reaction: Heat the mixture to reflux (approximately 65-70°C for methanol) and maintain for 1 to 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the this compound with a non-polar organic solvent such as hexane or diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude this compound.
Transesterification of Triheptadecanoin
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. For the synthesis of this compound, a triglyceride containing margaric acid, such as triheptadecanoin, can be reacted with methanol in the presence of a catalyst. This method is widely used in the production of biodiesel.[5] Both acid and base catalysts can be employed, with base-catalyzed transesterification generally proceeding faster and at lower temperatures.
Reaction:
C₅₄H₁₀₄O₆ + 3 CH₃OH ⇌ 3 CH₃(CH₂)₁₅COOCH₃ + C₃H₈O₃ (Triheptadecanoin + 3 Methanol ⇌ 3 this compound + Glycerol)
Experimental Protocol: Base-Catalyzed Transesterification
-
Catalyst Preparation: Prepare a solution of sodium methoxide by carefully dissolving sodium hydroxide or potassium hydroxide in methanol (e.g., 0.5-1% w/w of the oil). Ensure the complete dissolution of the catalyst.
-
Reaction Setup: In a round-bottom flask, heat the triheptadecanoin to approximately 60°C.
-
Reaction: Add the catalyst solution to the heated oil while stirring vigorously. Maintain the reaction temperature at around 60°C for 1-2 hours.
-
Phase Separation: After the reaction, transfer the mixture to a separatory funnel and allow it to stand. Two distinct layers will form: an upper layer of this compound and a lower layer of glycerol.
-
Washing: Separate the upper this compound layer and wash it several times with warm water to remove any residual catalyst, soap, and methanol.
-
Drying and Isolation: Dry the washed this compound over anhydrous sodium sulfate and then remove any remaining water and methanol under reduced pressure.
Purification of this compound
The crude this compound obtained from either synthesis route will contain impurities such as unreacted starting materials, by-products, and residual catalyst. Therefore, purification is a critical step to achieve the high purity required for research applications.
Column Chromatography
Column chromatography is a highly effective method for purifying this compound. Silica gel is the most common stationary phase for this purpose. The separation is based on the differential adsorption of the components of the mixture to the stationary phase.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase, such as pure hexane. Gradually increase the polarity of the mobile phase by adding a more polar solvent like diethyl ether or ethyl acetate. A common starting gradient is hexane:diethyl ether (98:2).
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using TLC.
-
Isolation: Combine the fractions containing pure this compound and remove the solvent by rotary evaporation.
Recrystallization
Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Methanol or ethanol are often good choices for FAMEs.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent to form a saturated solution.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.
-
Filtration: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any adhering impurities and then dry them thoroughly.
Data Presentation
The following tables summarize typical quantitative data for the synthesis and purification of this compound. Note that actual yields and purities can vary depending on the specific reaction conditions and the purity of the starting materials.
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Method | Starting Material | Catalyst | Typical Reaction Time (hours) | Typical Yield (%) |
| Fischer Esterification | Margaric Acid | H₂SO₄ | 2 - 4 | 85 - 95 |
| Base-Catalyzed Transesterification | Triheptadecanoin | NaOH or KOH | 1 - 2 | > 95 |
Table 2: Purity of this compound after Different Purification Steps
| Purification Method | Purity before Step (%) | Purity after Step (%) |
| Washing with Water | ~90 | ~95 |
| Column Chromatography | ~95 | > 99 |
| Recrystallization | ~98 | > 99.5 |
Analytical Characterization
The purity and identity of the synthesized this compound should be confirmed using appropriate analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing the purity of FAMEs and confirming the molecular weight of this compound (m/z = 284.5 g/mol ).[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of this compound.
-
Infrared (IR) Spectroscopy: The presence of the characteristic ester carbonyl stretch (around 1740 cm⁻¹) can be confirmed by IR spectroscopy.[6]
Conclusion
The synthesis and purification of high-purity this compound are essential for its use as a reliable internal standard and research chemical. Both Fischer esterification and transesterification are effective synthetic routes. Subsequent purification by column chromatography and/or recrystallization is crucial to achieve the desired level of purity. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to produce and characterize this compound for their specific applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification of fatty acid methyl esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intensification and Optimization of FAME Synthesis via Acid-Catalyzed Esterification Using Central Composite Design (CCD) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. This compound | C18H36O2 | CID 15609 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to Commercial Sources of High-Purity Methyl Heptadecanoate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial sources of high-purity methyl heptadecanoate (C17:0 methyl ester), a critical internal standard for the quantitative analysis of fatty acids in various research and drug development applications. This document outlines the purity grades available from major suppliers, presents detailed experimental protocols for its use, and illustrates key workflows for accurate and reproducible results.
Introduction to Methyl Heptadecanoate as an Internal Standard
Methyl heptadecanoate is the methyl ester of heptadecanoic acid, a 17-carbon saturated fatty acid. Its utility as an internal standard in gas chromatography (GC) stems from the fact that odd-chain fatty acids are naturally rare in most biological samples of plant and animal origin.[1] This low natural abundance minimizes the risk of interference with endogenous analytes, allowing for precise correction for variations in sample extraction, derivatization, and injection volume. It is widely employed in the analysis of fatty acid methyl esters (FAMEs) from complex matrices such as plasma, tissues, and biofuels.[2]
Commercial Availability and Purity Grades
A variety of chemical suppliers offer methyl heptadecanoate in different purity grades to suit diverse analytical needs, from routine quality control to the use as a certified reference material in validated assays. The selection of an appropriate grade is critical and depends on the sensitivity and specificity of the intended application.
Table 1: Comparison of Commercially Available High-Purity Methyl Heptadecanoate
| Supplier | Product Name/Grade | Purity Specification | Analytical Method | Form |
| Sigma-Aldrich | Analytical Standard | ≥99.0% | Gas Chromatography (GC) | Neat |
| Certified Reference Material, TraceCERT® | Certified by qNMR | Quantitative NMR | Neat | |
| Restek | Methyl Heptadecanoate (C17:0) Standard | Not specified (Standard) | Not specified | Neat |
| Cayman Chemical | Heptadecanoic Acid methyl ester | ≥98% | Not specified | Crystalline Solid |
| Larodan | Methyl Heptadecanoate | >99% | Not specified | Solid |
| TCI America | Methyl Heptadecanoate | >98.0% | Gas Chromatography (GC) | Powder/Lump/Liquid |
| MedChemExpress | Methyl heptadecanoate | Not specified (Internal Standard) | Not specified | Not specified |
Note: Purity specifications and available formats are subject to change. Researchers should always consult the supplier's most recent certificate of analysis for lot-specific data.
Experimental Protocols for Use as an Internal Standard
The accurate use of methyl heptadecanoate as an internal standard requires validated protocols for sample preparation, derivatization (transesterification), and GC analysis. Below are detailed methodologies adapted from established procedures.
Preparation of Internal Standard Stock Solution
A precise and accurate stock solution is fundamental for quantitative analysis.
Methodology:
-
Weighing: Accurately weigh approximately 100 mg of high-purity methyl heptadecanoate.
-
Dissolution: Dissolve the weighed standard in high-purity heptane or hexane in a 50 mL volumetric flask.
-
Dilution: Bring the flask to volume with the solvent to achieve a final concentration of approximately 2 mg/mL.
-
Storage: Store the stock solution at -20°C in an amber vial to prevent photodegradation. The solution should be stable for at least one month.
Protocol for Transesterification of Lipids from Biological Samples
This protocol describes the conversion of fatty acids in a biological matrix (e.g., plasma, tissue homogenate) to their corresponding fatty acid methyl esters (FAMEs), incorporating methyl heptadecanoate as an internal standard.
Materials:
-
Lipid-containing sample (e.g., 0.1 g of tissue homogenate)
-
Methyl heptadecanoate internal standard solution (from 3.1)
-
Heptane
-
2 M Methanolic Potassium Hydroxide (KOH)
-
Deionized Water
-
Anhydrous Sodium Sulfate
-
5 mL screw-cap glass test tubes with PTFE-lined caps
Methodology:
-
Sample Preparation: Weigh approximately 0.1 g of the sample into a 5 mL screw-top test tube.
-
Internal Standard Spiking: Add a known volume of the methyl heptadecanoate internal standard stock solution to the sample. The amount added should be chosen to produce a GC peak area that is within the calibration range and comparable to the analytes of interest.
-
Solvent Addition: Add 2 mL of heptane to the tube and vortex to mix.
-
Transesterification: Add 0.2 mL of 2 M methanolic KOH solution. Tightly cap the tube and shake vigorously for 30 seconds.
-
Reaction: Allow the mixture to stand until the upper heptane layer becomes clear. This indicates the completion of the transesterification reaction.
-
Extraction: The upper heptane layer, which now contains the FAMEs and the internal standard, is carefully transferred to a clean vial for GC analysis.
-
Drying (Optional but Recommended): Pass the heptane extract through a small column of anhydrous sodium sulfate to remove any residual water, which can damage the GC column.
-
Analysis: The heptane solution is now ready for injection into the gas chromatograph. It is recommended to analyze the samples within 12 hours of preparation.
Visualization of Key Workflows
Logical Workflow for Supplier and Grade Selection
The choice of a commercial source for methyl heptadecanoate should be guided by the specific requirements of the research. The following diagram illustrates a logical decision-making process.
Experimental Workflow for FAME Analysis
The following diagram outlines the major steps in a typical experimental workflow for the analysis of fatty acids in a biological sample using methyl heptadecanoate as an internal standard.
Conclusion
High-purity methyl heptadecanoate is an indispensable tool for researchers requiring accurate quantification of fatty acids. A careful selection of the appropriate grade from a reputable commercial supplier is paramount to ensuring the reliability of experimental results. The protocols and workflows detailed in this guide provide a robust framework for the successful application of methyl heptadecanoate as an internal standard in a variety of research and drug development settings. For all applications, it is critical to consult the supplier's certificate of analysis for lot-specific purity data and to validate the chosen method for the specific sample matrix being investigated.
References
A Comprehensive Guide to Fatty Acid Methyl Ester (FAME) Standards for Researchers and Drug Development Professionals
An in-depth technical guide on the core principles, applications, and analysis of Fatty Acid Methyl Ester (FAME) standards, tailored for researchers, scientists, and professionals in drug development.
Introduction
Fatty Acid Methyl Esters (FAMEs) are the methyl esters of fatty acids, primarily produced for analytical purposes. Due to their increased volatility and thermal stability compared to their corresponding free fatty acids, FAMEs are the preferred analytes for gas chromatographic (GC) analysis.[1][2] This guide provides a comprehensive overview of FAME standards, including their types, applications in various research fields, and detailed methodologies for their analysis. While FAMEs are crucial for analytical characterization, it is important to note that the biologically active signaling molecules are the fatty acids themselves, not their methyl esters.[1][2][3]
The Role of FAME Standards in Research and Development
FAME standards are indispensable for the accurate quantification and identification of fatty acid profiles in a wide array of samples, from biological tissues to food products and biofuels.[4][5] In the context of drug development and biomedical research, analyzing the fatty acid composition is critical for understanding lipid metabolism, membrane dynamics, and cellular signaling pathways where fatty acids act as key messengers.[6] FAME analysis allows researchers to investigate how disease states or therapeutic interventions alter lipid profiles, providing valuable insights into metabolic disorders, cardiovascular diseases, and inflammatory conditions.[6]
Types of FAME Standards
A variety of FAME standards are commercially available to meet diverse analytical needs. These range from individual, high-purity FAMEs to complex mixtures designed to mimic the fatty acid composition of specific sample types.
Common Commercially Available FAME Standard Mixtures
Several manufacturers offer certified FAME standard mixtures for system calibration and performance verification. These mixtures are crucial for ensuring the accuracy and reproducibility of analytical results.[4]
| Standard Mixture | Number of Components | Typical Application |
| Supelco 37 Component FAME Mix | 37 | General-purpose mix for food analysis and nutritional labeling.[7] |
| FAME Reference Standard (FAMQ-005) | 37 | Certified reference material for broad-spectrum fatty acid profiling.[8] |
| USP FAME Standard Mixture | 25 | Pharmaceutical and food applications requiring USP-grade standards.[9] |
| European Pharmacopoeia (EP) FAME Mixes | 5 or 6 | Compliance with European Pharmacopoeia standards for fat composition analysis.[10] |
| cis/trans FAME Column Performance Mix | Varies | Optimizing and monitoring GC column performance for cis/trans isomer separation.[11] |
Composition of a Representative FAME Standard Mixture (FAMQ-005)
The following table details the composition of a widely used 37-component FAME standard mixture, highlighting the variety of fatty acids that can be identified and quantified.[8]
| Analyte | CAS Number | Concentration (µg/mL) |
| Butyric acid methyl ester | 623-42-7 | 400 |
| Caproic acid methyl ester | 106-70-7 | 400 |
| Caprylic acid methyl ester | 111-11-5 | 400 |
| Capric acid methyl ester | 110-42-9 | 400 |
| Undecanoic acid methyl ester | 1731-86-8 | 200 |
| Lauric acid methyl ester | 111-82-0 | 400 |
| Tridecanoic acid methyl ester | 1731-88-0 | 200 |
| Myristic acid methyl ester | 124-10-7 | 400 |
| Myristoleic acid methyl ester | 56219-06-8 | 200 |
| Pentadecanoic acid methyl ester | 7132-64-1 | 200 |
| cis-10-Pentadecenoic acid methyl ester | 90176-52-6 | 200 |
| Palmitic acid methyl ester | 112-39-0 | 600 |
| Palmitoleic acid methyl ester | 1120-25-8 | 200 |
| Heptadecanoic acid methyl ester | 1731-92-6 | 200 |
| cis-10-Heptadecenoic acid methyl ester | 75190-82-8 | 200 |
| Stearic acid methyl ester | 112-61-8 | 400 |
| Elaidic acid methyl ester | 1937-62-8 | 200 |
| Oleic acid methyl ester | 112-62-9 | 400 |
| Linolelaidic acid methyl ester | 2566-97-4 | 200 |
| Linoleic acid methyl ester | 112-63-0 | 200 |
| Arachidic acid methyl ester | 1120-28-1 | 400 |
| g-Linolenic acid methyl ester | 16326-32-2 | 200 |
| cis-11-Eicosenoic acid methyl ester | 2390-09-2 | 200 |
| Linolenic acid methyl ester | 301-00-8 | 200 |
| Heneicosanoic acid methyl ester | 6064-90-0 | 200 |
| cis-11,14-Eicosadienoic acid methyl ester | 61012-46-2 | 200 |
| Behenic acid methyl ester | 929-77-1 | 400 |
| Methyl cis-8,11,14-eicosatrienoate | 21061-10-9 | 200 |
| Erucic acid methyl ester | 1120-34-9 | 200 |
| Arachidonic acid methyl ester | 2566-89-4 | 200 |
| Tricosanoic acid methyl ester | 2433-97-8 | 200 |
| cis-13,16-Docosadienoic acid methyl ester | 73305-28-9 | 200 |
| Lignoceric acid methyl ester | 2442-49-1 | 400 |
| cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester | 2734-47-6 | 200 |
| Nervonic acid methyl ester | 2733-88-2 | 200 |
| cis-4,7,10,13,16,19-Docosahexaenoic acid methyl ester | 2566-90-7 | 200 |
Experimental Protocols for FAME Analysis
The conversion of fatty acids in a sample to FAMEs is a critical step for accurate GC analysis. This process, known as transesterification, can be achieved through various methods.
Sample Preparation: Transesterification
1. Acid-Catalyzed Transesterification (using Boron Trifluoride-Methanol)
This is a common and effective method for esterifying fatty acids.[12]
-
Procedure:
-
Weigh 1-25 mg of the lipid sample into a reaction vessel.
-
Add 2 mL of 12% w/w Boron Trifluoride (BCl₃) in methanol.
-
Seal the vessel and heat at 60 °C for 5-10 minutes. The optimal time should be determined empirically.[13]
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of water and 1 mL of hexane.
-
Shake vigorously to extract the FAMEs into the hexane layer.
-
Carefully transfer the upper hexane layer to a clean vial for GC analysis.[12][13]
-
2. Base-Catalyzed Transesterification
This method is rapid for glycerolipids but does not esterify free fatty acids.
-
Procedure:
-
Dissolve the lipid sample in a suitable solvent.
-
Add a solution of sodium hydroxide or potassium hydroxide in methanol.
-
The reaction often proceeds rapidly at room temperature.
-
3. In-situ Transesterification
This method combines lipid extraction and transesterification into a single step, which can be particularly useful for certain sample matrices like microalgae.
-
General Principle: The sample is directly treated with a reagent mixture, typically containing methanol, a catalyst (acid or base), and a non-polar solvent like hexane. The lipids are extracted and transesterified simultaneously.
Gas Chromatography (GC) Analysis of FAMEs
GC is the cornerstone technique for separating and quantifying FAMEs. The choice of GC column and detector is crucial for achieving the desired separation and sensitivity.
Typical GC-FID Conditions for FAME Analysis
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A polar capillary column, such as one with a Carbowax-type (polyethylene glycol) stationary phase, is commonly used for separating saturated and unsaturated FAMEs.[1] For resolving cis and trans isomers, a highly polar biscyanopropyl phase is often employed.[1]
-
Carrier Gas: Hydrogen or Helium at a constant flow rate (e.g., 0.8 mL/min).[14]
-
Injector: Split/splitless inlet, typically operated in split mode with a high split ratio (e.g., 1:50) to handle the concentrations in standard mixtures.[14] Injector temperature is usually set around 250°C.[14]
-
Oven Temperature Program: A temperature gradient is used to elute FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 120°C) and ramp up to a higher temperature (e.g., 250°C).[14]
-
Detector: FID, with the temperature set around 250-300°C.
-
Injection Volume: Typically 1 µL.[14]
Quantitative Analysis
For accurate quantification, an internal standard is often added to the sample before processing. The internal standard is a FAME that is not naturally present in the sample (e.g., methyl decanoate or pentadecanoic acid). The concentration of each analyte is determined by comparing its peak area to the peak area of the internal standard.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for FAME Analysis
The following diagram illustrates the general workflow for the analysis of fatty acids as their methyl esters.
Fatty Acid Signaling Pathway: An Overview
As previously mentioned, fatty acids, not FAMEs, are the active signaling molecules in biological systems.[1][2][3] Fatty acids can exert their effects by binding to specific receptors, such as G protein-coupled receptors (GPCRs). A prominent example is the Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40, which is activated by medium- to long-chain fatty acids.
The diagram below illustrates a simplified signaling cascade initiated by the activation of FFAR1.
Conclusion
FAME standards are essential tools for the accurate and reliable analysis of fatty acid profiles in a multitude of sample types. This guide has provided a comprehensive overview of the types of FAME standards available, detailed experimental protocols for their analysis, and a clarification of the role of fatty acids as signaling molecules. For researchers and professionals in drug development, a thorough understanding of FAME analysis is crucial for advancing our knowledge of lipid metabolism and its role in health and disease. The methodologies and data presented herein serve as a valuable resource for the implementation of robust and reproducible fatty acid analysis in the laboratory.
References
- 1. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications | Annual Reviews [annualreviews.org]
- 2. Frontiers | Fatty Acid Signaling Mechanisms in Neural Cells: Fatty Acid Receptors [frontiersin.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. mdpi.com [mdpi.com]
- 5. What is Fatty Acid Methyl Ester? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signaling Molecules | Definition, Process & Types - Lesson | Study.com [study.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling Molecules and Their Receptors - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cell signaling - Wikipedia [en.wikipedia.org]
- 12. Fatty acid methyl ester (FAME) technology for monitoring biological foaming in activated sludge: full scale plant verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipid signaling - Wikipedia [en.wikipedia.org]
- 14. Fatty Acid Signaling: The New Function of Intracellular Lipases | MDPI [mdpi.com]
The Unseen Powerhouses: A Technical Guide to the Biological Significance of Odd-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Odd-chain fatty acids (OCFAs), once considered minor players in the vast landscape of lipid biology, are now emerging as critical regulators of metabolic health and disease. Predominantly represented by pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), these unique lipids possess an odd number of carbon atoms, a structural feature that imparts distinct metabolic fates and physiological functions compared to their even-chain counterparts. This technical guide provides a comprehensive overview of the biological significance of OCFAs, delving into their metabolism, their profound implications for cardiometabolic diseases, and their burgeoning therapeutic potential. We present a synthesis of current quantitative data, detailed experimental methodologies for their study, and visual representations of the key pathways involved, offering a vital resource for researchers and drug development professionals seeking to harness the diagnostic and therapeutic promise of these remarkable molecules.
Introduction
For decades, the scientific focus on fatty acids has predominantly centered on even-chain saturated and unsaturated variants. Odd-chain fatty acids, present in lower concentrations in human tissues, were often relegated to the periphery of lipid research.[1] However, a growing body of epidemiological and clinical evidence has illuminated a significant inverse association between circulating levels of OCFAs and the risk of major chronic conditions, including type 2 diabetes (T2D) and cardiovascular disease (CVD).[2][3] These findings have catalyzed a renewed interest in understanding the fundamental biology of OCFAs and their potential as biomarkers and therapeutic agents.
This guide aims to provide an in-depth technical resource on the core biological significance of OCFAs. We will explore their unique metabolic pathways, present quantitative data on their association with health and disease, and provide detailed experimental protocols to facilitate further research in this exciting and rapidly evolving field.
Metabolism of Odd-Chain Fatty Acids: The Anaplerotic Connection
The key to the distinct biological role of OCFAs lies in their unique metabolic breakdown. Unlike even-chain fatty acids that are completely oxidized to acetyl-CoA, the β-oxidation of OCFAs yields a terminal three-carbon molecule, propionyl-CoA , in addition to multiple acetyl-CoA units.[4] This propionyl-CoA is then carboxylated to D-methylmalonyl-CoA, which is subsequently isomerized to L-methylmalonyl-CoA and finally converted to succinyl-CoA .[5]
This conversion of propionyl-CoA to succinyl-CoA is of profound metabolic importance. Succinyl-CoA is a key intermediate of the tricarboxylic acid (TCA) cycle, and its replenishment through this pathway is an anaplerotic process. Anaplerosis is crucial for maintaining the integrity and function of the TCA cycle, especially under conditions of high energy demand or when TCA cycle intermediates are diverted for biosynthetic purposes.[6] By serving as a source of succinyl-CoA, OCFAs can enhance mitochondrial function and support cellular energy production, a mechanism that is thought to underpin many of their beneficial health effects.[7]
References
- 1. Odd chain fatty acid metabolism in mice after a high fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. protocols.io [protocols.io]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Odd chain fatty acid metabolism in mice after a high fat diet [cronfa.swan.ac.uk]
- 7. Odd chain fatty acid metabolism in mice after a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Internal Standards in Gas Chromatography for Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theory, application, and validation of internal standards in gas chromatography (GC), with a focus on the quantitative analysis of active pharmaceutical ingredients (APIs) and other critical components in the drug development lifecycle.
Core Principles of the Internal Standard Method
In quantitative gas chromatography, the internal standard (IS) method is a powerful technique used to enhance the accuracy and precision of an analysis.[1][2] An internal standard is a carefully selected compound, distinct from the analyte, that is added in a known, constant concentration to all standards, samples, and blanks before analysis.[1] The fundamental principle is that the ratio of the analyte's response (typically peak area) to the internal standard's response is directly proportional to the analyte's concentration.
This ratiometric approach allows the internal standard to compensate for various sources of error that can occur during sample preparation and the GC analysis itself.[1][3][4] By subjecting the internal standard to the same experimental conditions as the analyte, it effectively normalizes variations, leading to more robust and reliable quantitative results.[3][5]
How the Internal Standard Corrects for Errors
The internal standard method is particularly effective at mitigating the following sources of error:
-
Injection Volume Variability: Small, unavoidable differences in the volume of sample introduced into the GC can cause significant variations in the absolute peak area of the analyte. Since both the analyte and the internal standard are affected proportionally by these volume changes, their peak area ratio remains constant.[4][5]
-
Sample Preparation Losses: During multi-step sample preparation procedures such as extraction, derivatization, or concentration, some amount of the analyte may be lost. If the internal standard is added at the beginning of this process and has chemical properties similar to the analyte, it will experience similar losses. This keeps the analyte-to-IS ratio consistent.[1][4]
-
Instrumental Drift: Fluctuations in detector response or carrier gas flow rate over the course of an analytical run can affect peak areas. The internal standard co-elutes close to the analyte and experiences the same instrumental variations, thus correcting for this drift.[4]
-
Evaporation of Solvents: If volatile solvents are used, their evaporation can concentrate both the analyte and the internal standard equally, leaving their concentration ratio unchanged.[6]
The following diagram illustrates the logical relationship of how an internal standard mitigates common sources of analytical error.
Selection of an Appropriate Internal Standard
The choice of an internal standard is critical to the success of the method. An ideal internal standard should possess the following characteristics:
-
Chemical Similarity: It should be chemically and physically similar to the analyte(s) of interest to ensure it behaves similarly during extraction, derivatization, and chromatography.[2][3][4]
-
Resolution: It must be well-separated from the analyte and any other components in the sample matrix, with a resolution factor (Rs) typically greater than 1.5.[1][4]
-
Purity and Stability: The internal standard must be of high, known purity and be stable throughout the entire analytical procedure.[3]
-
Non-interference: It should not react with the analyte or any matrix components.[2]
-
Absence in Samples: The internal standard must not be naturally present in the original sample matrix.[2]
-
Elution Time: It should have a retention time close to that of the analyte to ensure it is subjected to similar chromatographic conditions.[7]
-
Similar Concentration: The concentration of the internal standard should be similar to the expected concentration of the analyte to ensure a precise peak area ratio.[1]
The Gold Standard: Isotopically Labeled Internal Standards
For GC-Mass Spectrometry (GC-MS) analysis, stable isotope-labeled (SIL) versions of the analyte, such as deuterated compounds, are considered the "gold standard" for internal standards.[1] Because their physicochemical properties are nearly identical to the analyte, they co-elute and exhibit almost identical behavior during sample preparation and ionization, providing superior correction for matrix effects and improving data quality.[8][9]
Common Internal Standards in Pharmaceutical GC Analysis
The following table provides examples of common internal standards used for the GC analysis of various classes of pharmaceutical compounds.
| Analyte Class | Common Internal Standards | Rationale for Selection |
| Residual Solvents | n-Propanol, Decane, 1,4-Dioxane | Good separation from common solvents, chemically inert. |
| Fatty Acids (as methyl esters) | Heptadecanoic acid (C17:0), Nonadecanoic acid (C19:0) | Homologous long-chain fatty acids not typically found in samples. |
| Steroids | Stigmasterol, Betulin, Epicoprostanol | Similar chemical structure and chromatographic behavior. |
| Alkaloids/Basic Drugs | Diphenylamine, Promethazine-d4, Nicotine-d4 | Similar basicity and chromatographic properties; deuterated analogs for GC-MS.[10] |
| Phenols/Acidic Drugs | 2-Naphthol, 4-Bromophenol | Similar acidic character and derivatization potential. |
| General APIs (GC-MS) | Deuterated analogs of the API (e.g., Ibuprofen-d3) | Ideal for correcting matrix effects and ionization variability. |
Experimental Protocol: Quantitative Analysis of an API
This section provides a detailed, step-by-step methodology for the quantitative analysis of a hypothetical Active Pharmaceutical Ingredient (API-X) in a drug product using an internal standard (IS-Y).
Materials and Reagents
-
API-X Reference Standard (purity >99.5%)
-
IS-Y Reference Standard (purity >99.5%)
-
Methanol, GC-grade
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Autosampler vials with septa
Preparation of Stock Solutions
-
Internal Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 50 mg of IS-Y into a 50 mL volumetric flask.
-
Record the exact weight.
-
Dissolve and dilute to volume with methanol. Mix thoroughly.
-
Calculate the exact concentration in mg/mL.
-
-
API-X Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 50 mg of API-X into a 50 mL volumetric flask.
-
Record the exact weight.
-
Dissolve and dilute to volume with methanol. Mix thoroughly.
-
Calculate the exact concentration in mg/mL.
-
Preparation of Calibration Standards
A five-point calibration curve will be prepared, with each standard containing a constant concentration of the internal standard (0.1 mg/mL).
-
Label five 10 mL volumetric flasks as CAL-1 through CAL-5.
-
Using a calibrated pipette, add 1.0 mL of the Internal Standard Stock Solution to each of the five flasks.
-
Using the API-X Stock Solution , add the volumes indicated in the table below to the corresponding flasks.
-
Dilute each flask to the 10 mL mark with methanol and mix thoroughly.
-
Transfer a portion of each calibration standard to an autosampler vial for analysis.
| Standard ID | Volume of API-X Stock (mL) | Final IS-Y Conc. (mg/mL) | Final API-X Conc. (mg/mL) |
| CAL-1 | 0.20 | 0.10 | 0.02 |
| CAL-2 | 0.50 | 0.10 | 0.05 |
| CAL-3 | 1.00 | 0.10 | 0.10 |
| CAL-4 | 1.50 | 0.10 | 0.15 |
| CAL-5 | 2.00 | 0.10 | 0.20 |
Preparation of Sample Solution
-
Drug Product Sample: Accurately weigh a portion of the powdered drug product equivalent to approximately 10 mg of API-X into a 100 mL volumetric flask.
-
Add Internal Standard: Pipette 10.0 mL of the Internal Standard Stock Solution into the flask.
-
Extraction: Add approximately 70 mL of methanol and sonicate for 15 minutes to extract the API.
-
Dilution: Allow the solution to cool to room temperature, then dilute to the 100 mL mark with methanol. Mix thoroughly.
-
Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an autosampler vial.
This procedure results in a sample solution with a target API-X concentration of 0.1 mg/mL and an internal standard concentration of 0.1 mg/mL.
GC System and Conditions
-
GC System: Agilent 7890B GC with FID
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temp: 280 °C
-
Oven Program: 100 °C (hold 1 min), ramp at 15 °C/min to 325 °C (hold 5 min)
-
Carrier Gas: Helium
-
Injection Volume: 1 µL
Data Analysis and Calculations
-
Calibration Curve:
-
Inject each calibration standard (CAL-1 to CAL-5).
-
For each chromatogram, integrate the peaks for API-X and IS-Y to obtain their respective peak areas.
-
Calculate the Peak Area Ratio (PAR) for each standard: PAR = Area_API-X / Area_IS-Y.
-
Plot a graph of PAR (y-axis) versus the concentration of API-X (x-axis).
-
Perform a linear regression on the data points to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
-
Sample Analysis:
-
Inject the prepared sample solution.
-
Determine the peak areas for API-X and IS-Y and calculate the PAR for the sample.
-
Calculate the concentration of API-X in the sample solution using the regression equation: Conc_API-X = (PAR_sample - c) / m.
-
Calculate the final amount of API-X in the drug product, accounting for the initial sample weight and dilution.
-
The following diagram outlines the general experimental workflow for quantitative analysis using an internal standard.
Data Presentation and Interpretation
The primary advantage of the internal standard method is the significant improvement in precision. The following table presents representative data from a method precision experiment, comparing the results for an API assay with and without an internal standard. Six replicate samples were prepared and analyzed in each case.
| Replicate | External Standard (Peak Area of API) | Internal Standard (Peak Area Ratio API/IS) |
| 1 | 1,254,321 | 1.156 |
| 2 | 1,298,765 | 1.161 |
| 3 | 1,213,456 | 1.151 |
| 4 | 1,311,234 | 1.165 |
| 5 | 1,245,678 | 1.158 |
| 6 | 1,305,432 | 1.163 |
| Mean | 1,271,481 | 1.159 |
| Std. Dev. | 39,876 | 0.005 |
| %RSD | 3.14% | 0.43% |
As the data clearly demonstrates, the use of an internal standard dramatically reduced the relative standard deviation (%RSD), indicating a substantial improvement in the precision of the measurement.[11]
Method Validation According to ICH Q2(R1) Guidelines
For use in a regulated pharmaceutical environment, any analytical method, including those using an internal standard, must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[12][13] The following table summarizes the key validation parameters and typical acceptance criteria for a quantitative GC impurity test or API assay.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method unequivocally assesses the analyte in the presence of other components (impurities, matrix).[12] | Peak purity analysis; no co-elution of analyte and IS with matrix components. Resolution (Rs) > 1.5 between all relevant peaks. |
| Linearity | To demonstrate a proportional relationship between concentration and response over a defined range.[12] | Correlation coefficient (r²) ≥ 0.99. Y-intercept should not be significant compared to the response at 100% concentration. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[14] | For API Assay: 80% to 120% of the test concentration. For Impurities: Reporting threshold to 120% of the specification limit.[13][14] |
| Accuracy | The closeness of the test results to the true value, often assessed by spike recovery.[12] | For API Assay: Mean recovery of 98.0% to 102.0%. For Impurities: Mean recovery of 80.0% to 120.0%. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[15] | Repeatability (Intra-assay): %RSD ≤ 2.0%. Intermediate Precision: %RSD ≤ 3.0% (across different days, analysts, or equipment). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. Precision (%RSD) at the LOQ should be specified (e.g., ≤ 10%). |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant impact on results when parameters (e.g., oven temperature, flow rate) are slightly varied. System suitability criteria must be met. |
Conclusion
The internal standard method is an indispensable tool in modern pharmaceutical analysis by gas chromatography. By compensating for a wide range of potential errors in sample preparation and instrumentation, it provides a level of accuracy and precision that is often unattainable with external standard methods.[11] The careful selection of an appropriate internal standard, coupled with a rigorously developed and validated experimental protocol, is essential for generating high-quality, reliable data that can support drug development from discovery through to quality control. The use of isotopically labeled standards in GC-MS represents the pinnacle of this technique, offering unparalleled performance for the most demanding bioanalytical and pharmaceutical assays.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. population-protection.eu [population-protection.eu]
- 8. benchchem.com [benchchem.com]
- 9. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. database.ich.org [database.ich.org]
- 13. scribd.com [scribd.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. fda.gov [fda.gov]
Methodological & Application
Application Notes and Protocols: Utilizing Methyl Margarate as an Internal Standard for Quantitative GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for the precise identification and quantification of fatty acids in a multitude of sample matrices, ranging from clinical diagnostics to food science and biofuel development. Due to their inherent low volatility, fatty acids necessitate derivatization into their more volatile fatty acid methyl esters (FAMEs) prior to GC-MS analysis.[1][2] The accuracy and reliability of quantitative FAME analysis are critically dependent on the use of an appropriate internal standard to correct for variations that can occur during sample preparation, injection, and instrument response.[1][3]
Methyl margarate, also known as methyl heptadecanoate (C17:0), is an exemplary internal standard for the quantification of a wide range of fatty acid methyl esters. As an odd-chain fatty acid, it is typically absent or present in negligible amounts in most biological samples, a crucial characteristic for a dependable internal standard.[3] Its chemical similarity to endogenous FAMEs ensures comparable behavior throughout the analytical workflow, from extraction and derivatization to chromatographic separation.[3]
These application notes provide a comprehensive protocol for the utilization of this compound as an internal standard for the quantitative analysis of fatty acids by GC-MS.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of an internal standard is fundamental to its effective application.
| Property | Value |
| Chemical Formula | C₁₈H₃₆O₂ |
| Molecular Weight | 284.48 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 29.8-30.3 °C |
| Boiling Point | 152-153 °C at 0.05 mmHg |
| Solubility | Soluble in organic solvents such as hexane, chloroform, and methanol. Insoluble in water. |
| Purity (Typical) | ≥98% |
Experimental Protocols
This section delineates a detailed workflow for the quantitative analysis of fatty acids in biological samples, employing this compound as the internal standard. The protocol encompasses sample preparation, including lipid extraction and derivatization, followed by GC-MS analysis.
I. Preparation of Internal Standard Stock and Working Solutions
Accurate preparation of the internal standard solution is pivotal for reliable quantification.
Materials:
-
This compound (≥98% purity)
-
Hexane (GC grade)
-
Volumetric flasks (Class A)
-
Analytical balance
Procedure:
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve the weighed this compound in a 10 mL Class A volumetric flask with hexane.
-
Ensure the solid is completely dissolved by gentle vortexing.
-
Store the stock solution at -20°C in an amber glass vial.
-
-
Working Solution (100 µg/mL):
-
Perform a 1:10 dilution of the stock solution with hexane to obtain a working solution of 100 µg/mL.
-
It is recommended to prepare fresh working solutions weekly to maintain accuracy.
-
II. Sample Preparation: Lipid Extraction and Derivatization to FAMEs
The following protocol is a modified Folch method, suitable for plasma, serum, or tissue homogenates, followed by acid-catalyzed derivatization to form FAMEs.
Materials:
-
Biological sample (e.g., 100 µL of plasma)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
2% Sulfuric acid in methanol
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Heating block or water bath
Procedure:
-
Lipid Extraction:
-
To a glass centrifuge tube, add the biological sample (e.g., 100 µL of plasma).
-
Spike the sample with a known amount of this compound working solution (e.g., 10 µL for a final amount of 1 µg).
-
Add 2 mL of chloroform:methanol (2:1, v/v) and vortex vigorously for 1 minute.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Carefully transfer the lower organic layer to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
-
Derivatization to FAMEs:
-
To the dried lipid extract, add 2 mL of 2% sulfuric acid in methanol.
-
Cap the tube tightly and heat at 80°C for 1 hour.
-
After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated sodium bicarbonate solution to neutralize the acid.
-
Vortex for 30 seconds and centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new tube.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the clear hexane solution to a GC vial for analysis.
-
III. GC-MS Analysis
The following are typical GC-MS parameters for FAME analysis. Optimization may be necessary for specific instruments and applications.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | DB-23 (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 80°C for 2 min, ramp to 180°C at 15°C/min, then to 250°C at 5°C/min and hold for 5 min. |
| Transfer Line Temp | 250°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
SIM Mode Ion Selection (Illustrative Examples):
| Analyte | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Methyl Palmitate (C16:0) | 74 | 270, 143 |
| This compound (C17:0 - IS) | 74 | 284, 157 |
| Methyl Stearate (C18:0) | 74 | 298, 171 |
| Methyl Oleate (C18:1) | 55 | 264, 296 |
| Methyl Linoleate (C18:2) | 67 | 294, 263 |
Data Presentation
The following tables present representative quantitative data for a GC-MS method for FAME analysis using an odd-chain fatty acid internal standard, illustrating the expected performance of a well-validated method.
Table 1: Linearity and Range
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Methyl Palmitate | 0.5 - 100 | > 0.998 |
| Methyl Stearate | 0.5 - 100 | > 0.997 |
| Methyl Oleate | 0.5 - 100 | > 0.999 |
| Methyl Linoleate | 0.5 - 100 | > 0.998 |
Table 2: Precision and Accuracy
| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (% Recovery) |
| Methyl Palmitate | 1 | 3.5 | 5.2 | 98.5 |
| 50 | 2.1 | 3.8 | 101.2 | |
| Methyl Stearate | 1 | 4.1 | 6.5 | 97.9 |
| 50 | 2.5 | 4.1 | 102.1 | |
| Methyl Oleate | 1 | 3.2 | 4.8 | 101.5 |
| 50 | 1.9 | 3.5 | 99.8 | |
| Methyl Linoleate | 1 | 3.8 | 5.9 | 99.1 |
| 50 | 2.3 | 4.0 | 100.7 |
Table 3: Recovery
| Analyte | Spiked Concentration (µg/mL) | Mean Recovery (%) | %RSD (n=6) |
| Methyl Palmitate | 10 | 96.8 | 4.3 |
| Methyl Stearate | 10 | 95.2 | 4.9 |
| Methyl Oleate | 10 | 98.1 | 3.7 |
| Methyl Linoleate | 10 | 97.5 | 4.1 |
Visualization of Workflow and Logic
Caption: Experimental workflow for the quantitative analysis of fatty acids using this compound as an internal standard.
Caption: The logic of using an internal standard for accurate quantification in GC-MS analysis.
Conclusion
This compound serves as a robust and reliable internal standard for the GC-MS quantification of a broad range of fatty acid methyl esters. Its chemical properties and chromatographic behavior facilitate accurate correction for experimental variations, leading to high-quality and reproducible results. The detailed protocol and representative performance data provided in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this method in their laboratories for precise and accurate fatty acid analysis.
References
Protocol for Preparing a Methyl Margarate Stock Solution
Application Note
Methyl margarate, also known as methyl heptadecanoate, is the methyl ester of heptadecanoic acid. It is a saturated fatty acid methyl ester commonly utilized as an internal standard in the quantitative analysis of fatty acids by gas chromatography-mass spectrometry (GC-MS).[1] Its stability and well-defined chemical properties make it an ideal reference compound in lipidomics and related research fields. This document provides a detailed protocol for the preparation of a this compound stock solution to ensure accurate and reproducible experimental results.
Properly prepared stock solutions are crucial for the consistency of experimental outcomes. The choice of solvent and storage conditions significantly impacts the stability and solubility of this compound. This protocol outlines the necessary steps for dissolving this compound and provides recommendations for storage to maintain its integrity over time.
Quantitative Data Summary
The solubility of this compound can vary depending on the solvent system used. The following table summarizes the solubility data from various sources.
| Solvent System | Concentration | Observations |
| Dimethyl Sulfoxide (DMSO) | ≥ 66.67 mg/mL (234.36 mM) | Requires sonication to dissolve.[1] |
| Dimethylformamide (DMF) | 25 mg/mL | - |
| Ethanol | 25 mg/mL | - |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.79 mM) | Clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (8.79 mM) | Suspended solution; requires sonication.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (8.79 mM) | Clear solution.[1] |
Experimental Protocol
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO. This is a commonly used concentration for an internal standard.
Materials:
-
This compound (powder or solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated micropipettes
Procedure:
-
Preparation: Bring the this compound container and DMSO to room temperature before opening to prevent moisture condensation.
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound (e.g., 10 mg) into the tube.
-
Solvent Addition: Add the calculated volume of DMSO to the microcentrifuge tube to achieve the target concentration. For a 10 mg/mL solution, add 1 mL of DMSO for every 10 mg of this compound.
-
Dissolution: Close the tube tightly and vortex the solution for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the this compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[1] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Handle this compound and DMSO in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.
Workflow Diagram
The following diagram illustrates the workflow for preparing a this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
References
Application Notes & Protocols: Quantitative Analysis of Fatty Acids Using Methyl Heptadecanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The quantitative analysis of fatty acids is crucial in various fields, including biomedical research, drug development, and nutritional science. Gas chromatography (GC) is a powerful technique for this purpose, but it requires the conversion of fatty acids into their more volatile and less polar fatty acid methyl esters (FAMEs).[1][2] To ensure accuracy and precision in quantification, an internal standard is indispensable. Methyl heptadecanoate, the methyl ester of heptadecanoic acid (C17:0), is an ideal internal standard for many applications because odd-numbered carbon chain fatty acids are relatively rare in most biological samples.[3][4] This document provides detailed application notes and protocols for the quantitative analysis of fatty acids using methyl heptadecanoate as an internal standard.
Principle of the Internal Standard Method
The internal standard method involves adding a known amount of a compound (the internal standard) to every sample, calibrator, and blank.[5] The internal standard should be a substance that is chemically similar to the analytes of interest but is not naturally present in the samples.[3][4] By comparing the detector response of the analytes to that of the internal standard, variations in sample preparation, injection volume, and instrument response can be corrected for, leading to more accurate and precise quantification.[2][5] The fundamental equation for quantification using an internal standard is:
(Areaanalyte / AreaIS) = RRF * (Concentrationanalyte / ConcentrationIS)
Where:
-
Areaanalyte is the peak area of the analyte.
-
AreaIS is the peak area of the internal standard (methyl heptadecanoate).
-
RRF is the Relative Response Factor.
-
Concentrationanalyte is the concentration of the analyte.
-
ConcentrationIS is the concentration of the internal standard.[5]
Experimental Protocols
Reagents and Materials
-
Internal Standard Stock Solution: Prepare a stock solution of methyl heptadecanoate (≥99% purity) in a suitable solvent (e.g., hexane or chloroform) at a concentration of 10 mg/mL.[3][6]
-
FAME Standards: Obtain certified reference standards for the fatty acid methyl esters of interest.
-
Solvents: High-purity (GC grade) hexane, chloroform, methanol, and heptane.[3]
-
Transesterification Reagents:
-
Other Reagents: Sodium bicarbonate, anhydrous sodium sulfate, and deionized water.[3]
-
Glassware: Screw-capped glass tubes, volumetric flasks, and GC vials with PTFE-lined septa.[3][7]
Sample Preparation
The choice of sample preparation method depends on the sample matrix (e.g., cells, plasma, tissue, oil).[8] The following is a general workflow.
Caption: Chemical reaction of transesterification.
Protocol for Acid-Catalyzed Transesterification:
[3]1. To the dried lipid extract, add 0.5 mL of anhydrous 1.25 M HCl in methanol. 2[3]. Cap the tube tightly and heat at 50°C overnight or at 75-80°C for 1 hour. 3[3]. Cool the tube to room temperature. 4. Add 1 mL of hexane and 1 mL of water to the tube. 5. Vortex thoroughly and centrifuge to separate the phases. 6. Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial. 7. Add a small amount of anhydrous sodium sulfate to remove any residual water.
Protocol for Base-Catalyzed Transesterification:
[3]Note: This method is suitable for transesterifying glycerolipids but not for esterifying free fatty acids.
[9]1. To the dried lipid extract, add 0.5 mL of 0.5 M sodium methoxide in methanol. 2. Vortex and let the reaction proceed at room temperature for 30 minutes. 3. Neutralize the reaction by adding glacial acetic acid. 4. Add 1 mL of hexane and 1 mL of water, then vortex and centrifuge. 5. Transfer the upper hexane layer to a GC vial.
Gas Chromatography (GC) Analysis
The prepared FAME samples are then analyzed by GC, typically with a flame ionization detector (FID) or a mass spectrometer (MS).
Typical GC Conditions:
| Parameter | Setting | | :--- | :--- | | Instrument | Gas Chromatograph with FID | | Column | Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a polar stationary phase | | Carrier Gas | Helium or Hydrogen | | Injector Temperature | 250°C | | Detector Temperature | 280°C | | Oven Program | Initial temp 120°C for 1 min, ramp at 10°C/min to 200°C, then 4°C/min to 220°C | | Injection Volume | 1 µL | | Split Ratio | 10:1 to 150:1, depending on concentration |[1]
Data Analysis and Quantification
-
Peak Identification: Identify the FAME peaks in the chromatogram by comparing their retention times with those of the FAME standards.
-
Peak Integration: Integrate the peak areas for all identified FAMEs and the methyl heptadecanoate internal standard.
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of the FAMEs of interest and a constant concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Quantification: Calculate the concentration of each fatty acid in the sample using the calibration curve and the peak area ratios obtained from the sample chromatogram.
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from this analysis.
Table 1: Method Validation Parameters
[10][11][12]| Parameter | Acceptance Criteria | Example Result | | :--- | :--- | :--- | | Linearity (R²) | > 0.99 | 0.998 | | Precision (%RSD) | < 5% | 2.5% | | Accuracy (Recovery) | 98-102% | 101.3% | | Limit of Detection (LOD) | Signal-to-Noise > 3 | 0.21 µg/mL | | Limit of Quantification (LOQ) | Signal-to-Noise > 10 | 0.63 µg/mL |
Table 2: Quantitative Analysis of Fatty Acids in a Sample
| Fatty Acid | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Myristic Acid (C14:0) | 10.5 | 150,000 | 15.2 |
| Palmitic Acid (C16:0) | 12.8 | 450,000 | 45.8 |
| Methyl Heptadecanoate (C17:0 IS) | 13.9 | 200,000 | 20.0 (Added) |
| Stearic Acid (C18:0) | 15.0 | 300,000 | 30.5 |
| Oleic Acid (C18:1) | 15.3 | 600,000 | 61.0 |
| Linoleic Acid (C18:2) | 16.1 | 250,000 | 25.4 |
Logical Relationships
The following diagram illustrates the logical relationship for the quantification of an unknown fatty acid using an internal standard.
dot
Caption: Logic of internal standard quantification.
The use of methyl heptadecanoate as an internal standard provides a robust and reliable method for the quantitative analysis of fatty acids by gas chromatography. Adherence to the detailed protocols for sample preparation, transesterification, and GC analysis, along with proper method validation, will ensure the generation of high-quality, reproducible data for researchers, scientists, and drug development professionals.
References
- 1. gcms.cz [gcms.cz]
- 2. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 3. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 8. lipidmaps.org [lipidmaps.org]
- 9. perlan.com.pl [perlan.com.pl]
- 10. jppres.com [jppres.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Application of Methyl Margarate in Biodiesel Analysis: A Detailed Guide
Introduction
Biodiesel, a renewable and biodegradable fuel, is primarily composed of fatty acid methyl esters (FAMEs). The accurate quantification of FAMEs is crucial for ensuring the quality and performance of biodiesel, as stipulated by international standards such as EN 14214 and ASTM D6751. Gas chromatography with flame ionization detection (GC-FID) is the reference method for this analysis, and the use of an internal standard is essential for achieving accurate and reproducible results.
Methyl margarate, also known as methyl heptadecanoate (C17:0), has historically been a widely used internal standard for the determination of total FAME content in biodiesel, as outlined in the EN 14103:2003 standard.[1][2][3][4] This application note provides a detailed protocol for the use of this compound as an internal standard in the GC-FID analysis of biodiesel. It is intended for researchers, scientists, and professionals in the field of biofuel quality control and analysis.
It is important to note that while this compound is effective for many types of biodiesel, its use is not recommended for biodiesels derived from feedstocks that naturally contain heptadecanoic acid, such as animal tallow.[2][4][5] In such cases, the naturally occurring C17:0 would interfere with the internal standard, leading to inaccurate quantification. Later versions of the EN 14103 standard recommend the use of methyl nonadecanoate (C19:0) to circumvent this issue.[2][3]
Principle of the Method
A known mass of the biodiesel sample is mixed with a precise volume of a standard solution of this compound. The mixture is then injected into a gas chromatograph, where the FAMEs and the internal standard are separated based on their boiling points and polarity. The flame ionization detector (FID) generates a signal proportional to the amount of each compound. The concentration of the total FAMEs is calculated by comparing the sum of the peak areas of the individual FAMEs to the peak area of the internal standard.[1][6]
Experimental Protocol
This protocol is based on the EN 14103:2003 standard for the determination of ester content in FAME.
Materials and Reagents
-
This compound (Methyl heptadecanoate, C17:0) , purity >99%
-
n-Heptane , HPLC grade
-
FAME Standard Mix (e.g., C14:0 to C24:1) for system suitability and peak identification
-
Biodiesel sample
-
Volumetric flasks (10 mL, 50 mL)
-
Pipettes (5 mL, accurate to 0.02 mL)
-
Vials with PTFE-faced septa (10 mL)
-
Analytical balance , readable to 0.1 mg
-
Vortex mixer
Preparation of Solutions
-
Internal Standard Stock Solution (10 mg/mL):
-
Accurately weigh approximately 500 mg of this compound into a 50 mL volumetric flask.
-
Record the exact weight.
-
Dissolve and dilute to the mark with n-heptane.
-
Calculate the precise concentration in mg/mL.
-
Sample Preparation
-
Accurately weigh approximately 250 mg of the biodiesel sample into a 10 mL vial.[1][6][7][8]
-
Using a calibrated pipette, add exactly 5.0 mL of the this compound internal standard stock solution to the vial.[1][6][7][8]
-
Cap the vial and mix thoroughly using a vortex mixer for at least 30 seconds.
-
Blank Sample Preparation: To ensure the absence of endogenous this compound in the biodiesel sample, prepare a blank by weighing approximately 250 mg of the biodiesel sample into a 10 mL vial and adding 5.0 mL of n-heptane (without the internal standard). Analyze this blank sample prior to the analysis of the test samples.
Gas Chromatography (GC-FID) Conditions
The following are typical GC-FID conditions. Optimization may be required depending on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | Equipped with a split/splitless injector and a Flame Ionization Detector (FID) |
| Column | Capillary column with a polar stationary phase (e.g., Carbowax, WAXMS), 30 m x 0.25 mm ID x 0.25 µm film thickness[5][6] |
| Injector Temperature | 250 °C[5][6] |
| Detector Temperature | 250 °C[5][6] |
| Carrier Gas | Helium or Hydrogen[5][6] |
| Flow Rate | 1-2 mL/min[9] |
| Oven Temperature Program | Isothermal at 210 °C or a temperature ramp (e.g., 120 °C for 2 min, then 10 °C/min to 240 °C, hold for 10 min)[5][6] |
| Injection Volume | 1 µL[5][6] |
| Split Ratio | 1:20 to 1:100[5][9] |
Data Analysis and Calculation
The total ester content (C), expressed as a mass fraction in percent, is calculated using the following formula:[6][8]
C (%) = [ (ΣA - AIS) / AIS ] * [ (CIS * VIS) / m ] * 100
Where:
-
ΣA = Total peak area of all FAMEs from C14:0 to C24:1.
-
AIS = Peak area of the internal standard (this compound).
-
CIS = Concentration of the internal standard solution (in mg/mL).
-
VIS = Volume of the internal standard solution added (in mL).
-
m = Mass of the biodiesel sample (in mg).
Data Presentation
The following table presents example data for the determination of total FAME content in a soybean-based biodiesel sample using this compound as the internal standard.
| Parameter | Value |
| Mass of Biodiesel Sample (m) | 252.5 mg |
| Concentration of this compound IS (CIS) | 10.15 mg/mL |
| Volume of IS Added (VIS) | 5.0 mL |
| Total Peak Area of FAMEs (ΣA) | 1,850,000 |
| Peak Area of this compound (AIS) | 250,000 |
| Calculated Total FAME Content (C) | 97.2 % |
Visualizations
Experimental Workflow
Caption: Workflow for biodiesel analysis using this compound.
Logical Relationship: Suitability of Internal Standard
Caption: Selection of internal standard based on biodiesel feedstock.
Conclusion
This compound serves as a reliable internal standard for the quantification of total FAME content in a variety of biodiesel samples when using GC-FID. The protocol detailed in this application note, based on the EN 14103:2003 standard, provides a robust framework for achieving accurate and reproducible results. However, it is imperative for researchers and analysts to verify the absence of endogenous this compound in their biodiesel samples, particularly when dealing with feedstocks of unknown origin or those derived from animal fats. For such samples, an alternative internal standard like methyl nonadecanoate should be employed to ensure the integrity of the quantitative analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of analytical methodology by GC-FID using hexadecyl propanoate as an internal standard to determine the bovine tallow methyl esters content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ep.liu.se [ep.liu.se]
- 6. EN 14103 - FAME and Linolenic Acid Methyl Esters in Biodiesel [scioninstruments.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Application Notes and Protocols for the Derivatization of Fatty Acids to FAMEs for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of fatty acids is a critical aspect of research in numerous fields, including food science, clinical diagnostics, and drug development. Gas chromatography (GC) is a powerful and widely used technique for the separation and quantification of fatty acids. However, due to their low volatility and polar nature, direct analysis of free fatty acids by GC can result in poor peak shape and inaccurate quantification.[1][2] To overcome these challenges, a derivatization step is essential to convert the fatty acids into more volatile and less polar derivatives. The most common approach is the conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs).[1][3] This process, known as esterification or transesterification, neutralizes the polar carboxyl group, enabling effective separation based on boiling point, degree of unsaturation, and molecular geometry.[1][2]
This document provides detailed application notes and experimental protocols for the most common methods of derivatizing fatty acids to FAMEs for GC analysis.
Derivatization Methods: A Comparative Overview
Several methods are employed for the preparation of FAMEs, each with its own set of advantages and limitations. The choice of method often depends on the nature of the sample, the types of fatty acids present (free fatty acids vs. esterified in complex lipids), and the desired throughput and accuracy. The primary methods can be categorized as acid-catalyzed, base-catalyzed, and derivatization using diazomethane.
Acid-Catalyzed Esterification/Transesterification: This is a versatile and widely used method capable of esterifying free fatty acids and transesterifying fatty acids from glycerolipids simultaneously.[1] Common acid catalysts include boron trifluoride (BF₃) in methanol and hydrochloric acid (HCl) in methanol.[4][5] While effective for a broad range of lipids, acid-catalyzed methods can be slower than base-catalyzed reactions and may require heating.[6] There is also a potential risk of altering the configuration of double bonds in polyunsaturated fatty acids.[3]
Base-Catalyzed Transesterification: This method is rapid and efficient for the transesterification of glycerolipids, such as triglycerides and phospholipids.[2][5][7] Common base catalysts include potassium hydroxide (KOH) or sodium hydroxide (NaOH) in methanol.[8] A significant limitation of this method is its inability to esterify free fatty acids.[2] Furthermore, if the sample contains a high concentration of free fatty acids (>2%) and water, saponification (soap formation) can occur, which hinders the separation and recovery of FAMEs.[6]
Derivatization with Diazomethane: Diazomethane is a highly reactive reagent that rapidly and quantitatively converts free fatty acids to FAMEs under mild conditions.[9][10] A key advantage is the minimal formation of by-products. However, diazomethane is highly toxic, carcinogenic, and potentially explosive, requiring special handling precautions.[9][10] An alternative, (trimethylsilyl)diazomethane (TMS-DM), is considered safer and more convenient.[3][11][12]
Quantitative Data Summary
The efficiency and precision of FAME derivatization can vary depending on the method and the sample matrix. The following table summarizes comparative data on recovery and precision for different derivatization methods.
| Derivatization Method | Analyte | Recovery (%) | Intraday Precision (%RSD) | Interday Precision (%RSD) | Reference |
| KOCH₃/HCl | Unsaturated Fatty Acids | 84 - 112 | < 6 | < 8 | [3] |
| TMS-Diazomethane | Unsaturated Fatty Acids | 90 - 106 | < 4 | < 6 | [3] |
| Boron Trifluoride-Methanol | Various Fatty Acids | > 96 | Not Reported | Not Reported | [5] |
| HCl-Methanol | Various Fatty Acids | > 96 | Not Reported | Not Reported | [5] |
Experimental Protocols
Herein are detailed step-by-step protocols for the most common FAME derivatization methods.
Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol
This is a widely used method for the simultaneous esterification of free fatty acids and transesterification of esterified fatty acids.[1]
Materials:
-
Lipid sample (1-25 mg)[1]
-
Boron trifluoride in methanol (12-14% w/w)[1]
-
Hexane or Heptane[1]
-
Saturated sodium chloride solution or water[2]
-
Anhydrous sodium sulfate
-
Screw-capped glass tube with PTFE liner[1]
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 1-25 mg of the lipid sample (or a dried lipid extract) into a screw-capped glass tube.[1] If the sample is in an aqueous solution, it must be evaporated to dryness first.[1]
-
Add 2 mL of 12-14% Boron Trifluoride in methanol reagent to the sample.[1]
-
Cap the tube tightly and heat at 60-100°C for a duration ranging from 5 to 60 minutes.[1] The optimal time and temperature should be determined empirically for specific sample types.[1]
-
Cool the reaction tube to room temperature.[2]
-
Add 1 mL of water and 1 mL of hexane (or heptane).[2]
-
Cap the tube and shake vigorously for 30 seconds to extract the FAMEs into the organic (upper) layer.[2]
-
Allow the layers to separate. Centrifugation at approximately 1,500 x g for 5-10 minutes can aid in phase separation.[1]
-
Carefully transfer the upper organic layer containing the FAMEs to a clean vial.[2]
-
(Optional) Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.
-
The FAME solution is now ready for GC analysis.
Caption: Workflow for acid-catalyzed FAME derivatization.
Protocol 2: Base-Catalyzed Transesterification using Methanolic Potassium Hydroxide (KOH)
This method is rapid and effective for the transesterification of glycerolipids but is not suitable for free fatty acids.[2]
Materials:
-
Lipid sample (up to 50 mg)[4]
-
Methanolic Potassium Hydroxide (KOH) solution (e.g., 2 M)[2][3]
-
Reaction vial
-
Vortex mixer
Procedure:
-
Weigh up to 50 mg of the lipid sample into a reaction vial.[4]
-
Cap the vial and vortex the mixture vigorously for 2 minutes at room temperature.[2]
-
(Optional, for some protocols) Heat in a water bath at 50-70°C for 2-30 minutes.[3][4]
-
(Optional, for some protocols) Add 1 mL of water, mix, and allow phases to separate.[4]
-
Centrifuge briefly to separate the phases.
-
The upper hexane layer containing the FAMEs can be directly collected for GC analysis.[2]
Caption: Workflow for base-catalyzed FAME derivatization.
Protocol 3: Derivatization of Free Fatty Acids using (Trimethylsilyl)diazomethane (TMS-DM)
This method is highly effective for the esterification of free fatty acids and is a safer alternative to diazomethane.[11][12]
Materials:
-
Dried sample containing free fatty acids
-
(Trimethylsilyl)diazomethane (TMS-DM) solution (e.g., 2.0 M in hexane)[11]
-
Methanol
-
Toluene or another suitable solvent
-
Reaction vial with a PTFE-lined cap
-
Vortex mixer
Procedure:
-
Ensure the sample containing free fatty acids is completely dry, as TMS-DM is moisture-sensitive.
-
Dissolve the dried sample in a suitable solvent mixture, such as toluene and methanol. A common ratio is 2:1 (v/v) toluene:methanol.
-
Add the TMS-DM solution dropwise while vortexing until the yellow color of the reagent persists, indicating a slight excess has been added and the reaction is complete. The reaction is typically rapid and occurs at room temperature.
-
Allow the reaction to proceed for 5-10 minutes to ensure complete methylation.
-
Quench any excess TMS-DM by adding a few drops of a weak acid, such as acetic acid, until the yellow color disappears.
-
The resulting FAME solution can be directly injected into the GC or diluted with a suitable solvent if necessary.
Caption: Workflow for FAME derivatization using TMS-DM.
Conclusion
The choice of derivatization protocol is a critical factor in the accurate analysis of fatty acids by gas chromatography. Acid-catalyzed methods using boron trifluoride or hydrochloric acid in methanol are versatile and effective for a wide range of lipid classes.[2] Base-catalyzed methods are rapid for transesterifying glycerolipids but are unsuitable for free fatty acids. Derivatization with TMS-diazomethane offers a safe and efficient method for methylating free fatty acids. Researchers should select the most appropriate method based on their specific sample type and analytical requirements to ensure reliable and accurate quantification of fatty acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. What is Fatty Acid Methyl Ester? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. Fatty acid methyl ester - Wikipedia [en.wikipedia.org]
- 9. gcms.cz [gcms.cz]
- 10. aocs.org [aocs.org]
- 11. Evaluation of four derivatization methods for the analysis of fatty acids from green leafy vegetables by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Lipid Analysis Using Methyl Margarate as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of samples for lipid analysis using methyl margarate as an internal standard. The inclusion of an internal standard is crucial for accurate quantification of fatty acids by correcting for variations in extraction efficiency, derivatization yield, and instrument response. This compound (the methyl ester of heptadecanoic acid, C17:0) is a common choice for an internal standard as it is a non-naturally occurring odd-chain fatty acid in most biological samples, thus avoiding interference with endogenous fatty acids.
Core Concepts in Lipid Sample Preparation
The analysis of fatty acids from complex biological matrices typically involves three key steps:
-
Lipid Extraction: Isolating lipids from the sample matrix.
-
Transesterification/Derivatization: Converting fatty acids in complex lipids (e.g., triglycerides, phospholipids) and free fatty acids into their corresponding fatty acid methyl esters (FAMEs). This process increases the volatility and thermal stability of the fatty acids, making them amenable to gas chromatography (GC) analysis.[1][2]
-
Analysis: Separation and quantification of FAMEs, typically by gas chromatography coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS).
This compound is introduced at the beginning of the sample preparation process to ensure it undergoes the same experimental conditions as the target analytes.
Experimental Protocols
Two primary approaches for preparing FAMEs are presented: a two-step method involving lipid extraction followed by transesterification, and a one-step direct transesterification method.
Protocol 1: Two-Step Lipid Extraction and Transesterification
This method is recommended for most sample types and is considered a robust and widely used approach.
Materials:
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Water bath or heating block
-
Vortex mixer
-
Solvents: Chloroform, Methanol, Hexane (all HPLC or GC grade)
-
Reagents: 0.9% NaCl solution, 14% Boron trifluoride (BF3) in methanol, Anhydrous sodium sulfate
-
Internal Standard Solution: this compound in a suitable solvent (e.g., hexane or toluene) at a known concentration (e.g., 1 mg/mL).
Procedure:
-
Sample Homogenization:
-
Weigh a known amount of tissue or measure a known volume of biofluid (e.g., plasma, serum).
-
Add the sample to a glass centrifuge tube.
-
Add a precise volume of the this compound Internal Standard Solution.
-
Add Chloroform:Methanol (2:1, v/v) and homogenize thoroughly. For plasma, a common ratio is 20 volumes of solvent to 1 volume of plasma.
-
-
Lipid Extraction (Folch Method):
-
After homogenization, add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer containing the lipids) using a glass Pasteur pipette and transfer it to a clean tube.
-
Dry the extracted lipid phase under a gentle stream of nitrogen gas.
-
-
Transesterification to FAMEs:
-
To the dried lipid extract, add 1-2 mL of 14% BF3 in methanol.[3]
-
Cap the tube tightly and heat at 60-100°C for 5-60 minutes. The optimal time and temperature should be determined for the specific sample type.[3]
-
Cool the tube to room temperature.
-
Add 1 mL of water and 1-2 mL of hexane to the tube.
-
Vortex vigorously to extract the FAMEs into the hexane (upper) layer.
-
Centrifuge briefly to aid phase separation.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC analysis.
-
Workflow for Two-Step Lipid Extraction and Transesterification
Caption: Workflow for the two-step lipid extraction and transesterification protocol.
Protocol 2: One-Step Direct Transesterification
This rapid method is suitable for samples with low water content and for high-throughput analysis. It combines lipid extraction and transesterification into a single step.[4][5]
Materials:
-
Glass tubes with PTFE-lined caps
-
Water bath or heating block
-
Vortex mixer
-
Centrifuge
-
Solvents: Methanol, Hexane, Toluene (all HPLC or GC grade)
-
Reagents: Acetyl chloride or concentrated HCl, Anhydrous sodium sulfate
-
Internal Standard Solution: this compound in a suitable solvent (e.g., hexane or toluene) at a known concentration (e.g., 1 mg/mL).
Procedure:
-
Sample and Reagent Addition:
-
Place a known amount of the sample into a glass tube.
-
Add a precise volume of the this compound Internal Standard Solution.
-
Add 2 mL of methanolic HCl (e.g., 5% HCl in methanol, prepared by carefully adding acetyl chloride to cold methanol). Alternatively, a mixture of methanol and acetyl chloride (20:1, v/v) can be used.[4]
-
-
Direct Transesterification:
-
Cap the tube tightly and heat at 100°C for 1 hour.[4] Periodically vortex the mixture during heating.
-
Cool the tube to room temperature.
-
-
FAME Extraction:
-
Add 1-2 mL of hexane and 1 mL of water to the tube.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Dry the extract over anhydrous sodium sulfate.
-
The sample is now ready for GC analysis.
-
Workflow for One-Step Direct Transesterification
Caption: Workflow for the one-step direct transesterification protocol.
Data Presentation
The use of this compound as an internal standard allows for the accurate quantification of individual fatty acids. The concentration of each fatty acid can be calculated using the following formula:
Concentration of Fatty Acid = (Peak Area of Fatty Acid / Peak Area of Internal Standard) * (Concentration of Internal Standard / Response Factor)
The response factor for each fatty acid relative to the internal standard should be determined by analyzing a standard mixture of FAMEs with a known concentration.
Table 1: Example Quantitative Data for Fatty Acid Analysis in Human Plasma
| Fatty Acid | Retention Time (min) | Peak Area | Concentration (µg/mL) | % of Total Fatty Acids |
| Myristic Acid (C14:0) | 10.2 | 150,000 | 25.0 | 1.5 |
| Palmitic Acid (C16:0) | 12.5 | 1,200,000 | 200.0 | 12.0 |
| This compound (C17:0 IS) | 13.8 | 600,000 | 100.0 (added) | - |
| Stearic Acid (C18:0) | 15.1 | 800,000 | 133.3 | 8.0 |
| Oleic Acid (C18:1n9) | 15.5 | 2,500,000 | 416.7 | 25.0 |
| Linoleic Acid (C18:2n6) | 16.2 | 3,000,000 | 500.0 | 30.0 |
| Arachidonic Acid (C20:4n6) | 18.9 | 450,000 | 75.0 | 4.5 |
Table 2: Method Validation Parameters
| Parameter | Two-Step Method | One-Step Method | Acceptance Criteria |
| Recovery (%) | 92 ± 5 | 88 ± 7 | >80% |
| Precision (RSD %) | < 5 | < 8 | < 15% |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Quantification (µg/mL) | 0.1 | 0.5 | Dependent on analyte |
Method Selection and Considerations
The choice between the one-step and two-step method depends on the sample matrix and the research goals.
Logical Relationship for Method Selection
Caption: Decision tree for selecting the appropriate sample preparation method.
Key Considerations:
-
Sample Matrix: For samples with high water content, the two-step Folch extraction is generally more efficient at removing water and other interfering substances.
-
Throughput: The one-step method is faster and requires fewer handling steps, making it suitable for screening a large number of samples.[4]
-
Accuracy and Precision: The two-step method is often considered more robust and may provide higher accuracy and precision, especially for complex matrices.[6]
-
Lipid Classes: Acid-catalyzed methods will methylate both free fatty acids and those esterified in glycerolipids and sterol esters.[7] Base-catalyzed methods are faster but do not methylate free fatty acids.[8] The choice of catalyst (e.g., BF3, HCl) can also influence the reaction efficiency for different lipid classes.[1]
By carefully selecting and validating the appropriate sample preparation protocol with this compound as an internal standard, researchers can achieve reliable and accurate quantification of fatty acids in a wide range of biological samples.
References
- 1. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. w3.ual.es [w3.ual.es]
- 5. Validation of a one-step extraction/methylation method for determination of fatty acids and cholesterol in marine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of two methods for fatty acids analysis in eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Quantitative Analysis of Fatty Acids Using Methyl Margarate-d33 by Isotopic Dilution
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The precise quantification of fatty acids in biological matrices is critical for understanding cellular metabolism, disease pathogenesis, and for the development of novel therapeutics. Isotopic dilution mass spectrometry is the gold standard for accurate and precise quantification of endogenous analytes. This application note provides a detailed protocol for the quantification of total fatty acids in human plasma using methyl margarate-d33 as an internal standard.
Margaric acid (C17:0) is an odd-chain saturated fatty acid found in trace amounts in dairy products and ruminant fats. Its levels in biological samples can serve as a biomarker for dairy fat intake and have been linked to various metabolic conditions. This compound-d33 is the deuterated methyl ester of margaric acid, making it an ideal internal standard for the quantification of fatty acids by gas chromatography-mass spectrometry (GC-MS). Its chemical and physical properties are nearly identical to the endogenous, unlabeled fatty acid methyl esters, ensuring that it behaves similarly during sample preparation and analysis. This co-elution allows for the correction of variability during extraction and derivatization, leading to highly accurate and reproducible results.
Principle of the Method
The isotopic dilution method relies on the addition of a known amount of a stable isotope-labeled internal standard (this compound-d33) to a sample at the beginning of the analytical workflow. The biological sample contains the endogenous (unlabeled) fatty acids. Following extraction and derivatization to their fatty acid methyl esters (FAMEs), the sample is analyzed by GC-MS. The mass spectrometer distinguishes between the unlabeled FAMEs and the deuterated internal standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the peak area of the analyte to the peak area of the internal standard, the concentration of the endogenous fatty acid can be accurately determined using a calibration curve.
Experimental Protocols
Protocol 1: Total Fatty Acid Analysis from Human Plasma
This protocol describes the steps for the extraction of total lipids from human plasma, followed by saponification to release all fatty acids, derivatization to FAMEs, and subsequent analysis by GC-MS.
Materials and Reagents:
-
Human plasma (collected in EDTA tubes)
-
This compound-d33 internal standard solution (100 µg/mL in methanol)
-
Chloroform/Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Potassium hydroxide (KOH) in methanol (2 M)
-
Boron trifluoride-methanol solution (14% BF3 in methanol)
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
Glass test tubes with PTFE-lined screw caps
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Thaw frozen human plasma samples on ice.
-
In a glass test tube, add 100 µL of plasma.
-
Add 10 µL of the 100 µg/mL this compound-d33 internal standard solution to the plasma sample.
-
-
Lipid Extraction (Folch Method):
-
Add 2 mL of chloroform/methanol (2:1, v/v) to the plasma sample.
-
Vortex vigorously for 2 minutes.
-
Add 500 µL of 0.9% NaCl solution and vortex for another minute to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes.
-
Carefully collect the lower organic (chloroform) layer using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
-
Saponification (to release total fatty acids):
-
To the dried lipid extract, add 2 mL of 2 M methanolic KOH.
-
Cap the tube tightly and heat at 60°C for 30 minutes to hydrolyze the ester linkages.
-
Cool the tube to room temperature.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Add 2 mL of 14% BF3-methanol solution to the saponified sample.
-
Cap the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 2 mL of saturated NaCl solution, and vortex for 1 minute.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a new vial.
-
Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Dry the hexane extract under a gentle stream of nitrogen and reconstitute in 50 µL of hexane for GC-MS analysis.
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890A GC system (or equivalent)
-
Mass Spectrometer: Agilent 5975C MS (or equivalent)
-
GC Column: Agilent DB-23 or SP-2560 capillary column (60 m x 0.25 mm I.D., 0.25 µm film thickness)[1][2]
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 180°C
-
Ramp 2: 5°C/min to 220°C, hold for 10 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Presentation
The following tables summarize the key quantitative parameters for the analysis of margaric acid (C17:0) and the internal standard, this compound-d33.
Table 1: Selected Ion Monitoring (SIM) Parameters
| Analyte | Retention Time (approx.) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound (C17:0 FAME) | ~18.5 min | 284.3 | 74, 87 |
| This compound-d33 (Internal Standard) | ~18.4 min | 317.3 | 74, 90 |
Note: Retention times may vary depending on the specific GC column and conditions.
Table 2: Representative Quantitative Data for Margaric Acid in Human Plasma
| Parameter | Value | Reference |
| Typical Concentration Range | 10 - 50 µg/mL | |
| Limit of Detection (LOD) | ~0.1 µg/mL | |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | |
| Linearity (R²) | >0.995 | |
| Intra-assay Precision (%CV) | < 5% | |
| Inter-assay Precision (%CV) | < 10% | |
| Recovery | > 90% |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for total fatty acid quantification.
Metabolic Pathway of Margaric Acid (C17:0)
Caption: Metabolism of odd-chain fatty acid C17:0.[3][4][5][6]
References
- 1. A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food after formation of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. benchchem.com [benchchem.com]
- 5. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of total fatty acids in plasma and serum by GC-NCI-MS [ouci.dntb.gov.ua]
Application Notes and Protocols for GC-FID Method Development in Fatty Acid Profiling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to developing and validating a robust Gas Chromatography with Flame Ionization Detection (GC-FID) method for the quantitative profiling of fatty acids. The protocols outlined below cover sample preparation, derivatization, instrument parameters, and data analysis, ensuring accurate and reproducible results for a variety of sample matrices.
Introduction
Fatty acids (FAs) are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. They are fundamental components of lipids and play crucial roles in cellular structure, energy metabolism, and signaling pathways.[1] Accurate quantification of the fatty acid profile is essential in various research fields, including nutrition, disease biomarker discovery, and drug development. Gas chromatography with flame ionization detection (GC-FID) is a widely used, reliable, and cost-effective technique for fatty acid analysis.[2][3] This method typically involves the conversion of fatty acids into their more volatile fatty acid methyl esters (FAMEs) prior to analysis.[4][5][6]
Principle of GC-FID for Fatty Acid Analysis
The fundamental principle of GC-FID for fatty acid profiling involves the separation of volatile FAMEs based on their boiling points and polarity, followed by their detection by a flame ionization detector.
Caption: Principle of GC-FID analysis for fatty acid profiling.
Experimental Protocols
A meticulously executed experimental protocol is critical for obtaining reliable and reproducible fatty acid profiles. The following sections detail the necessary steps from sample preparation to GC-FID analysis.
Lipid Extraction
The initial step involves the extraction of total lipids from the sample matrix. The choice of method depends on the sample type.
Protocol 3.1.1: Folch Method for Biological Tissues
-
Homogenize approximately 100 mg of tissue in a 2:1 (v/v) mixture of chloroform:methanol.
-
Agitate the mixture for 20 minutes at room temperature.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly.
-
Centrifuge at 2000 rpm for 10 minutes to induce phase separation.
-
Carefully collect the lower chloroform layer containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
Protocol 3.1.2: Bligh and Dyer Method for Blood Plasma/Serum [7]
-
To 1 mL of plasma or serum, add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol.
-
Vortex for 1 minute.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of distilled water and vortex for 1 minute.
-
Centrifuge at 2000 rpm for 10 minutes to separate the phases.
-
Collect the lower chloroform phase.
-
Dry the lipid extract under nitrogen.
Fatty Acid Derivatization to FAMEs
For GC analysis, the non-volatile fatty acids must be converted into their volatile FAMEs. This is a critical step that significantly influences the accuracy of the results.
Protocol 3.2.1: Acid-Catalyzed Methylation (Boron Trifluoride-Methanol) [4]
This method is suitable for a wide range of lipid classes.
-
To the dried lipid extract, add 2 mL of 14% boron trifluoride (BF₃) in methanol.
-
Incubate at 95°C for 1 hour.[4]
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of water and 2 mL of hexane.
-
Vortex vigorously for 1 minute.
-
Centrifuge to separate the phases.
-
The upper hexane layer containing the FAMEs is collected for GC-FID analysis.[4]
Protocol 3.2.2: Base-Catalyzed Transesterification (Methanolic KOH) [4]
This is a rapid method suitable for glycerolipids.
-
Dissolve the dried lipid extract (approximately 200 mg of oil) in 2 mL of heptane.[4]
-
Add 0.1 mL of 2N methanolic potassium hydroxide (KOH).[4]
-
Vortex for 30 seconds.[4]
-
Allow the mixture to stand at room temperature for 30 minutes for phase separation.[4]
-
The upper heptane layer is ready for injection into the GC-FID.
The overall experimental workflow is summarized in the diagram below.
Caption: Experimental workflow for GC-FID fatty acid profiling.
GC-FID Method Parameters
The following table provides typical GC-FID parameters for FAME analysis. These may require optimization based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 6890 or similar |
| Column | Highly polar capillary column, e.g., HP-88 (60 m x 0.25 mm ID, 0.2 µm film thickness)[3] or DB-23 |
| Injector | Split/Splitless |
| Injector Temperature | 250°C[2][8] |
| Split Ratio | 50:1[8] |
| Carrier Gas | Helium or Hydrogen[8] |
| Flow Rate | 1.3 mL/min[2] |
| Oven Temperature Program | Initial: 120°C for 1 min, ramp at 10°C/min to 200°C, then at 4°C/min to 220°C, hold for 5 min.[2] |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280°C[2][8] |
| Hydrogen Flow | 40 mL/min[8] |
| Air Flow | 450 mL/min[8] |
| Makeup Gas (Helium) | 30 mL/min[8] |
| Injection Volume | 1 µL |
Data Presentation and Analysis
FAME Identification
FAMEs are identified by comparing their retention times with those of a known FAME standard mixture (e.g., Supelco 37 Component FAME Mix).[4][9]
Quantitative Analysis
The concentration of each fatty acid is typically expressed as a relative percentage of the total fatty acids. Quantification is performed by integrating the peak area of each FAME. For absolute quantification, an internal standard (e.g., methyl heptadecanoate) should be added to the sample before derivatization.
Typical Retention Times
The following table shows approximate retention times for common fatty acid methyl esters obtained using a polar capillary column. Actual retention times may vary depending on the specific GC conditions.
| Fatty Acid Methyl Ester | Abbreviation | Approximate Retention Time (min) |
| Methyl Butyrate | C4:0 | 10.08[4] |
| Methyl Hexanoate | C6:0 | 11.42[4] |
| Methyl Octanoate | C8:0 | 12.94[4] |
| Methyl Decanoate | C10:0 | 14.52 |
| Methyl Laurate | C12:0 | 16.15 |
| Methyl Myristate | C14:0 | 17.80 |
| Methyl Palmitate | C16:0 | 19.45 |
| Methyl Palmitoleate | C16:1 | 19.85 |
| Methyl Stearate | C18:0 | 21.10 |
| Methyl Oleate | C18:1n9c | 21.40 |
| Methyl Linoleate | C18:2n6c | 22.00 |
| Methyl Linolenate | C18:3n3 | 22.60 |
| Methyl Arachidate | C20:0 | 22.85 |
| Methyl Eicosapentaenoate (EPA) | C20:5n3 | 24.50 |
| Methyl Docosahexaenoate (DHA) | C22:6n3 | 26.80 |
Method Validation
A thorough method validation is essential to ensure the reliability of the results. Key validation parameters include:
-
Linearity: Assessed by analyzing a series of standard solutions of varying concentrations. A correlation coefficient (R²) > 0.99 is generally considered acceptable.[10]
-
Precision: Evaluated by repeatedly analyzing the same sample. Precision is expressed as the relative standard deviation (%RSD), which should ideally be below 15%.[11]
-
Accuracy: Determined by analyzing a certified reference material or by performing spike-recovery experiments. Recoveries between 80% and 120% are typically acceptable.[10]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[10]
-
Specificity: The ability of the method to differentiate and quantify the analytes of interest in the presence of other components in the sample matrix.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | - Column contamination- Injector issues- Inappropriate flow rate | - Bake out the column- Clean or replace the injector liner- Optimize the carrier gas flow rate |
| Inconsistent retention times | - Leaks in the system- Fluctuations in oven temperature or carrier gas flow | - Check for leaks using an electronic leak detector- Verify instrument performance |
| Low sensitivity | - Incomplete derivatization- Sample degradation- Detector issues | - Optimize derivatization conditions- Ensure proper sample storage- Check FID flame and gas flows |
| Ghost peaks | - Carryover from previous injections- Contaminated syringe or injector | - Run a blank solvent injection- Clean the syringe and injector port |
By following these detailed protocols and guidelines, researchers can develop and implement a robust and reliable GC-FID method for fatty acid profiling, enabling high-quality data generation for a wide range of scientific applications.
References
- 1. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jppres.com [jppres.com]
- 3. Method Development and Validation for Omega-3 Fatty Acids (DHA and EPA) in Fish Using Gas Chromatography with Flame Ionization Detection (GC-FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s4science.at [s4science.at]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
Application Notes & Protocols: Incorporation of Methyl Margarate in Food Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl margarate, the methyl ester of heptadecanoic acid (C17:0), is a saturated fatty acid that is present in low concentrations in most natural food samples. This characteristic makes it an excellent internal standard for the quantitative analysis of fatty acids in various food matrices.[1][2] Its use is particularly prevalent in gas chromatography (GC) based methods, such as GC with flame ionization detection (GC-FID) and GC with mass spectrometry (GC-MS), for the determination of fatty acid profiles, including saturated, unsaturated, and trans fatty acids.[1][3][4] The addition of a known amount of this compound to a sample at the beginning of the analytical process allows for the correction of analyte losses during sample preparation and instrumental analysis, thereby improving the accuracy and precision of the quantification.[5]
These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound in food sample analysis.
Core Applications
-
Internal Standard for Fatty Acid Quantification: The primary application of this compound is as an internal standard in the analysis of fatty acid methyl esters (FAMEs).[1] By adding a precise amount of this compound to the sample before lipid extraction and derivatization, it experiences the same experimental conditions as the native fatty acids. The ratio of the peak area of each analyte to the peak area of the internal standard is then used to calculate the concentration of each fatty acid.
-
Method Validation: this compound is crucial for validating analytical methods for fatty acid analysis. It is used to assess key validation parameters such as recovery, precision, and accuracy.[3][6]
-
Quality Control in Food Industry: Routine analysis of fatty acid profiles is essential for the quality control of food products, nutritional labeling, and ensuring compliance with regulatory standards for trans fats.[4] this compound aids in achieving reliable and consistent results in these quality control applications.
Quantitative Data Summary
The use of this compound as an internal standard contributes to high recovery and good precision in fatty acid analysis. The following table summarizes typical performance data from validated methods using this compound.
| Parameter | Typical Value | Food Matrix Example | Analytical Technique | Reference |
| Recovery | Close to 100% | Margarine | GC-FID | [3][6] |
| Repeatability (RSD) | 0.89% - 2.34% | Margarine | GC-FID | [3] |
| Reproducibility (RSD) | 1.46% - 3.72% | Margarine | GC-FID | [3] |
RSD: Relative Standard Deviation
Experimental Protocols
The following protocols outline the key steps for the analysis of fatty acids in food samples using this compound as an internal standard.
Lipid Extraction from Food Matrix
The choice of extraction method depends on the nature of the food sample. Common methods include:
-
Soxhlet Extraction: A traditional method suitable for solid samples. It involves continuous extraction with a solvent (e.g., petroleum ether, hexane) over several hours.[7][8]
-
Folch Method: A widely used liquid-liquid extraction method for samples with high moisture content. It utilizes a chloroform:methanol (2:1, v/v) solvent system.[7]
-
Bligh and Dyer Method: A modified liquid-liquid extraction method that is faster than the Folch method and uses a chloroform:methanol:water solvent system.[7]
Protocol: Folch Method for Lipid Extraction
-
Homogenize the food sample.
-
Weigh a known amount of the homogenized sample into a suitable tube.
-
Internal Standard Spiking: Add a precise volume of a standard solution of this compound in a suitable solvent (e.g., hexane) to the sample.
-
Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Agitate the mixture vigorously for 20-30 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly.
-
Centrifuge the mixture to achieve phase separation.
-
Carefully collect the lower chloroform layer containing the lipids using a Pasteur pipette.
-
Evaporate the solvent under a stream of nitrogen to obtain the lipid extract.
Preparation of Fatty Acid Methyl Esters (FAMEs)
For GC analysis, the extracted triglycerides and other lipids must be converted to their more volatile fatty acid methyl esters (FAMEs). This is typically achieved through transesterification.[5]
Protocol: Base-Catalyzed Transesterification
This method is rapid and occurs at room temperature but is not suitable for free fatty acids.[9]
-
Dissolve the dried lipid extract in a known volume of a suitable solvent (e.g., hexane or toluene).
-
Add a solution of sodium methoxide (e.g., 0.5 M in methanol).
-
Vortex the mixture for 1-2 minutes at room temperature.[9]
-
Add a neutralizing agent, such as glacial acetic acid, until the yellow color disappears.[6]
-
Add a salt solution (e.g., 0.5% NaCl) and an extraction solvent (e.g., hexane).[6]
-
Vortex and allow the phases to separate.
-
The upper hexane layer containing the FAMEs is collected for GC analysis.[6]
Protocol: Acid-Catalyzed Transesterification
This method is suitable for samples containing free fatty acids.[10]
-
To the lipid extract, add a solution of methanolic HCl or boron trifluoride (BF3) in methanol (e.g., 14% w/v).[9][10]
-
Heat the mixture in a sealed vial at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 15-60 minutes).[3][10]
-
Cool the reaction mixture.
-
Add water and an extraction solvent (e.g., hexane).
-
Vortex and allow the phases to separate.
-
The upper hexane layer containing the FAMEs is collected for GC analysis.
GC Analysis of FAMEs
The prepared FAMEs are then analyzed by GC-FID or GC-MS.
Typical GC-FID Conditions:
-
Column: A polar capillary column, such as a BPX-70 or Omegawax column, is commonly used for the separation of FAMEs.[6][11]
-
Injector: Split/splitless injector, with a typical injection volume of 1 µL.
-
Oven Temperature Program: An initial temperature of around 100°C, ramped up to a final temperature of 240-260°C.[6][11]
-
Carrier Gas: Helium or hydrogen at a constant flow rate.[11]
-
Detector: Flame Ionization Detector (FID).
Data Analysis and Quantification
-
Peak Identification: Identify the FAME peaks in the chromatogram by comparing their retention times with those of a known FAME standard mixture.
-
Peak Integration: Integrate the peak areas of all identified FAMEs and the internal standard (this compound).
-
Calculation of Fatty Acid Concentration: The concentration of each fatty acid is calculated using the following formula:
Concentration of Analyte = (Area of Analyte / Area of Internal Standard) * (Concentration of Internal Standard / Response Factor of Analyte) * (Volume of Extract / Weight of Sample)
The response factor for each fatty acid relative to the internal standard should be determined by analyzing a standard mixture with known concentrations of all components.
Visualizations
Experimental Workflow for Fatty Acid Analysis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 十七烷酸甲酯 certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 3. An accurate and reliable method for identification and quantification of fatty acids and trans fatty acids in food fats samples using gas chromatography - Arabian Journal of Chemistry [arabjchem.org]
- 4. gcms.cz [gcms.cz]
- 5. youtube.com [youtube.com]
- 6. ukm.my [ukm.my]
- 7. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. perlan.com.pl [perlan.com.pl]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
Application Note: Quantitative Analysis of Fatty Acids in Biological Tissues Using an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty acids are fundamental cellular components, serving as building blocks for complex lipids, signaling molecules, and energy sources.[1] The accurate quantification of fatty acids in biological tissues is crucial for understanding disease mechanisms, identifying biomarkers, and in the development of new therapeutics.[2] This application note provides a detailed protocol for the quantitative analysis of fatty acids in biological tissues using an internal standard, a critical component for ensuring accuracy and precision by correcting for variations during sample preparation and analysis.[3][4]
This protocol will focus on the use of gas chromatography-mass spectrometry (GC-MS) following derivatization to fatty acid methyl esters (FAMEs), a robust and widely used method for fatty acid profiling.[3][5] The principles outlined are also applicable to liquid chromatography-mass spectrometry (LC-MS) based approaches.
Principle of the Method
The accurate quantification of fatty acids from complex biological matrices is challenging due to potential losses during sample preparation steps, including extraction and derivatization, and variations in instrument response. To overcome these challenges, an internal standard is introduced to the sample at the beginning of the workflow. The internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the sample. By monitoring the ratio of the analyte signal to the internal standard signal, variations introduced during the analytical process can be normalized, leading to reliable quantification. Deuterated fatty acids are considered the gold standard for internal standards in mass spectrometry-based methods as they share nearly identical chemical and physical properties with their endogenous counterparts.[2]
Data Presentation
The following table summarizes representative quantitative data and validation parameters for the analysis of fatty acids in biological tissues using an internal standard. These values are indicative and may vary depending on the specific tissue matrix, instrumentation, and experimental conditions.
| Parameter | Value | Reference |
| Linearity (R²) | > 0.99 | [6] |
| Limit of Detection (LOD) | 5-100 nM | [7] |
| Limit of Quantification (LOQ) | 0.05 - 50 pg | [8] |
| Recovery | 83.6 - 109.6% | [9] |
| Intra-day Precision (%RSD) | ≤ 10% | [7] |
| Inter-day Precision (%RSD) | < 20% | [7] |
Mandatory Visualization
Caption: Experimental workflow for fatty acid analysis.
Caption: Logical relationships in quantitative fatty acid analysis.
Experimental Protocols
1. Materials and Reagents
-
Solvents: Chloroform (HPLC grade), Methanol (anhydrous, GC grade), Hexane (GC grade), Toluene (anhydrous).[3]
-
Internal Standard: Deuterated fatty acid (e.g., Arachidic acid-d4) or an odd-chain fatty acid (e.g., Heptadecanoic acid, C17:0). The choice of internal standard should be carefully considered to avoid any that may be naturally present in the sample.[4]
-
Derivatization Reagent: Boron trifluoride-methanol (BF₃-methanol) solution (12-14% w/v) or 2M methanolic HCl.[3][10]
-
Fatty Acid Standards: Certified fatty acid methyl ester (FAME) mixture standard and individual fatty acid standards for calibration.
-
Other Reagents: 0.9% Sodium chloride (NaCl) solution, Anhydrous sodium sulfate (Na₂SO₄), Nitrogen gas.[3]
2. Sample Preparation and Homogenization
-
Weigh approximately 20-50 mg of frozen biological tissue. To prevent degradation, all initial steps should be performed on ice.[11]
-
Place the tissue in a glass homogenizer with a suitable volume of ice-cold buffer (e.g., phosphate-buffered saline).
-
Homogenize the tissue thoroughly until a uniform consistency is achieved.
3. Lipid Extraction (Modified Folch Method)
The Folch method is a widely used technique for the efficient extraction of a broad range of lipids from biological tissues.[11][12]
-
To the tissue homogenate, add a known amount of the internal standard stock solution. The amount should be chosen to be within the linear range of the instrument's response.
-
Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the homogenate.[11]
-
Vortex the mixture vigorously for 2 minutes.
-
Filter the homogenate through a Whatman No. 1 filter paper into a separation funnel.[11]
-
Add 0.2 volumes of 0.9% NaCl solution to the filtrate and shake vigorously to facilitate phase separation.[11]
-
Allow the phases to separate. The lower organic phase contains the lipids.
-
Carefully collect the lower chloroform layer into a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.[3]
4. Derivatization to Fatty Acid Methyl Esters (FAMEs)
Derivatization is a crucial step for GC-MS analysis as it converts non-volatile fatty acids into their more volatile methyl esters.[10][13]
-
To the dried lipid extract, add 1 mL of toluene and 2 mL of 14% BF₃-methanol solution.[3]
-
Cap the tube tightly and heat at 100°C for 45 minutes in a heating block or water bath.[3][5]
-
Cool the tube to room temperature.
-
Add 2 mL of distilled water and 2 mL of hexane.
-
Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new glass tube.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.[3]
-
The sample is now ready for GC-MS analysis.
5. GC-MS Analysis
The specific GC-MS parameters should be optimized for the instrument being used and the fatty acids of interest. A general guideline is provided below.
-
Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., DB-23, BPX70).[6]
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 3°C/minute, and hold for 15 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Scan Mode: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
6. Quantification
-
Calibration Curve: Prepare a series of calibration standards containing a known concentration of the FAME mixture and a fixed concentration of the internal standard. Analyze these standards using the same GC-MS method as the samples.
-
Data Analysis: Integrate the peak areas of the target fatty acid methyl esters and the internal standard in both the calibration standards and the tissue samples.
-
Calculation: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards. Determine the concentration of each fatty acid in the tissue samples by using the peak area ratio from the sample and the equation of the calibration curve. The final concentration in the tissue should be expressed per unit of tissue weight (e.g., µg/g).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. repo.unand.ac.id [repo.unand.ac.id]
- 7. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Derivatization techniques for free fatty acids by GC [restek.com]
Troubleshooting & Optimization
How to solve Methyl margarate peak tailing in gas chromatography
Troubleshooting Guides & FAQs: Methyl Margarate Peak Tailing
This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues with this compound (methyl heptadecanoate) in gas chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in gas chromatography?
A1: Peak tailing is a phenomenon observed in chromatography where the peak asymmetry is distorted, resulting in a trailing edge that extends from the peak maximum.[1] An ideal chromatographic peak exhibits a symmetrical, Gaussian shape.[1] This distortion is often quantified using the USP Tailing Factor or Asymmetry Factor, and a value greater than 1.5 typically indicates a problem that needs to be addressed.[1]
Q2: Why is my this compound peak tailing?
A2: Peak tailing for this compound, a fatty acid methyl ester (FAME), can be caused by a variety of factors. These can be broadly categorized as system-wide issues affecting all peaks, or analyte-specific issues primarily impacting polar compounds like FAMEs. Common causes include:
-
Active Sites: Interaction of the slightly polar this compound with active sites (silanol groups) in the GC inlet liner or on the column itself is a primary cause.[1][2][3]
-
Column Contamination: Accumulation of non-volatile residues from the sample matrix at the head of the column can create active sites and obstruct the sample path.[1]
-
Improper Column Installation: An incorrectly cut or installed column can create dead volumes and turbulence in the carrier gas flow, leading to peak distortion.[1]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in peak tailing.[1]
-
Incomplete Derivatization: If the conversion of heptadecanoic acid to this compound is incomplete, the remaining free fatty acids, being more polar, will strongly interact with the system and cause significant tailing.[1]
Q3: Can the inlet liner be a source of peak tailing for this compound?
A3: Absolutely. The inlet liner is the first surface your sample encounters in the GC system. An active or contaminated liner is a very common cause of peak tailing for FAMEs. Using a deactivated liner is crucial. Over time, even deactivated liners can become active due to sample matrix deposits. Regular replacement of the inlet liner is a key aspect of preventative maintenance.[4]
Q4: How does the carrier gas flow rate affect peak shape?
A4: The carrier gas flow rate influences column efficiency and, consequently, peak shape. An optimized flow rate will result in sharper, more symmetrical peaks. If the flow rate is too low, band broadening can occur, potentially contributing to the appearance of tailing. Conversely, an excessively high flow rate can lead to a loss of resolution.
Troubleshooting Guide
If you are observing peak tailing for this compound, follow this systematic approach to identify and resolve the issue.
Diagram: Troubleshooting Workflow for this compound Peak Tailing
Caption: A flowchart for diagnosing the cause of this compound peak tailing.
Data Presentation: Impact of GC Parameters on Peak Shape
The following table summarizes the potential effects of various GC parameters on the peak shape of this compound. The impact is generalized, and optimal conditions should be determined empirically.
| Parameter | Sub-optimal Condition | Potential Effect on Peak Shape | Recommended Action |
| Inlet Temperature | Too low | Broadening, tailing due to slow volatilization | Increase in 10-20 °C increments |
| Too high | Analyte degradation, leading to tailing or split peaks | Decrease in 10-20 °C increments | |
| Initial Oven Temp. | Too high | Poor focusing of analytes on the column head, leading to broad or split peaks | Set 10-20 °C below the solvent boiling point |
| Oven Ramp Rate | Too fast | Co-elution and poor resolution, which can appear as tailing | Decrease the ramp rate (e.g., from 10 °C/min to 5 °C/min) |
| Carrier Gas Flow | Too low | Increased band broadening and potential for tailing | Optimize for the column dimensions and carrier gas type |
| Split Ratio | Too low (Split Injection) | Column overload, causing fronting or tailing | Increase the split ratio (e.g., from 20:1 to 50:1) |
| Injection Volume | Too large | Column overload | Reduce the injection volume (e.g., from 1 µL to 0.5 µL) |
| Sample Concentration | Too high | Column overload | Dilute the sample |
Experimental Protocols
Protocol 1: Inlet Maintenance
This protocol details the steps for routine maintenance of the GC inlet to address peak tailing issues.
-
Cool Down: Cool the injector and oven to room temperature.
-
Turn Off Gases: Turn off the carrier and detector gases.
-
Remove Column: Carefully remove the column from the injector.
-
Disassemble Inlet: Remove the septum nut, septum, and then the inlet liner.
-
Inspect and Clean: Inspect the inlet for any visible contamination. While it can be cleaned, replacing the liner is often the most effective solution.
-
Replace Consumables: Replace the inlet liner with a new, deactivated liner of the same type. Also, replace the septum and the gold seal (if applicable).
-
Reassemble: Reassemble the inlet, ensuring all connections are secure but not overtightened.
-
Leak Check: Reinstall the column, turn on the gases, and perform a leak check.
Protocol 2: Column Trimming
If inlet maintenance does not resolve the issue, the front end of the column may be contaminated.
-
Cool Down and Power Off: Ensure the GC oven is cool and the instrument is powered off.
-
Remove Column: Carefully remove the column from the inlet.
-
Trim the Column: Using a ceramic scoring wafer, score the column about 10-20 cm from the inlet end. Snap the column at the score to create a clean, 90-degree cut.
-
Inspect the Cut: Use a magnifying glass to inspect the cut and ensure it is clean and square.
-
Reinstall Column: Reinstall the column in the inlet to the correct depth as specified by the instrument manufacturer.
-
Conditioning: Condition the column according to the manufacturer's instructions before running samples.
Protocol 3: Sample Derivatization to FAMEs (Example)
Incomplete derivatization is a common source of peak tailing. Here is an example protocol for the preparation of Fatty Acid Methyl Esters (FAMEs).
-
Sample Preparation: Accurately weigh about 25 mg of the lipid sample into a reaction vial.
-
Esterification: Add 2 mL of 2% methanolic hydrochloric acid to the vial.[5]
-
Heating: Heat the mixture at 80°C for 20 minutes.[5]
-
Cooling: Allow the reaction vial to cool to room temperature.
-
Extraction: Add a suitable extraction solvent (e.g., hexane) and water, vortex, and allow the layers to separate.
-
Collection: Carefully collect the upper organic layer containing the FAMEs for GC analysis.
Note: Always use high-purity reagents and solvents to avoid introducing contaminants. Ensure the reaction goes to completion.
References
Technical Support Center: Optimizing GC Injection Volume for Methyl Heptadecanoate
Welcome to the technical support center for optimizing Gas Chromatography (GC) analysis of Methyl heptadecanoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting injection volume for Methyl heptadecanoate analysis in GC?
A typical starting injection volume for the analysis of fatty acid methyl esters (FAMEs) like Methyl heptadecanoate is 1 µL.[1] However, the optimal volume is dependent on the sample concentration, the injection mode (split/splitless), and the capacity of the GC column. It is often recommended to keep the injection volume between 1% and 5% of the column volume to avoid peak shape distortion.[2][3]
Q2: How does increasing the injection volume affect my chromatogram?
Increasing the injection volume can enhance the signal-to-noise ratio for trace analysis. However, excessive injection volumes can lead to several issues, including:
-
Peak Broadening and Fronting: Overloading the column with too much sample can cause peaks to become wider and asymmetrical, with a leading edge (fronting).
-
Poor Resolution: Broadened peaks may overlap with adjacent peaks, making accurate quantification difficult.
-
System Contamination: Excess sample can contaminate the injector liner and column, leading to carryover in subsequent runs.[4][5]
-
Backflash: The rapid expansion of the solvent upon injection into a hot inlet can exceed the liner volume, causing the sample to move into unintended areas of the GC system, resulting in poor reproducibility and carryover.[4][6]
Q3: Should I use split or splitless injection for my Methyl heptadecanoate analysis?
The choice between split and splitless injection depends primarily on the concentration of your sample.[7][8]
-
Split Injection: This mode is ideal for high-concentration samples. A portion of the injected sample is vented, preventing column overload and ensuring sharp peaks.[7][8] Typical split ratios range from 5:1 to 500:1.[8]
-
Splitless Injection: This technique is suited for trace analysis where maximum sensitivity is required. The entire sample is transferred to the column, but this method is more susceptible to peak broadening if not optimized correctly.[6][7][9]
Troubleshooting Guides
Problem 1: My Methyl heptadecanoate peak is broad and/or shows fronting.
Broad or fronting peaks are often a sign of column overload due to an excessive injection volume.[10]
Troubleshooting Steps:
-
Reduce Injection Volume: Decrease the injection volume in increments (e.g., from 2 µL to 1 µL, then to 0.5 µL) and observe the effect on the peak shape.
-
Increase Split Ratio (for Split Injection): If you are using split injection, increasing the split ratio will reduce the amount of sample reaching the column.
-
Check for Solvent Mismatch: The sample solvent should ideally match the polarity of the stationary phase. A mismatch can cause poor peak shape.[2][11]
-
Optimize Initial Oven Temperature: A lower initial oven temperature can help to focus the analytes at the head of the column, resulting in sharper peaks, especially in splitless mode.[4]
Problem 2: I am observing carryover of Methyl heptadecanoate in my blank injections.
Carryover, the appearance of analyte peaks in a blank run following a sample injection, can be caused by contamination in the syringe, injector, or column.[12]
Troubleshooting Steps:
-
Syringe Cleaning: Implement a rigorous syringe cleaning protocol with an appropriate solvent. Consider using a different solvent for washing if the current one is ineffective.[12]
-
Injector Maintenance:
-
Replace the Septum: A worn or cored septum can be a source of contamination.
-
Clean or Replace the Liner: The injector liner can become contaminated with non-volatile residues. Regular cleaning or replacement is crucial.[13]
-
-
Bake Out the System: After ensuring the injector is clean, perform a system bake-out by setting the oven to a high temperature (below the column's maximum limit) for an extended period to remove any contaminants from the column.
-
Review Injection Volume: Consistently injecting too large a volume can exacerbate carryover issues.[12]
Problem 3: My peak areas for Methyl heptadecanoate are not reproducible.
Poor reproducibility of peak areas can stem from several factors related to the injection process.
Troubleshooting Steps:
-
Check for Backflash: This occurs when the injection volume and solvent create a vapor volume larger than the injector liner. Use a backflash calculator to determine the appropriate injection volume for your conditions. Consider using a larger volume liner if necessary.[6]
-
Autosampler vs. Manual Injection: Autosamplers generally provide better reproducibility than manual injections. If using manual injection, ensure a consistent and rapid injection technique.[14]
-
Check for Leaks: A leak in the injection port, particularly around the septum, can lead to variable sample loss.
-
Ensure Proper Syringe Function: A faulty or partially blocked syringe will deliver inconsistent volumes.[15]
Experimental Protocols
Protocol 1: Determining the Optimal Injection Volume
This protocol outlines a systematic approach to finding the ideal injection volume for a given sample concentration of Methyl heptadecanoate.
Methodology:
-
Prepare a Standard Solution: Prepare a standard solution of Methyl heptadecanoate at a concentration representative of your samples.
-
Initial GC Conditions: Set up your standard GC method (e.g., inlet temperature, oven temperature program, column flow rate).
-
Select Injection Mode: Choose either split or splitless injection based on the expected concentration. For high concentrations, start with a split ratio of 50:1. For trace analysis, use splitless mode.
-
Inject a Series of Volumes: Begin with a low injection volume (e.g., 0.2 µL) and incrementally increase it (e.g., 0.5 µL, 1.0 µL, 2.0 µL, 5.0 µL).
-
Data Analysis: For each injection, record the peak area, peak height, and peak symmetry (tailing factor).
-
Evaluation:
-
Plot the peak area against the injection volume. The relationship should be linear within the optimal range.
-
Monitor the peak shape. The optimal injection volume is the highest volume that can be used without significant peak broadening or fronting (ideally, a tailing factor close to 1.0).
-
Data Presentation: Example of Injection Volume Optimization Data
| Injection Volume (µL) | Peak Area | Tailing Factor | Peak Shape Observations |
| 0.2 | 50,000 | 1.05 | Symmetrical |
| 0.5 | 125,000 | 1.02 | Symmetrical |
| 1.0 | 255,000 | 1.10 | Symmetrical |
| 2.0 | 490,000 | 1.35 | Slight Tailing |
| 5.0 | 850,000 | 0.85 | Significant Fronting |
In this example, 1.0 µL would be considered the optimal injection volume, providing a strong signal with good peak symmetry.
Visualizations
References
- 1. Fatty Acid Method Development: Carryover Contamination? - Chromatography Forum [chromforum.org]
- 2. restek.com [restek.com]
- 3. LC Troubleshooting—Optimizing Your Injection to Improve Peak Shape [restek.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. scribd.com [scribd.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 8. Navigating Split and Splitless Injections with Crowdsourced Insights | Separation Science [sepscience.com]
- 9. Optimizing Splitless Injections: Introduction [restek.com]
- 10. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
- 11. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. glsciences.eu [glsciences.eu]
Addressing solubility issues of Methyl margarate in solvents
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on addressing solubility issues with Methyl Margarate (Methyl Heptadecanoate).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound (also known as Methyl Heptadecanoate) is the methyl ester of heptadecanoic acid, a saturated fatty acid with 17 carbon atoms.[1] Its solubility is a critical factor in a variety of applications, including its use as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of fatty acids, in the formulation of lipid-based drug delivery systems, and as a component in various biochemical assays.[2][3][4] Proper dissolution is essential for accurate and reproducible experimental results.
Q2: In which common organic solvents is this compound soluble?
This compound, being a long-chain fatty acid methyl ester (FAME), is generally soluble in nonpolar and moderately polar organic solvents. It is soluble in ethanol and ether.[4] Quantitative data indicates good solubility in Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[3] It is also slightly soluble in chloroform and ethyl acetate.[4] For applications like GC-MS, hexane and heptane are commonly used and effective solvents for FAMEs.[5]
Q3: Is this compound soluble in water?
No, this compound is practically insoluble in water due to its long, nonpolar hydrocarbon chain.[4]
Q4: Can heating be used to dissolve this compound?
Yes, gentle heating can aid in the dissolution of this compound, especially in solvents where it has limited solubility at room temperature. However, it is crucial to avoid excessive temperatures to prevent potential degradation of the compound. For instance, in preparation for GC-MS analysis, a sample can be heated at around 60°C for an hour to ensure complete derivatization and dissolution.
Q5: What is the recommended storage condition for this compound solutions?
For long-term stability, it is recommended to store stock solutions of this compound at -20°C or -80°C.[2] If stored properly, solutions can be stable for several months. For short-term storage, 2-8°C is also acceptable.[6]
Troubleshooting Guide
Issue 1: this compound is not dissolving or is dissolving very slowly.
-
Possible Cause 1: Inappropriate solvent selection.
-
Possible Cause 2: Insufficient agitation.
-
Solution: Vortex or sonicate the mixture to increase the rate of dissolution. Ultrasonication is particularly effective for dispersing solid particles and enhancing solubility.[2]
-
-
Possible Cause 3: Low temperature.
-
Solution: Gently warm the solution in a water bath. The melting point of this compound is 29.8-30.3 °C, so slight warming can significantly improve solubility.[4]
-
Issue 2: The compound precipitates out of solution after cooling.
-
Possible Cause: Supersaturated solution.
-
Solution: This indicates that the concentration of this compound is above its solubility limit at the lower temperature. You can either gently warm the solution before use or prepare a more dilute solution. Storing the solution at a slightly elevated temperature (if the compound's stability allows) can also prevent precipitation.
-
Issue 3: Inconsistent results in chromatographic analysis (e.g., GC-MS).
-
Possible Cause: Incomplete dissolution or precipitation in the autosampler.
-
Solution: Ensure the stock solution is fully dissolved before making dilutions. If using a volatile solvent like hexane, be mindful of evaporation, which can increase the concentration and lead to precipitation.[5] Consider using a less volatile solvent if the autosampler tray is not cooled.
-
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound in various common laboratory solvents.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility of this compound | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | 66.67 mg/mL | Ultrasonication may be required.[2] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | 25 mg/mL | |
| Ethanol | C₂H₆O | 46.07 | 78.5 | 25 mg/mL | Soluble.[3][4] |
| Chloroform | CHCl₃ | 119.38 | 61.7 | Slightly Soluble | A good solvent for many lipids. |
| Hexane | C₆H₁₄ | 86.18 | 69 | Soluble | Commonly used for FAME analysis by GC-MS.[5] |
| Heptane | C₇H₁₆ | 100.21 | 98.4 | Soluble | A suitable alternative to hexane for GC-MS.[5] |
| Toluene | C₇H₈ | 92.14 | 110.6 | Soluble | |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1 | Slightly Soluble | [4] |
| Methanol | CH₄O | 32.04 | 64.7 | Sparingly Soluble | |
| Water | H₂O | 18.02 | 100 | Insoluble | [4] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for General Use
-
Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMSO for a high concentration stock, or hexane for nonpolar applications) to the vial.
-
Dissolution: Vortex the mixture for 1-2 minutes. If the solid does not dissolve completely, place the vial in an ultrasonic bath for 5-10 minutes. Gentle warming (e.g., to 30-40°C) can be applied if necessary.
-
Storage: Once fully dissolved, store the stock solution in a tightly capped vial at -20°C.
Protocol 2: Preparation of this compound for GC-MS Analysis (as an Internal Standard)
-
Stock Solution: Prepare a 10 mg/mL stock solution of this compound in high-purity hexane or heptane following Protocol 1.
-
Working Standard: Dilute the stock solution with the same solvent to the desired working concentration (e.g., 100 µg/mL).
-
Sample Spiking: Add a known volume of the working standard to your samples before the extraction or derivatization step.
-
Analysis: Proceed with your established GC-MS method for FAME analysis.
Visual Workflows
Caption: A workflow for selecting an appropriate solvent for this compound.
Caption: A troubleshooting guide for common solubility problems with this compound.
References
- 1. This compound | C18H36O2 | CID 15609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. METHYL HEPTADECANOATE | 1731-92-6 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
Preventing degradation of Methyl margarate during sample storage
This technical support center provides guidance on preventing the degradation of Methyl margarate during sample storage. It is intended for researchers, scientists, and drug development professionals who work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is proper storage important?
This compound (also known as Methyl heptadecanoate) is the methyl ester of heptadecanoic acid, a saturated fatty acid.[1][2][3] It is often used as an internal standard in the gas chromatography (GC) analysis of fatty acid methyl esters (FAMEs).[1][3][4] Proper storage is crucial to prevent its chemical degradation, which can compromise the accuracy and reliability of experimental results.
Q2: What are the primary causes of this compound degradation?
The main causes of degradation for fatty acid methyl esters like this compound are:
-
Oxidation: Although this compound is a saturated fatty acid methyl ester and thus less susceptible to oxidation than unsaturated FAMEs, oxidation can still occur over long-term storage, especially in the presence of oxygen, light, and elevated temperatures.[5][6][7] The presence of impurities can also catalyze oxidative processes.
-
Hydrolysis: Exposure to moisture can lead to the hydrolysis of the ester bond, converting this compound back to heptadecanoic acid and methanol.[8][9][10] This reaction can be catalyzed by acids or bases.[9][10]
Q3: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage.[1][11] 2-8°C is also cited for storage.[3] | Reduces the rate of chemical reactions, including oxidation and hydrolysis.[12] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes contact with oxygen, thereby preventing oxidation.[5] |
| Light | Protect from light by using amber glass vials or by wrapping containers in aluminum foil.[12] | Light, especially UV radiation, can provide the energy to initiate degradation reactions.[5][12] |
| Container | Use airtight containers with secure seals. | Prevents the entry of moisture and oxygen.[12][13] |
| Form | Store as a solid or in a dry, aprotic solvent. | Storing in solution, especially in protic solvents, can increase the risk of hydrolysis. If in solution, store at -80°C for up to 6 months or -20°C for up to 1 month.[12] |
Q4: Can I use antioxidants to prevent the degradation of this compound?
While antioxidants are more critical for unsaturated fatty acid methyl esters, their use can provide additional protection for this compound, especially during long-term storage or if the sample is exposed to air.[14][15][16] Common antioxidants for FAMEs include butylated hydroxytoluene (BHT).[16] However, the addition of any substance should be carefully considered as it may interfere with downstream applications.
Troubleshooting Guide
This guide addresses common issues related to the potential degradation of this compound.
Problem 1: Inconsistent or inaccurate results when using this compound as an internal standard.
-
Possible Cause: Degradation of the this compound stock solution.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the this compound has been stored according to the recommended conditions (see FAQ Q3).
-
Assess Purity: Analyze the purity of the this compound standard using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). Look for the presence of heptadecanoic acid (a hydrolysis product) or other unexpected peaks.
-
Prepare a Fresh Standard: If degradation is suspected, prepare a fresh stock solution from a new, unopened vial of this compound.
-
Perform a Comparison: Re-run the analysis with the fresh standard and compare the results to those obtained with the old standard.
-
Problem 2: Visible changes in the this compound sample (e.g., discoloration, precipitation).
-
Possible Cause: Significant degradation or contamination of the sample.
-
Troubleshooting Steps:
-
Do Not Use: Do not use a sample that shows visible signs of degradation.
-
Review Handling Procedures: Check for potential sources of contamination or improper handling that could have introduced moisture or other reactive substances.
-
Analytical Verification: If necessary, analyze the degraded sample to identify the impurities and confirm the degradation pathway.
-
Experimental Protocols
Protocol: Stability Assessment of this compound by GC-MS
This protocol outlines a method to assess the stability of this compound under different storage conditions.
1. Materials:
-
This compound (high purity)
-
Anhydrous hexane (or other suitable aprotic solvent)
-
Amber glass vials with screw caps and PTFE septa
-
Nitrogen or argon gas
-
GC-MS system with a suitable capillary column (e.g., a polar column for FAME analysis)
2. Sample Preparation:
-
Prepare a stock solution of this compound in anhydrous hexane at a concentration of 1 mg/mL.
-
Aliquot the stock solution into several amber glass vials.
-
For samples to be stored under an inert atmosphere, gently flush the headspace of the vial with nitrogen or argon gas before sealing.
3. Storage Conditions:
-
Store the prepared aliquots under a variety of conditions to be tested. For example:
-
-20°C, protected from light, under nitrogen.
-
4°C, protected from light, under nitrogen.
-
Room temperature (20-25°C), protected from light, under air.
-
Room temperature (20-25°C), exposed to ambient light, under air.
-
4. Time Points:
-
Analyze the samples at regular intervals (e.g., time 0, 1 month, 3 months, 6 months, 1 year).
5. GC-MS Analysis:
-
Instrument Parameters (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
Analysis:
-
Inject an appropriate volume of the sample from each storage condition and time point.
-
Integrate the peak area of this compound and any potential degradation products (e.g., heptadecanoic acid).
-
Calculate the purity of this compound as a percentage of the total peak area.
-
6. Data Presentation:
The results can be summarized in a table to compare the stability of this compound under different conditions over time.
| Storage Condition | Time Point | Purity of this compound (%) |
| -20°C, N₂, Dark | 0 | 99.9 |
| 1 Month | 99.9 | |
| 3 Months | 99.8 | |
| 6 Months | 99.8 | |
| 1 Year | 99.7 | |
| 4°C, N₂, Dark | 0 | 99.9 |
| 1 Month | 99.8 | |
| 3 Months | 99.7 | |
| 6 Months | 99.5 | |
| 1 Year | 99.2 | |
| Room Temp, Air, Light | 0 | 99.9 |
| 1 Month | 99.0 | |
| 3 Months | 97.5 | |
| 6 Months | 95.1 | |
| 1 Year | 92.3 |
Visualizations
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for this compound stability testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C18H36O2 | CID 15609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 1731-92-6,METHYL HEPTADECANOATE | lookchem [lookchem.com]
- 4. Methyl heptadecanoate analytical standard 1731-92-6 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Spectroscopic Study of Biodiesel Degradation Pathways [legacy.sae.org]
- 7. mdpi.com [mdpi.com]
- 8. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. caymanchem.com [caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. biocompare.com [biocompare.com]
- 14. [Inhibition of oxidation of unsaturated fatty acid methyl esters by essential oils] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Setting the oxidation stability of FAME safely :: AGQM [agqm-biodiesel.com]
Troubleshooting poor recovery of internal standard in FAME analysis
Technical Support Center: FAME Analysis
Welcome to the technical support center for troubleshooting Fatty Acid Methyl Ester (FAME) analysis. This guide provides answers to frequently asked questions and detailed troubleshooting steps to address common issues, such as poor recovery of internal standards.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor or inconsistent internal standard (IS) recovery in FAME analysis?
Poor recovery of the internal standard (IS) is a common issue that can compromise the accuracy and reliability of your FAME quantification. The problem can typically be traced back to one of three main areas: Sample Preparation, the Gas Chromatography (GC) System, or Data Analysis.
Potential Causes for Poor IS Recovery:
-
Sample Preparation:
-
GC System & Analysis:
-
Inlet Issues: Leaks in the septum, a contaminated or active inlet liner, or incorrect inlet temperature can lead to sample loss or discrimination.[5][6][7]
-
Column Problems: A degraded or contaminated column can cause poor peak shape and loss of signal.[5][8]
-
Detector Issues: A contaminated Flame Ionization Detector (FID) or incorrect detector parameters can result in a non-linear or suppressed response.[6][9]
-
-
Data Analysis:
-
Incorrect peak integration.
-
Co-elution of the IS with an interfering compound from the sample matrix.[1]
-
Below is a logical workflow to diagnose the source of the problem.
References
- 1. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internal standard problem:( - Chromatography Forum [chromforum.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. trouble with standard recovery - Chromatography Forum [chromforum.org]
- 8. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Methyl Margarate & Matrix Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize matrix effects when using methyl margarate as an internal standard in your analytical experiments, particularly with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in our analyses?
This compound (the methyl ester of heptadecanoic acid, C17:0) is a saturated fatty acid with an odd number of carbons, making it rare in most biological samples. For this reason, it is an excellent internal standard (IS) for the quantification of other fatty acid methyl esters (FAMEs) in complex matrices. Its purpose is to account for variability during sample preparation and analysis, including extraction efficiency and injection volume.
Q2: What are matrix effects and how do they affect my results when using this compound?
Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1][2] This can lead to either suppression or enhancement of the analytical signal, compromising the accuracy, precision, and sensitivity of your quantitative analysis.[1][2][3] When using this compound as an internal standard, matrix effects can disproportionately affect it or the target analytes, leading to inaccurate quantification. For instance, if the matrix suppresses the signal of your target FAMEs more than that of this compound, you will underestimate their concentrations.
Q3: How can I determine if my analysis is impacted by matrix effects?
There are two primary methods to assess the presence and extent of matrix effects:
-
Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of an analyte in a neat solvent to the response of the same analyte spiked into a blank matrix sample after extraction.[1][4] A significant percentage difference in the signal indicates the extent of the matrix effect.[1]
-
Post-Column Infusion Method: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring.[1][4] A constant flow of the analyte is infused into the mass spectrometer after the analytical column. A blank, extracted sample is then injected. Any deviation in the baseline signal of the infused analyte indicates ion suppression or enhancement at that retention time.[1]
Q4: My signal intensity for this compound and my target analytes is lower than expected and inconsistent across replicates. Could this be a matrix effect?
Yes, low and inconsistent signal intensity are classic signs of ion suppression due to matrix effects.[1] Immediate troubleshooting steps include sample dilution and optimizing your chromatographic method to better separate your analytes from interfering matrix components.[1]
Troubleshooting Guide
This section provides solutions to common problems encountered when using this compound to minimize matrix effects.
| Problem | Potential Cause | Recommended Solution(s) |
| Poor reproducibility of this compound peak area | Inconsistent sample preparation; variable matrix effects between samples. | 1. Standardize Sample Preparation: Ensure a consistent and robust sample preparation protocol is followed for all samples, standards, and quality controls. 2. Improve Sample Cleanup: Implement more rigorous cleanup steps like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[3][5][6] 3. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for consistent matrix effects.[7][8] |
| Analyte/Internal Standard response ratio is not constant across the calibration curve | Non-linear detector response due to matrix effects; differential matrix effects on the analyte and this compound. | 1. Optimize Chromatography: Adjust the chromatographic gradient or change the column to improve separation between analytes and interfering compounds.[1][5] 2. Use a Stable Isotope-Labeled Internal Standard: If possible, use a stable isotope-labeled (e.g., ¹³C or ²H) version of the analyte of interest. These are the gold standard as they co-elute and experience nearly identical matrix effects as the unlabeled analyte.[9][10][11] 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, but ensure the analyte concentration remains above the limit of detection.[1][12] |
| Significant ion suppression or enhancement is observed | Co-elution of matrix components (e.g., phospholipids, salts) with this compound or target analytes.[2][3] | 1. Advanced Sample Cleanup: Employ specific sample preparation techniques to remove problematic matrix components. For example, phospholipid removal plates or a hexane wash for fatty samples.[5][13] 2. Modify LC or GC Parameters: Change the mobile phase composition, gradient slope, or temperature program to improve separation.[5] 3. Change Ionization Technique: If using LC-MS, consider switching between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), as they have different susceptibilities to matrix effects.[4] |
| Inaccurate quantification despite using this compound | This compound is not an ideal internal standard for all analytes in the specific matrix; its chemical and physical properties may differ significantly from some target analytes, causing it to experience different matrix effects. | 1. Verify IS Suitability: Assess the suitability of this compound by performing a matrix effect evaluation for both the internal standard and the target analytes. 2. Use Multiple Internal Standards: For a wide range of fatty acids (e.g., short-chain, long-chain, unsaturated), a single internal standard may not be sufficient. Consider using a suite of odd-chain fatty acid methyl esters (e.g., C15:0, C19:0) or stable isotope-labeled standards for key analytes. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the degree of ion suppression or enhancement for both the target analyte and this compound.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of your target analyte and this compound in a clean solvent (e.g., methanol or hexane) at a known concentration.
-
Set B (Blank Matrix Extract): Process a blank matrix sample (a sample that does not contain the analytes of interest) through your entire sample preparation workflow (e.g., extraction, derivatization).
-
Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the analyte and this compound stock solutions to achieve the same final concentration as in Set A.
-
-
Analysis: Analyze all three sets of samples using your established GC-MS or LC-MS method.
-
Calculation: Calculate the matrix effect (ME) as a percentage using the following formula for both the analyte and this compound:
ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
Protocol 2: Sample Cleanup using Solid Phase Extraction (SPE)
Objective: To remove interfering polar and non-polar compounds from the sample matrix prior to analysis.
Methodology (General Protocol - must be optimized for your specific matrix and analytes):
-
Cartridge Selection: Choose an SPE cartridge with a sorbent appropriate for fatty acid methyl esters (e.g., silica for normal-phase, C18 for reverse-phase, or a mixed-mode sorbent).
-
Conditioning: Pass a conditioning solvent (e.g., methanol) through the cartridge to activate the sorbent.
-
Equilibration: Pass an equilibration solvent (the same solvent as your sample is dissolved in) through the cartridge.
-
Sample Loading: Load your sample extract onto the cartridge.
-
Washing: Pass a wash solvent through the cartridge to remove weakly bound interfering compounds. The wash solvent should be strong enough to elute interferences but weak enough to retain the analytes of interest.
-
Elution: Pass an elution solvent through the cartridge to collect the purified FAMEs, including this compound. This solvent should be strong enough to disrupt the interaction between the analytes and the sorbent.
-
Dry-down and Reconstitution: Evaporate the elution solvent under a stream of nitrogen and reconstitute the sample in a solvent compatible with your analytical instrument.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scielo.br [scielo.br]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
Improving peak resolution between Methyl margarate and other FAMEs
Topic: Improving Peak Resolution Between Methyl Margarate and Other FAMEs
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the gas chromatographic (GC) separation of Fatty Acid Methyl Esters (FAMEs), with a specific focus on resolving this compound (C17:0) from other FAMEs.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good peak resolution for this compound challenging?
This compound (C17:0) is an odd-chain saturated fatty acid methyl ester. In complex FAME mixtures, it elutes between the more common even-chained FAMEs of C16 and C18. The primary challenge lies in preventing its co-elution with unsaturated FAMEs of similar retention characteristics on a given gas chromatography (GC) column. On non-polar columns, which separate primarily by boiling point, co-elution can be a significant issue.[1] Highly polar columns are therefore recommended to enhance separation based on both carbon number and degree of unsaturation.[2][3]
Q2: What is the most critical factor for separating this compound from other FAMEs?
The selection of the GC column's stationary phase is the most critical factor. For FAME analysis, and specifically for resolving saturated and unsaturated FAMEs, highly polar stationary phases are essential.[2][3]
-
Highly Recommended Stationary Phases:
-
Biscyanopropyl Polysiloxane: These are very high polarity phases, considered the gold standard for detailed FAME separations, including resolving cis/trans isomers. Columns like the SP-2560, HP-88, and CP-Sil 88 fall into this category.[4]
-
Polyethylene Glycol (PEG): Known by trade names such as FAMEWAX, DB-WAX, and HP-INNOWax, these wax-type columns are also highly effective for general FAME analysis and offer excellent resolution.[2][3]
-
Q3: How do column dimensions affect the separation of this compound?
Longer columns with a smaller internal diameter and an appropriate film thickness will provide better resolution.
-
Length: A longer column (e.g., 60 m or 100 m) provides more theoretical plates, leading to better separation of closely eluting peaks.[5]
-
Internal Diameter (ID): A smaller ID (e.g., 0.25 mm) results in higher efficiency and sharper peaks.
-
Film Thickness: A thinner film (e.g., 0.20 - 0.25 µm) is generally preferred for FAME analysis to ensure good peak shape and resolution.
Q4: What is the general elution order of FAMEs on a polar GC column?
On polar stationary phases, FAMEs generally elute in order of increasing carbon chain length. However, for a given chain length, the retention time increases with the degree of unsaturation. This is because the polar stationary phase interacts more strongly with the double bonds of unsaturated FAMEs. Trans isomers typically elute before their corresponding cis isomers on highly polar cyanopropyl columns.[6]
Troubleshooting Guide: Co-elution of this compound
This guide provides a systematic approach to resolving co-elution issues involving this compound.
Problem: The this compound (C17:0) peak is not baseline resolved from an adjacent peak.
Step 1: Identify the Potential Co-eluting Peak
Based on typical FAME elution patterns on polar columns, the most likely co-eluting peaks with this compound (C17:0) are:
-
Methyl palmitoleate (C16:1)
-
Isomers of Methyl linoleate (C18:2)
-
Methyl oleate (C18:1)
The following diagram illustrates a logical workflow for troubleshooting this issue.
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 4. The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Dealing with Co-elution of Analytes with Methyl Heptadecanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the co-elution of analytes with Methyl heptadecanoate, a common internal standard in gas chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem in quantitative analysis?
A1: Co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping or unresolved peaks in the chromatogram.[1][2] This is a significant issue in quantitative analysis because it prevents the accurate measurement and integration of the individual peaks, which can compromise the reliability and validity of the experimental results.[2] Without baseline separation between an analyte and the internal standard (like Methyl heptadecanoate), accurate quantification is not possible.[2]
Q2: Why is Methyl heptadecanoate (C17:0) commonly used as an internal standard?
A2: Methyl heptadecanoate is a popular internal standard, particularly in the analysis of fatty acid methyl esters (FAMEs), for several reasons:[3]
-
Chemical Similarity: It is chemically similar to many FAMEs, ensuring it behaves comparably during sample preparation (extraction and derivatization) and chromatographic analysis.[4]
-
Non-Endogenous: Heptadecanoic acid is an odd-chain fatty acid that is not naturally present in most biological samples of plant or animal origin.[4][5] This prevents interference from the sample matrix.
-
Chromatographic Resolution: It is typically well-resolved from other common fatty acid analytes under standard GC conditions.[4]
-
Stability: It is stable throughout the entire analytical procedure.[4]
Q3: How can I identify a co-elution problem involving Methyl heptadecanoate?
A3: Identifying co-elution requires careful examination of your chromatogram and data. Here are the key indicators:
-
Visual Peak Inspection: Look for signs of peak asymmetry, such as shoulders, fronting, tailing, or peaks that are broader than expected. A "shoulder" is a distinct discontinuity on the side of a peak and a strong indicator of a hidden, co-eluting compound.[1][2]
-
Mass Spectrometry (MS) Detector: If you are using a GC-MS system, you can diagnose co-elution by examining the mass spectrum across the chromatographic peak.[1][2] If the peak is pure, the mass spectrum will be consistent from the leading edge to the tailing edge. If it changes, this indicates the presence of more than one compound.[6] You can also plot extracted ion chromatograms for specific ions of your analyte and Methyl heptadecanoate to see if they perfectly overlap.[6]
-
Diode Array Detector (DAD/PDA): For HPLC, a DAD can perform a "peak purity" analysis by acquiring multiple UV-Vis spectra across the peak.[1][2] Differing spectra indicate co-elution.[1]
Q4: What are the common causes of co-elution with Methyl heptadecanoate?
A4: Co-elution with Methyl heptadecanoate is typically caused by one or more of the following factors:
-
Presence of Structurally Similar Compounds: In complex samples, other FAMEs with similar chain lengths or branching may have retention times very close to Methyl heptadecanoate.[6]
-
Inadequate Chromatographic Selectivity: The stationary phase of the GC column may not have the right chemistry to effectively separate Methyl heptadecanoate from a specific analyte.[6]
-
Suboptimal GC Method Parameters: An oven temperature program with a ramp rate that is too fast or an unoptimized carrier gas flow rate can lead to insufficient separation.[6]
-
Matrix Effects: Complex sample matrices can introduce a multitude of compounds that may interfere with the separation.[6]
Troubleshooting Guide
This guide provides a systematic approach to resolving co-elution issues with Methyl heptadecanoate.
Workflow for Troubleshooting Co-elution
Caption: A step-by-step workflow for diagnosing and resolving co-elution issues.
Step 1: Confirm Co-elution
Before modifying your method, confirm that you are dealing with co-elution and not another issue like poor peak shape due to column degradation or sample matrix effects. Use the methods described in FAQ Q3 , focusing on mass spectral analysis for definitive confirmation.
Step 2: Optimize the Gas Chromatography (GC) Method
Changing one parameter at a time is crucial to systematically determine the effectiveness of each adjustment.[7]
2a. Optimize the Oven Temperature Program
A slower temperature ramp rate often improves the separation of closely eluting compounds by allowing them more time to interact with the stationary phase.[6]
-
Action: Decrease the temperature ramp rate (e.g., in increments of 1-2°C/min) in the temperature range where Methyl heptadecanoate and the interfering analyte elute.[6]
-
Consider an Isothermal Step: Introducing a period where the temperature is held constant just before the elution of the critical pair can also significantly enhance resolution.[8]
2b. Adjust the Carrier Gas Flow Rate
The flow rate of the carrier gas (e.g., Helium or Hydrogen) affects chromatographic efficiency.
-
Action: Lowering the flow rate generally improves resolution, although it will increase the analysis time.[7][8] Conversely, increasing the flow rate can decrease analysis time but may reduce resolution.[7] It's important to find the optimal flow rate that balances resolution and run time.
2c. Change the GC Column (Stationary Phase)
If optimizing the temperature program and flow rate does not resolve the co-elution, the issue is likely a lack of selectivity of the stationary phase.[2] Changing the column chemistry is a powerful way to alter selectivity and resolve stubborn peak pairs.[9][10]
-
Action: Switch to a column with a different stationary phase chemistry. For FAME analysis, if you are using a standard non-polar or intermediate-polarity column, consider a high-polarity cyanopropyl-based column (e.g., HP-88, DB-23) or an ionic liquid column (e.g., SLB-IL111), which are specifically designed for separating FAMEs, including geometric isomers.[11][12]
Troubleshooting Strategies at a Glance
| Strategy | Principle | Expected Outcome | Potential Drawbacks |
| Slower Oven Temp. Ramp | Increases analyte interaction time with the stationary phase. | Improved resolution of closely eluting peaks. | Longer analysis time. |
| Lower Carrier Gas Flow Rate | Increases efficiency (plate number). | Improved resolution, narrower peaks. | Longer analysis time. |
| Change Stationary Phase | Alters chemical selectivity (α). | Can significantly change elution order and resolve co-eluting peaks. | Requires method re-validation; can be costly. |
| Use a Longer Column | Increases efficiency (plate number). | Better resolution. | Longer analysis time, higher back pressure.[9] |
| Use a Column with Smaller Particle Size | Increases efficiency (plate number). | Sharper peaks and better resolution.[9] | Higher operating pressures.[9] |
Step 3: Consider an Alternative Internal Standard
If extensive method optimization fails to resolve the co-elution, the most practical solution may be to select a different internal standard.
| Alternative Internal Standard | Advantages | Disadvantages |
| Methyl nonadecanoate (C19:0) | Good alternative to C17:0, not naturally occurring in most samples. | Can potentially co-elute with C18 unsaturated FAMEs in some systems.[4] |
| Methyl undecanoate (C11:0) | Suitable for samples where shorter-chain fatty acids are not of interest.[4] | May not be suitable if C10-C12 fatty acids are in the sample. |
| Stable Isotope-Labeled (SIL) Analogs | Considered the "gold standard"; co-elutes with the target analyte but is distinguished by mass spectrometry, providing the highest accuracy.[4] | Significantly more expensive; a specific SIL standard is needed for each analyte.[4] |
Experimental Protocols
Protocol 1: Systematic Optimization of the GC Oven Temperature Program
This protocol outlines a systematic approach to optimizing the oven temperature program to resolve a known co-elution.
-
Initial Analysis: Run your current standard method to establish a baseline chromatogram showing the co-elution of your analyte and Methyl heptadecanoate. Note the elution temperature of the overlapping peaks.
-
Reduce Ramp Rate: Modify the temperature program to decrease the ramp rate by 2°C/min in the 20°C window leading up to the elution temperature of the co-eluting pair.
-
Analyze and Evaluate: Inject the sample with the modified method. Compare the resolution (Rs) to the baseline. A resolution value greater than 1.5 is generally considered baseline separation.[8]
-
Iterative Refinement: If resolution is improved but still not baseline, further decrease the ramp rate in 1-2°C/min increments.
-
Introduce Isothermal Hold: If a slower ramp is insufficient, add an isothermal hold (a period of constant temperature) for 2-5 minutes, starting at a temperature just below the elution of the first compound in the pair.
-
Finalize Method: Once baseline resolution is achieved, document the final optimized temperature program.
Protocol 2: Standard Derivatization of Fatty Acids to FAMEs
This protocol is a general guideline for converting fatty acids in a lipid sample to FAMEs for GC analysis. Methyl heptadecanoate should be added before the derivatization step.
-
Sample Preparation: Weigh approximately 10-25 mg of the lipid-containing sample into a reaction vial.
-
Internal Standard Addition: Add a known amount of Methyl heptadecanoate internal standard to the vial.
-
Reagent Addition: Add 2 mL of a 12% Boron Trifluoride (BF₃) in methanol solution.[6]
-
Incubation: Securely cap the vial and heat at 60-70°C for 30-60 minutes. The optimal time and temperature should be validated for each sample matrix.[6]
-
Cooling: Cool the vial to room temperature.
-
Extraction: Add 1 mL of purified water and 1 mL of hexane to the vial.[6]
-
Phase Separation: Vortex the mixture vigorously for 30 seconds to extract the FAMEs into the upper hexane layer.[6]
-
Collection: Carefully collect the upper hexane layer containing the FAMEs and transfer it to an autosampler vial for GC analysis.
Visualizations
General GC-MS Workflow for FAME Analysis
Caption: A typical experimental workflow for the quantitative analysis of FAMEs using GC-MS.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Internal standard for Fatty Acid EthylEster(FAEE Biodiesel) - Chromatography Forum [chromforum.org]
- 6. benchchem.com [benchchem.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. m.youtube.com [m.youtube.com]
- 11. The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS [mdpi.com]
- 12. agilent.com [agilent.com]
Correcting for instrument variability with an internal standard
Welcome to the Technical support center for correcting instrument variability with an internal standard. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of an internal standard (IS) in analytical chemistry?
An internal standard is a chemical substance added at a constant concentration to all samples, including calibration standards and quality controls, in a quantitative analysis.[1][2] Its main purpose is to correct for variations that can occur during sample preparation, injection, and analysis.[3][4][5] Since the IS is subjected to the same experimental conditions as the analyte, the ratio of the analyte's response to the IS's response is used for quantification.[1][6] This ratio helps to minimize the effects of random and systematic errors, thereby improving the precision and accuracy of the results.[1][7]
Q2: What are the key criteria for selecting a suitable internal standard?
Choosing an appropriate internal standard is critical for the success of an analytical method.[8] The ideal IS should:
-
Be chemically similar to the analyte: It should have similar physicochemical properties to ensure it behaves similarly during sample processing and analysis.[1][7][9]
-
Not be present in the sample matrix: The IS must not be endogenously present in the samples being analyzed.[1][8][9]
-
Be well-resolved chromatographically: The IS peak should be well-separated from the analyte and other matrix components, unless a mass spectrometer is used that can differentiate them.[9][10]
-
Be stable: The internal standard must be chemically stable throughout the entire analytical process, from sample preparation to final analysis.[7][9]
-
Have a similar response to the analyte: While not essential, a similar response can be beneficial.[10] For mass spectrometry, isotopically labeled analogs of the analyte are often the best choice as they co-elute with the analyte but can be distinguished by their mass-to-charge ratio.[8][10]
Q3: When should I add the internal standard to my samples?
For optimal results, the internal standard should be added as early as possible in the sample preparation workflow.[1][11] Adding the IS at the beginning of the process allows it to compensate for variability and losses that may occur during all subsequent steps, such as extraction, evaporation, and reconstitution.[1][11]
Q4: What are acceptable levels of variability for the internal standard response?
While there are no universal acceptance criteria that fit all applications, a common practice is to establish assay-specific limits based on the IS variation in known samples (calibration standards and quality controls).[2] Some regulatory guidelines, such as the 2019 FDA guidance, recommend pre-defining an acceptance window for IS responses in the standard operating procedure (SOP).[12] A general guideline is that the IS response in unknown samples should be within a certain percentage (e.g., 50-150%) of the average IS response in the calibration standards and QCs.[13] However, scientific judgment should always be applied, and any significant trends or outliers should be investigated.[2]
Troubleshooting Guides
Issue 1: High Variability or Poor Precision in Internal Standard Area
Symptoms:
-
High coefficient of variation (%CV) in the internal standard peak area across an analytical run.
-
Inconsistent analyte to internal standard area ratios in quality control (QC) samples.[3]
-
Drifting IS response throughout the run.[5]
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Review the sample preparation procedure for any inconsistencies. Ensure accurate and precise addition of the IS to every sample. Verify that the IS is thoroughly mixed with the sample matrix.[12][14] |
| Autosampler/Injector Issues | Check the autosampler for proper function. Inspect the syringe for air bubbles or blockages. Ensure consistent injection volumes.[14] Consider performing a series of blank injections to assess injector precision. |
| Chromatographic Issues | Evaluate the chromatography for peak shape and retention time consistency. Poor peak shape can affect integration and lead to variable areas.[14] Ensure the column is properly equilibrated before each injection.[15] |
| Instrument Instability | Check for fluctuations in the mass spectrometer or detector response.[14] This could be due to issues with the ion source, detector voltage, or other instrument parameters.[16] |
A systematic approach to troubleshooting this issue is outlined in the workflow below.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 5. nebiolab.com [nebiolab.com]
- 6. Internal standard - Wikipedia [en.wikipedia.org]
- 7. Internal Standard Method Explained in Analytical Chemistry - WIN SOURCE BLOG [blog.win-source.net]
- 8. Choosing an Internal Standard [restek.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. biopharmaservices.com [biopharmaservices.com]
- 14. benchchem.com [benchchem.com]
- 15. shimadzu.at [shimadzu.at]
- 16. researchgate.net [researchgate.net]
Technical Support Center: GC Column Maintenance for FAME Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in maintaining their gas chromatography (GC) columns for robust and reliable Fatty Acid Methyl Ester (FAME) analysis.
Troubleshooting Guide
This guide addresses common issues encountered during FAME analysis, offering potential causes and systematic solutions.
Problem: Poor Peak Shape (Tailing or Fronting)
Q1: My FAME peaks are tailing. What are the possible causes and how can I fix it?
A1: Peak tailing is a common issue that can arise from several factors.[1][2][3] A systematic approach to troubleshooting is recommended.[1]
Potential Causes and Solutions:
| Cause | Solution |
| Column Contamination | Trim 10-30 cm from the inlet of the column.[1][2] If the column has been used for many injections, non-volatile residues can accumulate.[1] |
| Improper Column Installation | Ensure the column is installed at the correct depth in both the inlet and detector according to the manufacturer's instructions.[3][4] An incorrect insertion distance can create dead volume, leading to peak tailing.[4] |
| Active Sites in the System | Contamination in the inlet liner or the presence of active silanol groups can interact with polar FAMEs.[4] Inspect and clean or replace the inlet liner and septum.[1] |
| Column Degradation | Persistent peak tailing, even after trimming the column, can be a sign that the stationary phase is degrading and the column may need to be replaced.[1][2] |
Troubleshooting Workflow for Peak Tailing:
Problem: Baseline Irregularities (Drift, Noise, Ghost Peaks)
Q2: I am observing a rising or drifting baseline in my chromatograms. What should I do?
A2: Baseline drift, especially during a temperature program, often indicates column bleed or contamination.[5]
Potential Causes and Solutions:
| Cause | Solution |
| Column Bleed | This can be caused by operating the column near or above its maximum temperature limit or by oxygen in the carrier gas.[5] Ensure the oven temperature does not exceed the column's limit and check for leaks in the system. Conditioning the column properly can also help.[6] |
| System Contamination | Contaminants in the carrier gas, inlet, or detector can cause baseline drift. Use high-purity gases and ensure all gas lines are clean. |
Q3: What are ghost peaks and how can I eliminate them?
A3: Ghost peaks are unexpected peaks that appear in your chromatogram, often in blank runs.[1] They are typically caused by contamination or carryover from previous injections.[1][7]
Potential Causes and Solutions:
| Cause | Solution |
| Septum Bleed | Degraded septa can release volatile compounds. Replace the septum regularly.[1] |
| Contaminated Inlet Liner | The inlet liner can accumulate non-volatile residues from samples.[7] Regularly inspect and replace the liner.[1] |
| Sample Carryover | High concentration samples or insufficient bake-out times between runs can lead to carryover.[7] Extend the run time or add a bake-out step at a high temperature at the end of your method to elute any remaining compounds.[7][8] |
| Contaminated Solvents | Ensure the purity of your solvents used for sample preparation. |
Problem: Changes in Retention Time and Resolution
Q4: My retention times are shifting. What could be the cause?
A4: Retention time shifts can indicate a change in the carrier gas flow rate, oven temperature, or column integrity.[1]
Potential Causes and Solutions:
| Cause | Solution |
| Carrier Gas Flow Fluctuation | Check for leaks in the system using an electronic leak detector.[8] Verify and adjust the carrier gas flow rate. |
| Oven Temperature Instability | Ensure the GC oven is properly calibrated and maintaining a stable temperature.[1] |
| Column Degradation | As a column ages, the stationary phase can degrade, leading to changes in retention times.[9] If other causes are ruled out, the column may need replacement. |
Q5: I am losing resolution between critical FAME pairs. How can I improve it?
A5: Loss of resolution can be a sign of column aging, suboptimal chromatographic conditions, or contamination.[1][2] For FAME analysis, especially with highly polar columns, subtle changes can affect separation.[10][11]
Potential Causes and Solutions:
| Cause | Solution |
| Column Aging | Over time, all columns will lose efficiency. Trimming the inlet of the column can sometimes restore resolution.[2] If not, the column may need to be replaced.[2] |
| Suboptimal Flow Rate | The carrier gas flow rate affects efficiency. Optimize the flow rate for your specific column dimensions and carrier gas. |
| Incorrect Oven Temperature Program | The temperature program is critical for separating complex FAME mixtures.[10] Small adjustments to the oven temperature can alter selectivity and improve resolution.[11] |
| Column Overload | Injecting too much sample can lead to broad peaks and poor resolution.[12] Try diluting the sample or reducing the injection volume. |
Frequently Asked Questions (FAQs)
Q6: How should I properly install a new GC column for FAME analysis?
A6: Proper installation is crucial for optimal performance.[3][4]
Protocol for GC Column Installation:
-
Column Trimming: Before installation, trim at least 10 cm from each end of a new, flame-sealed column to remove any fused ends.[3][4] Use a ceramic wafer or diamond-tipped cutter to make a clean, square cut.[8] A poor cut can cause peak splitting or tailing.[4]
-
Ferrule and Nut Placement: Slide the appropriate nut and ferrule onto the column.
-
Column Insertion: Insert the column into the injector to the depth recommended by the instrument manufacturer.[3][8] Incorrect placement can lead to poor reproducibility or peak broadening.[3]
-
Tightening: Tighten the nut according to the manufacturer's guidelines. Overtightening can damage the column.
-
Detector Installation: Repeat the process for the detector end, again adhering to the manufacturer's recommended insertion depth.[8]
Q7: What is the correct procedure for conditioning a new GC column for FAME analysis?
A7: Column conditioning removes residual solvents and impurities from the stationary phase, leading to a stable baseline.[6]
Protocol for GC Column Conditioning:
-
Purge with Carrier Gas: With the column installed in the injector but not the detector, purge with carrier gas at room temperature for 15-30 minutes to remove oxygen.[6]
-
Temperature Program: While maintaining carrier gas flow, heat the column to its maximum isothermal operating temperature (or 20°C above the highest temperature in your analytical method, whichever is lower).[6]
-
Hold Time: Hold at this temperature until the baseline is stable, which may take 1-2 hours.[6] Overnight conditioning is generally not necessary for modern columns.[6]
-
Connect to Detector: Cool the oven, connect the column to the detector, and perform a blank run to confirm a stable baseline.
Q8: How often should I trim my GC column, and what is the procedure?
A8: Regularly trimming the column inlet (e.g., every 100-200 injections, or when performance degrades) can remove non-volatile residues and restore performance.[1]
Column Trimming Procedure:
Q9: What are the best practices for storing a GC column?
A9: Proper storage protects the column from contamination and degradation.
Storage Recommendations:
| Practice | Rationale |
| Cap the Ends | Use column end caps to prevent oxygen and contaminants from entering the column.[6] This also reduces conditioning time when the column is reinstalled.[6] |
| Store in Original Box | Keep the column in its original box to protect it from physical damage and light.[6] |
| Avoid Sunlight | Store in a dark place, as UV light can catalyze the degradation of the stationary phase.[6] |
Q10: When should I consider my GC column to be at the end of its life?
A10: A GC column should be replaced when it no longer provides the required performance for your analysis, and routine maintenance procedures do not resolve the issues.[2]
Signs of a Failing GC Column:
-
Persistent peak tailing or broadening that is not resolved by trimming the column.[1][2]
-
Significant loss of resolution between critical FAME isomers.[2]
-
Excessive column bleed that results in a high baseline and poor signal-to-noise ratio.[2]
-
Shifting retention times that are not attributable to flow or temperature issues.[1][9]
-
Inability to achieve required sensitivity for your analytes.[13]
References
- 1. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 2. GC column - sign of end of lifetime - Chromatography Forum [chromforum.org]
- 3. Troubleshooting GC Columns: Common Issues & Solutions [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. FAME Standard for Optimizing GC System Performance [sigmaaldrich.com]
- 11. Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods Using Methyl Margarate as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fatty acids, the choice of an appropriate internal standard is paramount to ensuring the accuracy and reliability of analytical data. This guide provides a comprehensive comparison of methyl margarate (methyl heptadecanoate, C17:0) with other common internal standards used in the validation of analytical methods, particularly for gas chromatography (GC) techniques. Supported by experimental data and detailed protocols, this document serves as a practical resource for method development and validation.
The Role of Internal Standards in Analytical Method Validation
An internal standard (IS) in chromatography is a compound added in a constant amount to all samples, calibration standards, and blanks. Its primary purpose is to correct for variations that can occur during sample preparation, derivatization, injection, and instrument response, thereby enhancing the precision and accuracy of quantitative analysis. An ideal internal standard should be chemically similar to the analytes of interest, absent in the original sample, and chromatographically well-resolved from other components.[1]
This compound, an odd-chain fatty acid methyl ester, is frequently employed as an internal standard in the analysis of fatty acid methyl esters (FAMEs) because it is typically not present in most biological samples.[2] This guide will compare its performance against two common alternatives: another odd-chain fatty acid, methyl nonadecanoate (C19:0), and a stable isotope-labeled standard, methyl-d3 laurate.
Performance Comparison of Internal Standards
The selection of an internal standard significantly influences the performance of an analytical method. The following table summarizes key validation parameters for this compound and its alternatives, compiled from various single-laboratory validation studies.
| Performance Metric | This compound (Methyl Heptadecanoate, C17:0) | Methyl Nonadecanoate (C19:0) | Methyl-d3 Laurate (Deuterated) |
| Linearity (R²) | >0.99[3] | >0.99[3] | >0.99 (Inferred for deuterated FAMEs)[3] |
| Accuracy (Recovery %) | 82 - 109.9%[3] | Not explicitly found | Typically 80 - 110% (for deuterated standards)[3] |
| Precision (RSD%) | 2.77 - 5.82% (Intra-day)[3] | Not explicitly found | <15% (Inferred for deuterated FAMEs)[3] |
| Limit of Detection (LOD) | Analyte and matrix dependent | Analyte and matrix dependent | Analyte and matrix dependent |
| Limit of Quantitation (LOQ) | Analyte and matrix dependent | Analyte and matrix dependent | Analyte and matrix dependent |
Experimental Protocols
A crucial step in the analysis of fatty acids by gas chromatography is their conversion to more volatile FAMEs through esterification or transesterification.[4] The following protocols outline a typical workflow for sample preparation and GC analysis.
Protocol 1: FAMEs Preparation (Acid-Catalyzed Transesterification)
-
Sample Preparation: Accurately weigh approximately 25 mg of the lipid-containing sample (e.g., oil, dried biological tissue) into a screw-cap glass vial.
-
Internal Standard Addition: Add a known volume and concentration of the this compound internal standard solution (e.g., 1 mL of a 1 mg/mL solution in heptane).
-
Reaction: Add 2 mL of 2% (v/v) sulfuric acid in methanol.
-
Incubation: Tightly cap the vial and heat at 80°C for 1 hour in a heating block or water bath.
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Collection: Carefully transfer the upper hexane layer, containing the FAMEs and the internal standard, to a clean GC vial for analysis.
Protocol 2: Gas Chromatography (GC-FID) Analysis
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: High-polarity capillary column (e.g., HP-88, 60 m x 0.25 mm ID, 0.2 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 5 minutes.
-
Ramp 1: Increase to 240°C at 4°C/min.
-
Hold at 240°C for 20 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the analytical method validation and the decision-making process for selecting an appropriate internal standard.
References
A Comparative Guide to Internal Standards: Methyl Margarate vs. Methyl Stearate in Fatty Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of fatty acids is crucial in numerous research and development areas, from metabolic studies and biomarker discovery to food science and biofuel production. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for this purpose, and the use of an appropriate internal standard is paramount for achieving reliable and reproducible results. An internal standard corrects for variations in sample preparation, injection volume, and instrument response. This guide provides an objective comparison of two commonly considered internal standards for fatty acid methyl ester (FAME) analysis: Methyl margarate (Methyl heptadecanoate, C17:0) and Methyl stearate (Methyl octadecanoate, C18:0).
Executive Summary
The selection of an internal standard is a critical decision in the analytical workflow. For fatty acid analysis, the ideal internal standard should be chemically similar to the analytes of interest but not naturally present in the sample to avoid interference. Based on this fundamental principle, This compound is the superior choice as an internal standard over Methyl stearate. this compound, an odd-chain fatty acid, is typically absent or found in negligible amounts in most biological matrices. In contrast, Methyl stearate is a common saturated fatty acid, and its endogenous presence can lead to inaccurate quantification. While stable isotope-labeled standards are considered the gold standard for accuracy, their high cost often makes odd-chain fatty acids like this compound a more practical and widely used alternative.[1]
Data Presentation: Performance Characteristics
While direct head-to-head comparative studies are scarce, the following table summarizes the typical performance characteristics of odd-chain fatty acid methyl esters, such as this compound, when used as internal standards in validated GC-MS methods for FAME analysis. These values are representative of the performance that can be expected when following a well-defined experimental protocol.
| Performance Metric | This compound (C17:0) - Representative Data | Methyl Stearate (C18:0) - Considerations |
| Linearity (R²) | >0.99[1] | Linearity can be achieved, but the calibration curve may be skewed by the endogenous presence of Methyl stearate in the sample matrix. |
| Precision (RSD%) | <15%[1] | Precision can be compromised if the endogenous levels of Methyl stearate are high and variable across samples. |
| Accuracy/Recovery (%) | 85-115%[1] | Accuracy is highly dependent on the accurate subtraction of the endogenous Methyl stearate contribution, which can be challenging and introduce errors. |
| Natural Abundance | Typically absent or in trace amounts in most biological samples.[2][3] | Common saturated fatty acid, often present in significant amounts in animal and plant lipids.[4] |
| Potential for Co-elution | Generally well-resolved from common even-chain fatty acids. | May co-elute with other C18 isomers, although modern high-resolution capillary columns can often resolve them.[5] |
Experimental Protocols
A robust and validated experimental protocol is essential for accurate fatty acid quantification. The following is a detailed methodology for the analysis of fatty acids as their methyl esters (FAMEs) by GC-MS using an internal standard.
I. Sample Preparation: Lipid Extraction and Derivatization
This protocol is based on a widely used acid-catalyzed esterification method.
Materials:
-
Sample (e.g., plasma, tissue homogenate, oil)
-
Internal Standard Stock Solution (e.g., this compound in hexane, 1 mg/mL)
-
Chloroform/Methanol mixture (2:1, v/v)
-
0.9% NaCl solution
-
Boron trifluoride (BF₃) in Methanol (14%)
-
Hexane
-
Anhydrous Sodium Sulfate
-
Glass test tubes with PTFE-lined screw caps
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Nitrogen evaporator
Procedure:
-
Lipid Extraction (Folch Method):
-
To a known amount of sample (e.g., 100 µL of plasma), add 2 mL of the chloroform/methanol (2:1) mixture.
-
Add a precise volume of the this compound internal standard stock solution. The amount should be chosen to be within the calibration range and comparable to the expected concentration of the analytes.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic layer (chloroform containing lipids) using a glass Pasteur pipette and transfer to a clean test tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 2 mL of 14% BF₃ in methanol.
-
Seal the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of deionized water and 2 mL of hexane.
-
Vortex for 2 minutes to extract the FAMEs into the hexane layer.
-
Centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the final hexane extract containing the FAMEs to a GC vial for analysis.
-
II. GC-MS Analysis
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for FAME analysis (e.g., a polar column like a FAMEWAX or a mid-polar column like a DB-23).
-
Mass Spectrometer: Capable of electron ionization (EI) and operating in either full scan or selected ion monitoring (SIM) mode.
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 240°C at 3°C/min.
-
Hold at 240°C for 15 minutes.
-
-
MS Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Ionization Energy: 70 eV
-
Scan Mode: Full scan from m/z 50-550 for identification, or SIM for enhanced sensitivity and quantification of specific FAMEs.
Mandatory Visualization
Caption: Experimental workflow for FAME analysis using an internal standard.
Caption: Logical relationship for selecting an appropriate internal standard.
Conclusion
For the quantitative analysis of fatty acids by GC-MS, the choice of internal standard is critical to ensure data quality. This compound (C17:0) is a demonstrably superior internal standard to Methyl stearate (C18:0). Its status as an odd-chain fatty acid means it is unlikely to be present in biological samples, thereby eliminating the risk of interference and the need for complex corrections for endogenous levels. While Methyl stearate is a common fatty acid and may seem like a convenient choice, its natural presence in samples introduces a significant potential for error, leading to inaccurate and unreliable quantification. Therefore, for robust and accurate fatty acid profiling, the use of an odd-chain fatty acid internal standard like this compound is strongly recommended. For the highest level of accuracy, particularly in complex matrices or when analyzing a wide range of fatty acids, the use of stable isotope-labeled internal standards should also be considered, though at a higher cost.[1][6]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Internal standard for Fatty Acid EthylEster(FAEE Biodiesel) - Chromatography Forum [chromforum.org]
- 4. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternative Internal Standards for Fatty Acid Quantification
For researchers, scientists, and drug development professionals engaged in lipid analysis, the accurate quantification of fatty acids is paramount. The choice of an internal standard is a critical determinant of data quality, directly impacting the reliability and reproducibility of results. This guide provides an objective comparison of common alternative internal standards for fatty acid quantification, supported by experimental data, to facilitate the selection of the most appropriate standard for your analytical needs.
The use of an internal standard (IS) is fundamental in analytical chemistry to correct for variations that can occur during sample preparation, extraction, and instrumental analysis.[1] An ideal internal standard should mimic the physicochemical behavior of the analytes of interest throughout the entire analytical workflow but be distinguishable by the analytical instrument.[1] In mass spectrometry-based lipidomics, the two most prevalent classes of alternative internal standards are stable isotope-labeled (SIL) lipids, most commonly deuterated fatty acids, and odd-chain fatty acids.[2][3]
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the accuracy and precision of fatty acid quantification. Stable isotope-labeled standards are often considered the "gold standard" due to their near-identical chemical and physical properties to the endogenous analytes.[2][4] Odd-chain fatty acids offer a cost-effective alternative but may have limitations.[3]
Below is a summary of their performance based on key analytical parameters.
| Performance Metric | Stable Isotope-Labeled Standards (e.g., Deuterated) | Odd-Chain Lipids (e.g., C17:0) | Key Considerations |
| Principle | Analytes with one or more atoms replaced by a heavy isotope (e.g., ²H).[3] | Lipids containing fatty acid chains with an odd number of carbon atoms.[3] | SILs co-elute with the analyte, while odd-chain lipids have different retention times.[5] |
| Accuracy (Bias) | High accuracy, as they closely mimic the analyte's behavior, correcting for matrix effects.[4] A study showed a median relative absolute percent bias of 1.76% when using alternative isotopologue internal standards.[6] | Generally good, but can be influenced by differences in extraction efficiency and ionization response compared to even-chain analytes.[2] | The structural difference between the analyte and the internal standard can influence the magnitude of bias.[6] |
| Precision (%RSD) | High precision due to effective correction of variability.[4] | Good precision, but can be lower than SILs. One study noted a median increase in variance of 141% when using a non-ideal isotopologue IS.[6] | The choice of internal standard can significantly affect the reliability of measurement results.[6] |
| Recovery | Closely tracks the recovery of the endogenous analyte throughout sample preparation.[2] A study reported accuracy (recovery) of >90% for a deuterated fatty acid.[7] | Recovery can be high but may not perfectly match that of all even-chain fatty acids due to differences in properties like polarity.[2] | It is crucial that the internal standard experiences the same sample losses as the analyte.[6] |
| Linearity (R²) | Excellent linearity across a wide dynamic range, typically >0.99.[7] | Generally exhibits good linearity, with R² values often >0.99. | Both standard types can perform well in terms of linearity. |
| Cost & Availability | Can be expensive, and not all fatty acids are commercially available as deuterated standards.[3] | More cost-effective and readily available.[3] | Budget and the availability of specific standards are practical considerations. |
| Potential Issues | Deuterated standards may show a slight chromatographic shift compared to the native analyte (isotope effect).[5] | Can be present endogenously in some samples (e.g., from diet), which can interfere with quantification.[6] | The potential for endogenous presence of odd-chain fatty acids requires careful validation for the specific sample matrix.[6] |
Experimental Protocols
Accurate and reproducible quantification in lipidomics relies on standardized and well-documented experimental procedures. Below are detailed methodologies for fatty acid analysis using internal standards with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Total Fatty Acid Analysis in Human Plasma using GC-MS
This protocol describes a general procedure for quantifying total fatty acids in a plasma sample after derivatization to fatty acid methyl esters (FAMEs).
1. Internal Standard Spiking:
-
To a 200 µL plasma sample, add a known amount of internal standard (e.g., a mixture of deuterated fatty acids or a solution of heptadecanoic acid, C17:0).[6]
2. Hydrolysis:
-
Samples are first hydrolyzed with HCl and then with NaOH to release fatty acids from complex lipids.[6]
3. Extraction:
-
Extract the total fatty acids from the hydrolysis solution using hexane.[6]
4. Derivatization:
-
The isolated fatty acids are then derivatized with pentafluorobenzyl-bromide to form FAMEs.[6]
5. GC-MS Analysis:
-
Analyze the FAMEs on a GC-MS system in selected ion monitoring mode using negative chemical ionization.[6]
-
GC Column: A DB-Wax column (e.g., 27.75 m, 0.25 mm ID, 25 µm film) is suitable.
-
Oven Program: An example program is: 95°C for 1 min, then ramp to 250°C.
-
Carrier Gas: Helium.[3]
6. Quantification:
-
The concentration of each fatty acid is determined by the ratio of its peak area to the peak area of the internal standard, plotted against a calibration curve.
Protocol 2: Lipid Extraction for LC-MS Analysis
This protocol outlines a common lipid extraction method suitable for subsequent LC-MS analysis.
1. Sample Preparation:
-
Start with a known quantity of your biological sample (e.g., plasma, tissue homogenate).
-
Add a known amount of the internal standard mixture (either deuterated or odd-chain lipids) directly to the sample before extraction.[3]
2. Lipid Extraction (Folch Method):
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the sample.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation and vortex for another minute.[4]
-
Centrifuge at a low speed (e.g., 2,000 x g) for 5 minutes to separate the layers.
-
Carefully collect the lower organic phase (containing the lipids) into a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
3. Reconstitution:
-
Reconstitute the dried lipid extract in a suitable volume of the initial LC mobile phase (e.g., isopropanol/acetonitrile/water).[3]
4. LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column is commonly used for lipid separation.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid and 10 mM ammonium formate) and mobile phase B (e.g., acetonitrile/isopropanol with 0.1% formic acid and 10 mM ammonium formate) is typical.[2]
-
Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes.[2]
-
Detection: Acquire data using a high-resolution mass spectrometer.
Visualizing the Workflow and Logic
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of Internal Standards in FAME Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in fatty acid analysis, achieving accurate and precise quantification is paramount. This guide provides an objective comparison of internal standards for Fatty Acid Methyl Ester (FAME) analysis, with a focus on the widely used methyl heptadecanoate. We will delve into supporting experimental data, detailed methodologies, and visual representations to aid in the selection of the most appropriate internal standard for your specific application.
The use of an internal standard (IS) is fundamental to robust quantitative analysis in gas chromatography (GC).[1] It is a compound of known concentration added to a sample to correct for variations that can occur during sample preparation, injection, and analysis. An ideal internal standard should be chemically similar to the analytes of interest but not naturally present in the sample, and it should be well-resolved chromatographically from other components.[1]
Methyl Heptadecanoate: The Go-To Internal Standard
Methyl heptadecanoate (C17:0) is a saturated fatty acid methyl ester that is frequently employed as an internal standard in FAME analysis. Its popularity stems from the fact that odd-chain fatty acids are generally absent or present in very low concentrations in most biological samples.[1] This minimizes the risk of interference and ensures that the added standard is the primary contributor to its corresponding peak in the chromatogram.
Performance Metrics: A Comparative Analysis
The selection of an internal standard significantly impacts the accuracy and precision of fatty acid quantification. Below is a comparison of methyl heptadecanoate with other commonly used internal standards. The data presented is a compilation from various validation studies.
| Internal Standard | Type | Linearity (R²) | Recovery (%) | Precision (RSD%) | Potential for Natural Occurrence | Chromatographic Resolution | Advantages | Disadvantages |
| Methyl Heptadecanoate (C17:0) | Odd-Chain FAME | >0.99[2] | 82 - 109.9[2] | 2.77 - 5.82 (Intra-day)[2] | Low, but can be present in some microbial and dairy fats. Present in some animal fats (e.g., tallow).[3] | Generally good, elutes between C16 and C18 FAMEs. | Cost-effective, widely available, good chromatographic properties. | Can be present in some specific sample types, requiring verification.[4] |
| Methyl Nonadecanoate (C19:0) | Odd-Chain FAME | >0.99[2] | Not explicitly found | <5%[3] | Generally low, but can be present in some plant oils.[3] | Can have resolution issues with C18:2 and C18:3 in some methods.[3] | Similar benefits to C17:0, often used as an alternative. | Potential for co-elution with common FAMEs.[3] |
| Methyl Tridecanoate (C13:0) | Odd-Chain FAME | >0.99 | 95-105% (Typical)[3] | 0.1 - 1.8%[3] | Low, but can be present in some microbial and dairy fats. | Generally good, elutes before longer chain FAMEs. | Good for shorter-chain fatty acid analysis. | May not be suitable for all applications due to its earlier elution. |
| Methyl-d3 Laurate | Deuterated FAME | >0.99 (Inferred for d-FAMEs)[2] | Typically 80-110% (for deuterated standards)[2] | <15% (Inferred for d-FAMEs)[2] | Unnatural and absent from biological samples. | Co-elutes with the non-deuterated analyte, requiring MS detection.[2] | High accuracy due to similar chemical behavior to the analyte. | More expensive, requires mass spectrometry (MS) for detection.[5] |
| Methyl heptadecanoate-d33 | Deuterated FAME | >0.985[6] | Not explicitly found | Not explicitly found | Unnatural and absent from biological samples. | Co-elutes with the non-deuterated analyte, requiring MS detection. | Excellent for correcting matrix effects and extraction variability. | Higher cost, requires MS detection. |
| Hexadecyl Propanoate | Fatty Alcohol Ester | Not explicitly found | Statistically equivalent to reference method[3][4] | ≤ 2%[4] | Unnatural and absent from biodiesel feedstocks.[3] | Well-resolved from common FAMEs.[4] | Not a FAME, avoiding potential for natural occurrence. | Different chemical class may lead to variations in extraction and derivatization efficiency compared to FAMEs. |
Experimental Protocols
Accurate FAME analysis is contingent on standardized and meticulously executed experimental procedures. Below are detailed methodologies for sample preparation and chromatographic analysis.
Sample Preparation: Transesterification
The conversion of fatty acids in lipids to their corresponding methyl esters is a critical step. Both acid- and base-catalyzed methods are common.
1. Base-Catalyzed Transesterification (for glycerolipids):
-
Reagent: 0.5 M Sodium Methoxide in Methanol.
-
Procedure:
-
To a known amount of extracted lipid, add the internal standard solution (e.g., methyl heptadecanoate in a suitable solvent).
-
Evaporate the solvent under a stream of nitrogen.
-
Add 1 mL of 0.5 M sodium methoxide in methanol.
-
Cap the vial tightly and vortex for 2 minutes.
-
Allow the reaction to proceed at room temperature for 10 minutes.
-
Add 2 mL of hexane and 2 mL of distilled water to the vial.
-
Vortex for 1 minute and then centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.[3]
-
2. Acid-Catalyzed Transesterification (for total lipids, including free fatty acids):
-
Reagent: 1% Sulfuric Acid in Methanol.
-
Procedure:
-
To a known amount of sample (e.g., tissue homogenate, oil), add the internal standard solution.
-
Add 2 mL of 1% sulfuric acid in methanol.
-
Incubate at 50°C for 2 hours.
-
After cooling, add 1 mL of hexane and 0.5 mL of water.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer for GC analysis.
-
Gas Chromatography (GC) Analysis
The separation and quantification of FAMEs are typically performed using a GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Typical GC-FID Parameters:
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).[3]
-
Injector Temperature: 250 °C.[3]
-
Detector Temperature: 280 °C.[3]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 180°C at 10°C/minute.
-
Ramp to 240°C at 5°C/minute, hold for 10 minutes.
-
-
Carrier Gas: Helium or Hydrogen.
-
Injection Volume: 1 µL.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams were generated using Graphviz.
Caption: Workflow of FAME analysis with an internal standard.
Caption: Conceptual difference between accuracy and precision.
Caption: Logical flow of internal standard-based quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of analytical methodology by GC-FID using hexadecyl propanoate as an internal standard to determine the bovine tallow methyl esters content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
A Guide to Inter-Laboratory Comparison of Fatty Acid Analysis Using Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the quantitative analysis of fatty acids, with a specific focus on the application of internal standards to ensure accuracy and reproducibility across different laboratories. The data and protocols presented herein are designed to assist researchers in establishing robust and reliable fatty acid analysis workflows, a critical aspect of metabolic research and drug development.
The Critical Role of Inter-Laboratory Comparison in Fatty Acid Analysis
Inter-laboratory comparison studies, also known as proficiency testing, are essential for validating analytical methods and ensuring that results are consistent and comparable, regardless of where the analysis is performed. In the field of fatty acid analysis, variations in sample preparation, instrumentation, and data processing can lead to significant discrepancies in reported concentrations. The use of internal standards is a cornerstone of achieving accurate and reproducible quantification by correcting for analyte loss during sample processing and for variations in instrument response.
This guide leverages data from the National Institute of Standards and Technology (NIST) Fatty Acid Quality Assurance Program (FAQAP) to illustrate the performance of different laboratories and highlight the importance of standardized methods.[1]
Comparative Performance of Internal Standards
The choice of an internal standard is a critical decision in quantitative fatty acid analysis. An ideal internal standard should be chemically similar to the analytes of interest but not naturally present in the sample. The two most common types of internal standards used in fatty acid analysis are stable isotope-labeled (deuterated) fatty acids and odd-chain fatty acids.
| Internal Standard Type | Advantages | Disadvantages | Typical Application |
| Stable Isotope-Labeled (e.g., Deuterated) | - Co-elutes with the analyte, providing the most accurate correction for extraction and derivatization inefficiencies. - High chemical similarity to the analyte. | - Can be more expensive than other options. - A specific labeled standard is required for each analyte for the highest accuracy. | - Gold standard for quantitative mass spectrometry-based methods (GC-MS, LC-MS). |
| Odd-Chain Fatty Acids (e.g., C17:0, C19:0) | - Not naturally abundant in most biological samples. - More cost-effective than stable isotope-labeled standards. | - May not behave identically to all analytes during extraction and derivatization due to differences in chain length and saturation. - Potential for co-elution with minor endogenous fatty acids. | - Widely used in gas chromatography with flame ionization detection (GC-FID). |
Quantitative Data from Inter-Laboratory Comparison
The following tables summarize hypothetical data representative of an inter-laboratory study for the quantification of selected fatty acids in a human serum reference material. This data illustrates the typical variation observed between laboratories and the consensus values achieved.
Table 1: Inter-Laboratory Comparison of Palmitic Acid (C16:0) Concentration in Human Serum (µmol/L)
| Laboratory | Method Highlights | Reported Concentration (µmol/L) | Standard Deviation (µmol/L) | Coefficient of Variation (%) |
| Lab 1 | GC-MS, Deuterated Internal Standard | 850.5 | 25.5 | 3.0 |
| Lab 2 | GC-FID, C17:0 Internal Standard | 875.2 | 35.0 | 4.0 |
| Lab 3 | GC-MS, Deuterated Internal Standard | 845.8 | 21.1 | 2.5 |
| Lab 4 | GC-FID, C19:0 Internal Standard | 890.1 | 44.5 | 5.0 |
| Lab 5 | GC-MS/MS, Deuterated Internal Standard | 855.3 | 17.1 | 2.0 |
| Consensus Mean | 863.4 | |||
| Overall SD | 19.8 | |||
| Overall CV (%) | 2.3 |
Table 2: Inter-Laboratory Comparison of Oleic Acid (C18:1n9c) Concentration in Human Serum (µmol/L)
| Laboratory | Method Highlights | Reported Concentration (µmol/L) | Standard Deviation (µmol/L) | Coefficient of Variation (%) |
| Lab 1 | GC-MS, Deuterated Internal Standard | 1205.7 | 48.2 | 4.0 |
| Lab 2 | GC-FID, C17:0 Internal Standard | 1250.1 | 62.5 | 5.0 |
| Lab 3 | GC-MS, Deuterated Internal Standard | 1198.9 | 35.9 | 3.0 |
| Lab 4 | GC-FID, C19:0 Internal Standard | 1280.4 | 76.8 | 6.0 |
| Lab 5 | GC-MS/MS, Deuterated Internal Standard | 1215.3 | 36.5 | 3.0 |
| Consensus Mean | 1230.1 | |||
| Overall SD | 35.7 | |||
| Overall CV (%) | 2.9 |
Experimental Protocols
A standardized and well-documented experimental protocol is crucial for achieving reproducible results in fatty acid analysis. Below are detailed methodologies for the key steps in the analysis of fatty acids from plasma or serum.
Lipid Extraction (Bligh and Dyer Method)
This is a widely used method for the extraction of total lipids from biological samples.
-
To 1 mL of plasma or serum in a glass tube, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex thoroughly for 1 minute to ensure complete mixing and precipitation of proteins.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of water and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform layer containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the lipid extract under a stream of nitrogen.
Derivatization to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride-Methanol
Derivatization is necessary to convert non-volatile fatty acids into volatile FAMEs suitable for gas chromatography.
-
To the dried lipid extract, add 2 mL of 14% boron trifluoride (BF3) in methanol.
-
Cap the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of water and 2 mL of hexane.
-
Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper hexane layer containing the FAMEs and transfer to a GC vial for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrument: Agilent 7890B GC coupled to a 5977A MS detector or equivalent.
-
Column: Agilent J&W DB-23 (60 m x 0.25 mm x 0.25 µm) or similar capillary column suitable for FAME analysis.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 220°C, hold for 10 minutes.
-
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 550.
Visualized Workflows
Caption: Experimental workflow for fatty acid analysis.
Caption: Logical flow of an inter-laboratory comparison study.
Conclusion
The successful implementation of a standardized protocol, including the use of a high-quality internal standard, is paramount for achieving reproducible and comparable results in fatty acid analysis across different laboratories. The presented workflow and data serve as a guide for researchers to design and execute their own inter-laboratory comparison studies, ultimately leading to higher confidence in analytical outcomes for both basic research and clinical applications. Proficiency testing programs, such as those offered by the American Oil Chemists' Society (AOCS) and the Global Organization for EPA and DHA Omega-3 (GOED), provide valuable resources for laboratories to assess and improve their performance in fatty acid analysis.
References
A Comparative Guide to the Linearity and Detection Range of Methyl Margarate in GC-MS Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of fatty acids is paramount. Methyl margarate (methyl heptadecanoate, C17:0), a saturated fatty acid methyl ester, is frequently employed as an internal standard in the analysis of other fatty acids due to its rare natural occurrence. However, its precise quantification as an analyte is also crucial in various research contexts. This guide provides an objective comparison of the performance of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, supported by experimental data and comparisons with alternative methods.
Performance Comparison of Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary technique for the quantification of fatty acid methyl esters (FAMEs) due to its high sensitivity and selectivity.[1] The performance of GC-MS is often compared with other chromatographic techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC). While GC-FID is a robust and widely used technique for FAME quantification, GC-MS offers the significant advantage of providing mass spectral data for compound confirmation, which is particularly beneficial in complex biological samples.[1]
The following table summarizes the quantitative performance characteristics for the analysis of this compound and other closely related FAMEs using GC-MS and provides a general comparison with alternative methods.
| Parameter | GC-MS | GC-FID | HPLC-UV |
| Linearity (R²) | >0.985[2] | Typically >0.99 | Typically >0.99 |
| Linear Range | 2 - 100 mg/kg[2] | Wide, often several orders of magnitude | Wide, dependent on analyte chromophore |
| Limit of Detection (LOD) | ~12 ng/mL (estimated for C17:0 based on C16:0 and C18:0 data)[3] | Generally in the low ng range | Generally in the µg/mL range |
| Limit of Quantification (LOQ) | S/N of 10 (estimated for C17:0 based on C16:0 and C18:0 data)[3] | Typically 3x LOD | Typically 3x LOD |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are typical experimental protocols for the GC-MS analysis of this compound.
Sample Preparation and Derivatization (Transesterification)
To enable analysis by gas chromatography, fatty acids are converted to their more volatile methyl esters.
-
Lipid Extraction: Lipids are extracted from the sample matrix (e.g., plasma, tissue) using a solvent system such as chloroform:methanol (2:1, v/v).
-
Transesterification: The extracted lipids are subjected to transesterification. A common method involves heating the lipid extract with a reagent such as 14% boron trifluoride in methanol (BF₃/MeOH) or methanolic HCl at 60-100°C for a specified time.[5]
-
FAME Extraction: After cooling, the resulting fatty acid methyl esters (FAMEs) are extracted into an organic solvent like hexane.
-
Sample Cleanup: The hexane layer containing the FAMEs is washed with water or a saturated sodium chloride solution to remove residual catalyst and polar byproducts. The organic layer is then dried over anhydrous sodium sulfate.
-
Final Preparation: The final extract is concentrated or diluted to a suitable concentration for GC-MS analysis. This compound is often used as an internal standard and would be added at a known concentration during the lipid extraction or prior to derivatization.[6]
GC-MS Instrumentation and Conditions
The following are typical instrumental parameters for the analysis of FAMEs, including this compound.
-
Gas Chromatograph: Agilent 7890A or similar.
-
Mass Spectrometer: Agilent 5975C or a comparable single quadrupole or tandem quadrupole mass spectrometer.
-
Column: A capillary column suitable for FAME separation, such as a DB-23, HP-88, or similar polar stationary phase column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet: Split/splitless injector, typically operated in splitless mode for trace analysis, with an injection volume of 1 µL.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a final temperature of around 240-250°C.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard. Chemical Ionization (CI) can also be used for enhanced molecular ion signals.[7]
-
Acquisition Mode: Full scan mode is used for qualitative analysis and peak identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode is employed for higher sensitivity and selectivity, monitoring characteristic ions of this compound (e.g., m/z 74, 87, 284).
-
Transfer Line, Source, and Quadrupole Temperatures: Maintained at appropriate temperatures (e.g., 250°C, 230°C, and 150°C, respectively).
-
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the logical comparison of analytical methods, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Comparison of analytical methods for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. shimadzu.com [shimadzu.com]
A Researcher's Guide to Assessing the Purity of Methyl Margarate Analytical Standard
For researchers, scientists, and drug development professionals, the purity of an analytical standard is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of a methyl margarate analytical standard. We delve into the experimental data, detailed protocols, and visual workflows to empower you in making informed decisions for your analytical needs.
Data Presentation: A Comparative Analysis of Purity Assessment Techniques
The purity of a this compound analytical standard can be determined using several sophisticated analytical techniques. Each method offers distinct advantages in terms of sensitivity, selectivity, and the type of information it provides. Below is a summary of hypothetical yet representative purity data obtained for a single batch of this compound using different analytical methods.
| Analytical Technique | Purity (%) | Impurities Detected (Hypothetical) | Relative Standard Deviation (RSD) (%) |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | 99.8 | Other Fatty Acid Methyl Esters (FAMEs) | 0.15 |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 99.7 | Other FAMEs, Phthalates | 0.20 |
| High-Performance Liquid Chromatography-UV (HPLC-UV) | 99.5 | Non-volatile organic compounds | 0.25 |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | 99.8 | Polar and non-volatile impurities | 0.18 |
| Quantitative Nuclear Magnetic Resonance (qNMR) | 99.9 | Residual solvents, structurally related compounds | 0.10 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of purity assessment. The following sections outline the key experimental protocols for each of the discussed analytical techniques.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas chromatography is a cornerstone technique for the analysis of volatile compounds like Fatty Acid Methyl Esters (FAMEs).[1][2][3] GC-FID is widely used for routine purity assessments due to its robustness and high precision.
Methodology:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector and a capillary column (e.g., DB-23, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound standard in a suitable solvent (e.g., hexane or isooctane) to a final concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Data Analysis: The purity is calculated based on the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides not only quantitative data but also structural information about the impurities, making it a powerful tool for impurity identification.[4][5]
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Sample Preparation: Same as for GC-FID.
-
GC Conditions: Same as for GC-FID.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Speed: 1000 amu/s.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 250°C.
-
-
Data Analysis: Purity is determined by area percentage. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).
High-Performance Liquid Chromatography-UV (HPLC-UV)
HPLC is particularly useful for analyzing less volatile or thermally labile impurities that are not amenable to GC analysis.[6][7]
Methodology:
-
Instrumentation: An HPLC system with a UV detector and a reverse-phase C18 column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size).
-
Sample Preparation: Dissolve the this compound standard in the mobile phase to a concentration of about 1 mg/mL.
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 205 nm or 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Purity is calculated from the peak area percentage.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, enabling the detection and identification of a wide range of impurities.[5][8][9]
Methodology:
-
Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Sample Preparation: Same as for HPLC-UV.
-
LC Conditions: Similar to HPLC-UV, but often with volatile mobile phase additives like formic acid or ammonium acetate.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325°C.
-
-
Data Analysis: Purity is determined by peak area percentage from the total ion chromatogram (TIC). High-resolution mass spectrometry allows for the determination of elemental composition of impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[10][11]
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Accurately weigh the this compound standard and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d).
-
NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): A long delay (e.g., 5 times the longest T1 of the signals of interest) to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32).
-
-
Data Analysis: The purity is calculated by comparing the integral of a specific proton signal of this compound to the integral of a known proton signal of the internal standard.
Visualizing the Workflow
Understanding the experimental workflow is essential for proper planning and execution. The following diagrams, created using the DOT language, illustrate the logical steps involved in purity assessment.
Caption: Experimental workflow for assessing the purity of a this compound analytical standard.
Caption: Logical process for selecting an appropriate analytical standard for fatty acid analysis.
Comparison with Alternatives
While this compound is a common internal standard, other alternatives exist for the analysis of fatty acids.
-
Other Individual Fatty Acid Methyl Esters: Standards such as methyl pentadecanoate (C15:0) or methyl nonadecanoate (C19:0) can be used, especially when the sample does not contain these fatty acids.
-
FAME Mixtures: Commercially available FAME mixtures are excellent for system suitability tests and for the identification of a wide range of fatty acids in a sample.[12]
-
Triglyceride Standards: For methods that involve a derivatization step (transesterification), using a triglyceride standard (e.g., tripalmitin) can help to assess the efficiency of the reaction.
The choice of an analytical standard depends on the specific requirements of the analysis, including the composition of the sample and the analytical method employed.
Conclusion
The purity assessment of a this compound analytical standard is a critical step in ensuring the quality and reliability of analytical data. This guide provides a comparative overview of the most common analytical techniques, complete with detailed experimental protocols and visual workflows. By understanding the strengths and limitations of each method, researchers can select the most appropriate approach for their specific needs, leading to more accurate and defensible scientific outcomes. For routine quality control, GC-FID offers a robust and cost-effective solution. For comprehensive impurity profiling and identification, hyphenated techniques like GC-MS and LC-MS are indispensable. qNMR stands out as a primary method for achieving the highest level of accuracy in purity determination.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 10. aocs.org [aocs.org]
- 11. scispace.com [scispace.com]
- 12. 脂质标准 [sigmaaldrich.com]
The Unsung Workhorse: Advantages of Odd-Chain Fatty Acids as Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in quantitative analysis of fatty acids, the choice of an internal standard is a critical decision that directly impacts data accuracy and reliability. While stable isotope-labeled (SIL) standards are often hailed as the "gold standard," odd-chain fatty acids (OCFAs) present a compelling and cost-effective alternative with distinct advantages. This guide provides an objective comparison of OCFAs with other internal standards, supported by experimental data and detailed methodologies, to inform your analytical strategy.
At its core, an internal standard (IS) is a compound added to a sample in a known concentration to correct for variations during the analytical process, from extraction to instrumental analysis.[1] An ideal IS should be chemically similar to the analytes of interest but not naturally present in the sample to avoid interference.[1] Odd-chain fatty acids, such as heptadecanoic acid (C17:0) and nonadecanoic acid (C19:0), have long been employed for this purpose due to their low natural abundance in many biological matrices.[1]
Performance Comparison: Odd-Chain vs. Stable Isotope-Labeled Internal Standards
The selection of an internal standard hinges on a trade-off between cost, availability, and analytical performance. While SIL standards offer the highest accuracy due to their near-identical physicochemical properties to the target analytes, OCFAs provide a robust and more economical option for many applications.[1][2]
A key consideration is the potential for endogenous presence. While OCFAs are generally found in low concentrations in human tissues, their levels can be influenced by diet, particularly the consumption of dairy products.[3] This necessitates careful consideration of the sample matrix and, in some cases, pre-screening for the presence of the chosen OCFA.
Below is a summary of performance characteristics comparing odd-chain fatty acids with stable isotope-labeled internal standards.
| Performance Metric | Odd-Chain Fatty Acid (e.g., C17:0) | Stable Isotope-Labeled (SIL) Fatty Acid | Key Considerations |
| Chemical Similarity | High | Very High (near-identical) | OCFAs have similar chain lengths and functional groups to common even-chain fatty acids, ensuring comparable behavior during extraction and derivatization. SILs are chemically identical, differing only in isotopic composition. |
| Endogenous Presence | Typically low, but can be present in some matrices (e.g., due to diet)[3] | Generally absent, unless the labeled compound is being studied as a tracer. | The potential for endogenous OCFAs is a critical factor to evaluate for each specific sample type.[4] |
| Cost | Relatively low | High | The cost of SIL standards can be prohibitive, especially for large-scale studies. |
| Availability | Widely available from chemical suppliers | Availability can be limited for less common fatty acids. | OCFAs are readily accessible for a wide range of analytical needs. |
| Accuracy | Good; a study showed a median relative absolute percent bias of 1.76% when using a non-isotope labeled IS.[2] | Excellent; considered the "gold standard" for accuracy.[1] | While SILs provide the highest accuracy, OCFAs can achieve acceptable accuracy for many applications when properly validated. |
| Precision | May be lower than SILs; the same study noted a median increase in variance of 141% with a non-isotope labeled IS.[2] | High | The use of an IS that is not an exact chemical match can introduce more variability. |
Experimental Protocol: Quantification of Fatty Acids using an Odd-Chain Internal Standard
This section outlines a general workflow for the extraction and quantification of fatty acids from a biological sample (e.g., plasma, tissue) using an odd-chain fatty acid as an internal standard, followed by gas chromatography-mass spectrometry (GC-MS) analysis.
Materials and Reagents
-
Odd-chain fatty acid internal standard (e.g., heptadecanoic acid, C17:0) solution of known concentration
-
Chloroform
-
Methanol
-
Hexane
-
Boron trifluoride (BF3) in methanol (14%)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Glassware (test tubes, centrifuge tubes, vials)
-
Nitrogen gas evaporator
-
Water bath
-
Centrifuge
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure
-
Sample Preparation and Internal Standard Spiking:
-
Accurately weigh or measure the biological sample into a glass test tube.
-
Add a precise volume of the odd-chain fatty acid internal standard solution to the sample. The amount added should result in a peak area that is comparable to the analytes of interest.
-
-
Lipid Extraction (Folch Method):
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.
-
Vortex thoroughly to ensure complete mixing and lipid extraction.
-
Add a volume of water or 0.9% NaCl solution to induce phase separation.
-
Centrifuge to separate the layers. The lower organic phase contains the lipids.
-
Carefully transfer the lower organic phase to a new tube, avoiding the upper aqueous phase and the protein interface.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the lipid extract under a gentle stream of nitrogen gas. A water bath at a low temperature (e.g., 30-40°C) can be used to expedite this process.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Add BF3 in methanol to the dried lipid extract.
-
Seal the tube and heat in a water bath at 80-100°C for a specified time (e.g., 10-60 minutes) to convert the fatty acids to their more volatile methyl esters.
-
Cool the tube to room temperature.
-
-
FAME Extraction:
-
Add hexane and a saturated sodium chloride solution to the tube.
-
Vortex and centrifuge to separate the phases.
-
The upper hexane layer containing the FAMEs is carefully transferred to a new tube.
-
Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Inject an aliquot of the FAME extract into the GC-MS.
-
The FAMEs are separated based on their boiling points and polarity on the GC column and detected by the mass spectrometer.
-
Quantification is achieved by comparing the peak area of each analyte to the peak area of the odd-chain fatty acid internal standard.
-
Visualizing the Workflow and Metabolic Context
To better understand the experimental process and the underlying biochemistry, the following diagrams illustrate the analytical workflow and the metabolic fate of odd- and even-chain fatty acids.
The metabolic pathways of odd- and even-chain fatty acids differ in their final products, which is a key reason why OCFAs are not readily synthesized in most organisms.
Conclusion
The use of an odd-chain fatty acid as an internal standard offers a pragmatic and effective solution for the quantitative analysis of fatty acids. While they may not always match the precision of stable isotope-labeled standards, their chemical similarity to endogenous fatty acids, low natural abundance in many samples, and cost-effectiveness make them an invaluable tool for researchers.[1][5] Careful validation of the method, including an assessment of the potential for endogenous interference in the specific sample matrix, is crucial for ensuring the generation of high-quality, reliable data. By understanding the advantages and limitations of different internal standards, researchers can make informed decisions to optimize their analytical workflows and achieve their scientific goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
Navigating the Matrix: A Comparative Guide to Internal Standards for Methyl Margarate Analysis
For researchers, scientists, and drug development professionals quantifying Methyl Margarate and other fatty acids in complex biological matrices, the choice of an appropriate internal standard is paramount to ensure accurate and reliable results. This guide provides an objective comparison of common internal standards, focusing on potential interferences with this compound (C17:0 methyl ester), and offers detailed experimental protocols to validate your analytical method.
The primary challenge in using this compound as an internal standard lies in the potential for endogenous heptadecanoic acid (C17:0) to be present in biological samples. This can lead to an overestimation of the internal standard concentration and, consequently, an underestimation of the target analyte concentrations. The presence of endogenous C17:0 is particularly relevant in samples from subjects with a diet rich in dairy products or certain ruminant fats.
Internal Standard Performance: A Head-to-Head Comparison
The ideal internal standard should mimic the analyte's chemical behavior throughout sample preparation and analysis without being naturally present in the sample. Here, we compare the performance of this compound with its deuterated counterpart, a stable isotope-labeled (SIL) internal standard, which is considered the gold standard in mass spectrometry-based quantification.
| Performance Metric | This compound (C17:0) | Methyl Heptadecanoate-d3 (C17:0-d3) |
| Chemical Similarity | High | High (near-identical chemical and physical properties) |
| Co-elution | Yes (with endogenous C17:0 methyl ester) | Yes (with endogenous C17:0 methyl ester) |
| Mass Spectrometry | Indistinguishable from endogenous C17:0 | Distinguishable from endogenous C17:0 by mass |
| Potential Interference | High (from endogenous C17:0) | Low (minimal risk of isotopic interference) |
| Cost | Low | High |
| Accuracy | Potentially compromised by endogenous C17:0 | High |
| Precision | Good, but can be affected by variable endogenous C17:0 levels | Excellent |
Experimental Protocols
Accurate quantification of fatty acids requires meticulous sample preparation and a validated analytical method. Below are detailed protocols for lipid extraction, derivatization, and a validation plan specifically designed to assess potential interferences with this compound.
Lipid Extraction from Plasma/Serum
This protocol is adapted from the widely used Folch method.
-
To 100 µL of plasma or serum in a glass tube, add 2 mL of a chloroform:methanol (2:1, v/v) solution.
-
Add a known amount of the selected internal standard (this compound or Methyl Heptadecanoate-d3).
-
Vortex the mixture vigorously for 1 minute.
-
Add 0.5 mL of 0.9% NaCl solution and vortex again for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol uses boron trifluoride (BF3) in methanol, a common and effective reagent for FAME preparation.
-
To the dried lipid extract, add 1 mL of 14% BF3 in methanol.
-
Seal the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.
-
Carefully collect the upper hexane layer containing the FAMEs for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).
-
Injection: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 240°C, hold for 10 minutes.
-
-
Mass Spectrometer (MS): Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.
-
This compound (C17:0): Monitor characteristic ions (e.g., m/z 74, 87, 284).
-
Methyl Heptadecanoate-d3 (C17:0-d3): Monitor characteristic ions (e.g., m/z 77, 90, 287).
-
Validation Protocol: Assessing Interference with this compound
A thorough method validation is crucial to ensure the reliability of your results.
-
Specificity/Selectivity:
-
Analyze a blank matrix (a sample known to be free of the analyte and internal standard).
-
Analyze a matrix spiked with the internal standard to ensure no co-eluting peaks interfere with its quantification.
-
Analyze a matrix from a subject with a high-dairy diet to assess the impact of endogenous C17:0.
-
-
Linearity:
-
Prepare a series of calibration standards of the target fatty acid methyl esters with a constant concentration of the internal standard.
-
Plot the response ratio (analyte peak area / internal standard peak area) against the analyte concentration.
-
A linear regression should yield a correlation coefficient (r²) > 0.99.
-
-
Accuracy and Precision:
-
Analyze quality control (QC) samples at low, medium, and high concentrations in the matrix on the same day (intra-day precision) and on different days (inter-day precision).
-
Accuracy should be within 85-115% of the nominal value, and precision (relative standard deviation, RSD) should be <15%.
-
-
Recovery and Matrix Effect:
-
Recovery: Compare the peak area of the internal standard in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Matrix Effect: Compare the peak area of the internal standard in a post-extraction spiked sample to the peak area in a neat solution.
-
These experiments will quantify signal suppression or enhancement due to the matrix.
-
Visualizing the Workflow and Concepts
To further clarify the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for fatty acid analysis using an internal standard.
Safety Operating Guide
Proper Disposal of Methyl Margarate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This document provides a comprehensive, step-by-step guide for the proper disposal of methyl margarate (also known as methyl heptadecanoate), a fatty acid methyl ester commonly used in various research applications.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) and OSHA 29 CFR 1910.1200, it is crucial to adhere to standard laboratory safety protocols.[1][2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound to avoid contact with skin and eyes.[1][4]
-
Ventilation: Use in a well-ventilated area to minimize inhalation of any dust or vapors.[1][5]
-
Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents and strong acids.[1]
-
Spills: In the event of a spill, sweep up the solid material, avoiding dust formation, and place it into a suitable container for disposal.[1] For larger spills, cover with an inert absorbent material before collection.[5]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below.
| Property | Value |
| CAS Number | 1731-92-6 |
| Molecular Formula | C18H36O2 |
| Molecular Weight | 284.48 g/mol |
| Melting Point | 29 - 30 °C (84.2 - 86 °F) |
| Boiling Point | 152 - 153 °C (305.6 - 307.4 °F) |
(Source: Fisher Scientific Safety Data Sheet)[1]
Step-by-Step Disposal Protocol
The disposal of this compound is straightforward due to its non-hazardous nature. However, it is imperative to consult and comply with all local, state, and federal regulations.[4][5]
Step 1: Waste Characterization
-
Determine if the this compound waste is pure or mixed with other substances.
-
If mixed with hazardous solvents or other regulated chemicals, the entire mixture must be treated as hazardous waste and disposed of accordingly.
Step 2: Containerization
-
Place the waste this compound in a clearly labeled, sealed, and chemically compatible container.[6]
-
The label should include the chemical name ("this compound" or "Methyl Heptadecanoate"), the quantity, and the date of accumulation.
Step 3: Storage and Accumulation
-
Store the waste container in a designated satellite accumulation area within the laboratory.[7][8]
-
Ensure the storage area is away from incompatible materials.[8]
Step 4: Disposal
-
For small quantities of pure this compound: Some regulations may permit disposal with regular laboratory or household waste.[3] Always verify with your institution's Environmental Health and Safety (EHS) department before proceeding.
-
For larger quantities or if required by local regulations: Arrange for pickup and disposal through your institution's licensed chemical waste contractor.[9]
Decision-Making Workflow for Disposal
The following diagram illustrates the logical steps to determine the appropriate disposal route for this compound.
Caption: Disposal decision workflow for this compound.
By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always prioritize consulting your institution's specific waste management policies.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C18H36O2 | CID 15609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. gls.co.jp [gls.co.jp]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. acewaste.com.au [acewaste.com.au]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
Essential Safety and Operational Guide for Handling Methyl Margarate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl margarate (also known as Methyl heptadecanoate). The following procedures ensure safe handling, use, and disposal of this chemical in a laboratory setting.
I. Chemical Safety and Hazard Information
This compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] However, it may cause mild irritation to the eyes, skin, and respiratory tract.[3][4] Adherence to standard laboratory safety protocols is crucial.
Quantitative Data Summary:
| Property | Value | Source |
| CAS Number | 1731-92-6 | [1] |
| Molecular Formula | C18H36O2 | [3] |
| Molecular Weight | 284.48 g/mol | [5] |
| Physical State | Solid | [1] |
| Appearance | Light yellow or off-white powder | [1][2] |
| Melting Point | 29 - 30 °C / 84.2 - 86 °F | [1] |
| Boiling Point | 152 - 153 °C / 305.6 - 307.4 °F | [1] |
II. Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment should be worn when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles or glasses.[1][6]
-
Skin Protection:
-
Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[1] If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[7]
III. Step-by-Step Operational Protocol
A. Preparation and Handling:
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, especially when heating the substance or creating aerosols.[1]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[3]
-
Prevent Dust Formation: As this compound is a solid at room temperature, handle it carefully to avoid creating dust.[1]
-
Weighing: If weighing the solid, do so in a manner that minimizes dust generation, such as in a weigh boat within a fume hood.
-
Heating: If heating is required, be aware of the boiling point and handle with appropriate apparatus to avoid splashing and vapor inhalation.
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[8]
B. Storage:
-
Container: Keep the container tightly closed when not in use.[1]
-
Conditions: Store in a cool, dry, and well-ventilated place.[1] The recommended storage temperature is between 2°C and 8°C.[9][10]
-
Moisture Sensitivity: this compound is moisture-sensitive; protect it from exposure to moist air or water.[1]
-
Incompatibilities: Store away from strong acids and strong oxidizing agents.[1]
IV. Spill and Emergency Procedures
A. Spill Cleanup:
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust.
-
Cleaning: After the material is collected, clean the spill area with soap and water.[3]
B. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[1][3]
-
Skin Contact: Wash off immediately with plenty of water and soap for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice.[1][3][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult or symptoms occur, get medical attention.[1][3]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.[1][3]
V. Disposal Plan
Chemical waste generators must adhere to local, regional, and national regulations for hazardous waste disposal.
-
Waste Classification: Determine if the discarded chemical is classified as hazardous waste in your jurisdiction.[1]
-
Containerization: Collect waste this compound and any contaminated materials (e.g., gloves, weigh boats) in a clearly labeled, sealed container. Do not mix with other waste.[11]
-
Disposal: Dispose of the chemical waste through a licensed professional waste disposal service. Do not dispose of it down the drain or into the environment.[6][11]
VI. Workflow Diagram
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C18H36O2 | CID 15609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gls.co.jp [gls.co.jp]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. acme-hardesty.com [acme-hardesty.com]
- 7. preol.cz [preol.cz]
- 8. mercuria.com [mercuria.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. carlroth.com [carlroth.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
